1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
Description
Properties
IUPAC Name |
1-(4-chloro-2-methylsulfanylpyrimidin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2OS/c1-4(11)5-3-9-7(12-2)10-6(5)8/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVLBWJEWVZLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone, with CAS number 66116-82-3, is a key heterocyclic building block in the landscape of medicinal chemistry and drug discovery.[1][2] Its pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the specific arrangement of its functional groups—a reactive chloro group, a methylthio moiety, and an acetyl group—offers a versatile platform for the synthesis of a diverse array of more complex molecules. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, tailored for professionals engaged in pharmaceutical research and development.
Physicochemical Properties
| Property | Value/Information | Source/Comment |
| Molecular Formula | C₇H₇ClN₂OS | [1][2] |
| Molecular Weight | 202.66 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 66116-82-3 | [1][2] |
| Physical Form | Solid | [2] |
| Purity | ≥97% | [2] |
| Melting Point | Not available. For comparison, the related compound 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone has a melting point of 85-88 °C. | [3] |
| Boiling Point | Not available. Likely high due to its molecular weight and polarity. | |
| Solubility | Not available. Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |
| Topological Polar Surface Area | 68.2 Ų | [1] (Computed) |
Synthesis
A robust and reproducible synthetic route is paramount for the reliable supply of any key intermediate. While a specific, peer-reviewed synthesis for this compound is not widely published, a plausible and efficient method can be devised based on established pyrimidine chemistry. The most logical approach involves the chlorination of the corresponding 4-hydroxypyrimidine precursor.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from commercially available 2-(methylthio)pyrimidine-4-ol, followed by a Friedel-Crafts acylation and subsequent chlorination. A more direct and likely higher-yielding method, however, would be the chlorination of 1-(4-hydroxy-2-(methylthio)pyrimidin-5-yl)ethanone.
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Chlorination of 1-(4-hydroxy-2-(methylthio)pyrimidin-5-yl)ethanone
This protocol is based on general procedures for the chlorination of hydroxypyrimidines.[4]
Materials:
-
1-(4-Hydroxy-2-(methylthio)pyrimidin-5-yl)ethanone
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst)
-
Toluene
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 1-(4-hydroxy-2-(methylthio)pyrimidin-5-yl)ethanone (1 equivalent) in toluene.
-
Add N,N-dimethylaniline (0.1 equivalents) to the suspension.
-
Carefully add phosphorus oxychloride (3-5 equivalents) dropwise to the stirred mixture at room temperature. The addition is exothermic.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Spectral Analysis (Hypothetical)
While experimental spectra are not available, a theoretical analysis based on the compound's structure can provide valuable insights for its characterization.
-
¹H NMR: The proton NMR spectrum is expected to be simple. The methyl group of the methylthio substituent would appear as a singlet at approximately δ 2.5-2.7 ppm. The methyl protons of the acetyl group would also be a singlet, likely in the region of δ 2.6-2.8 ppm. The single pyrimidine proton at the C6 position would appear as a singlet further downfield, estimated to be around δ 8.5-9.0 ppm.
-
¹³C NMR: The carbon NMR would show seven distinct signals. The methyl carbons would appear in the aliphatic region (δ 15-30 ppm). The carbonyl carbon of the acetyl group would be significantly downfield (δ 190-200 ppm). The pyrimidine ring carbons would have characteristic shifts, with the carbon bearing the chloro group (C4) and the carbon attached to the sulfur (C2) being the most deshielded.
-
IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the ketone, expected around 1690-1710 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations would also be present in the fingerprint region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 202 and an M+2 peak at m/z 204 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dominated by the electrophilic nature of the pyrimidine ring, particularly at the C4 position, and the presence of the versatile acetyl group.
Nucleophilic Aromatic Substitution (SₙAr) at C4
The chlorine atom at the C4 position is highly susceptible to nucleophilic displacement, a common and synthetically useful reaction for functionalizing chloropyrimidines.[5] This allows for the introduction of a wide range of substituents.
Caption: Key reactivity of the title compound.
-
Amination: Reaction with primary or secondary amines can introduce diverse amino groups, a common strategy in the synthesis of kinase inhibitors and other bioactive molecules.
-
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides leads to the formation of the corresponding ethers.
-
Thiolation: Reaction with thiols or their corresponding thiolates can introduce new sulfur-containing moieties.
Reactions of the Acetyl Group
The acetyl group can undergo a variety of classical ketone reactions, such as:
-
Reduction: Reduction with agents like sodium borohydride would yield the corresponding secondary alcohol.
-
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.
-
Aldol Condensation: The α-protons of the acetyl group are acidic and can participate in base-catalyzed aldol reactions with aldehydes or ketones.
Applications in Drug Discovery
Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, with applications as anticancer, antiviral, and antibacterial agents. This compound serves as a valuable intermediate for the synthesis of such compounds. Its trifunctional nature allows for a "three-point" diversification strategy, enabling the rapid generation of compound libraries for high-throughput screening. The chloro and methylthio groups can be readily displaced or modified, while the acetyl group provides a handle for further derivatization, making this compound a highly attractive starting material for the exploration of new chemical space in the quest for novel therapeutics.
Safety and Handling
This compound is classified as harmful if swallowed, and it can cause skin and eye irritation, as well as respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a strategically important building block for synthetic and medicinal chemists. Its combination of a reactive chloropyrimidine core and an acetyl functional group provides a wealth of opportunities for the construction of complex molecular architectures. While a comprehensive experimental dataset for this compound is not yet fully established, its properties and reactivity can be reliably inferred from related structures, enabling its effective use in the laboratory. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of versatile intermediates like this one will undoubtedly increase.
References
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Journal of the Chemical Society C. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]
- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[(4-(methylsulphonyl) phenyl] ethanone.
- Google Patents. Process for producing 4-chloro-2-methylthiopyrimidines.
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An In-depth Technical Guide to 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone (CAS 66116-82-3): A Keystone Building Block for Modern Chemistry
This guide provides an in-depth technical overview of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone, a versatile heterocyclic ketone that has emerged as a critical intermediate in the synthesis of high-value compounds across the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical reactivity of this pyrimidine derivative.
Introduction: The Strategic Importance of a Multifunctional Pyrimidine
This compound, bearing the CAS number 66116-82-3, is a crystalline solid with a molecular formula of C₇H₇ClN₂OS and a molecular weight of 202.66 g/mol .[1][2] Its strategic importance lies in the trifecta of reactive sites within its structure: a nucleophilically susceptible chloro group at the 4-position, an acetyl group at the 5-position that allows for a variety of condensation and derivatization reactions, and a methylthio group at the 2-position which can also be manipulated chemically. This unique combination of functional groups makes it a highly sought-after building block for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[3][4][5]
Physicochemical and Safety Data
A summary of the key physicochemical properties and hazard information for this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 66116-82-3 | [1] |
| Molecular Formula | C₇H₇ClN₂OS | [1] |
| Molecular Weight | 202.66 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Synthesis Strategies: A Rational Approach to a Key Intermediate
While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, a plausible and efficient synthetic route can be devised based on established pyrimidine chemistry. A logical approach involves the construction of the 5-acetyl-2-(methylthio)pyrimidin-4-ol intermediate, followed by chlorination.
Proposed Synthetic Pathway
A robust synthesis can be envisioned starting from readily available precursors, as outlined in the workflow below. This multi-step synthesis ensures high purity and good overall yield of the final product.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-reasoned, hypothetical procedure based on similar syntheses of substituted pyrimidines.[6][7]
Step 1: Synthesis of 5-Acetyl-2-(methylthio)pyrimidin-4-ol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve S-methylisothiourea sulfate (1.0 eq) in a suitable solvent such as ethanol.
-
Base Addition: To the stirred solution, add a solution of sodium ethoxide (2.0 eq) in ethanol.
-
Condensation: Add ethyl 2-acetyl-3-oxobutanoate (1.0 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield 5-acetyl-2-(methylthio)pyrimidin-4-ol.
Step 2: Synthesis of this compound
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride guard tube.
-
Chlorination: To the flask, add 5-acetyl-2-(methylthio)pyrimidin-4-ol (1.0 eq) and an excess of phosphorus oxychloride (POCl₃, ~5-10 eq).
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. The crude product will precipitate out of the aqueous solution.
-
Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry. Recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) will afford the pure this compound.
Chemical Reactivity and Synthetic Utility
The chloro-substituent at the 4-position of the pyrimidine ring is the primary site of reactivity, being highly susceptible to nucleophilic aromatic substitution (SₙAr).[3][8] This reactivity is the cornerstone of its utility as a synthetic intermediate.
Caption: Reactivity of this compound in SₙAr reactions.
The electron-withdrawing nature of the pyrimidine ring nitrogens and the acetyl group at the 5-position activate the C4-chloro group towards nucleophilic attack. This allows for the straightforward introduction of a wide range of substituents, including amines, alcohols, and thiols, to generate libraries of novel pyrimidine derivatives for biological screening.
Furthermore, the chloro group can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, enabling the formation of carbon-carbon bonds and the synthesis of even more complex and diverse molecular scaffolds.[9][10][11]
Spectroscopic Characterization
Thorough characterization of this compound is crucial for confirming its identity and purity. The following are the expected spectroscopic data based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct singlets:
-
δ ~ 8.5-8.8 ppm (s, 1H): Attributed to the proton at the 6-position of the pyrimidine ring. Its downfield shift is due to the deshielding effects of the adjacent nitrogen atom and the acetyl group.
-
δ ~ 2.6-2.8 ppm (s, 3H): Corresponding to the three protons of the methyl group of the methylthio substituent.
-
δ ~ 2.5-2.7 ppm (s, 3H): Ascribable to the three protons of the acetyl group.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide further confirmation of the carbon framework. Expected chemical shifts include:
-
δ ~ 195-200 ppm: Ketone carbonyl carbon of the acetyl group.
-
δ ~ 160-170 ppm: Carbons at the 2, 4, and 6 positions of the pyrimidine ring, with the carbon bearing the chloro group being the most downfield.
-
δ ~ 120-130 ppm: Carbon at the 5-position of the pyrimidine ring.
-
δ ~ 25-30 ppm: Methyl carbon of the acetyl group.
-
δ ~ 12-15 ppm: Methyl carbon of the methylthio group.
Mass Spectrometry
Electron impact mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 202 and a characteristic M+2 peak at m/z 204 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.[12] Common fragmentation patterns would involve the loss of a methyl radical from the acetyl group (M-15), the loss of the entire acetyl group (M-43), and cleavage of the methylthio group.[13][14]
Applications in Research and Development
The utility of this compound as a synthetic intermediate is well-established in the pursuit of novel bioactive molecules.
-
Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. The C4 position is often substituted with various amine-containing moieties to interact with the hinge region of the kinase active site.[3][8]
-
Agrochemicals: Substituted pyrimidines are also prevalent in modern agrochemicals, including fungicides and herbicides. The diverse functionalization possibilities of this building block allow for the rapid generation of compound libraries for screening in agricultural applications.[15]
Conclusion
This compound is a high-value, multifunctional building block with significant potential for the synthesis of complex and biologically active molecules. Its well-defined reactivity, particularly the susceptibility of the C4-chloro group to nucleophilic substitution and cross-coupling reactions, provides a reliable and versatile platform for the development of novel compounds in the pharmaceutical and agrochemical sectors. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as outlined in this guide, is essential for its effective utilization in modern chemical research and development.
References
- Bar-Yehuda, S., et al. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Journal of Fluorine Chemistry, 129(8), 701-706.
- Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7449-7467.
- Couture, A., et al. (2015). Nucleophilic aromatic substitution reactions of chloropyrimidines. Tetrahedron, 71(39), 7071-7079.
- El-Sayed, N. N. E., et al. (2023). Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 91, 129381.
- Google Patents. (2013). Synthesizing method of 5-acetyl-2,4-dichloropyrimidine. CN103058934A.
- Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 85938240, this compound. Retrieved December 17, 2025 from [Link].
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved December 17, 2025 from [Link].
- S. P. H. Mee, V. Lee, J. E. Baldwin, Angew. Chem. Int. Ed., 2004, 43, 1132-1136.
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved December 17, 2025, from [Link].
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved December 17, 2025, from [Link].
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Wikipedia. (2023, November 29). Vilsmeier–Haack reaction. Retrieved December 17, 2025, from [Link].
- Benchchem. (2025). Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride.
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University of Massachusetts Lowell. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved December 17, 2025, from [Link].
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Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved December 17, 2025, from [Link].
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PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Retrieved December 17, 2025, from [Link].
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Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved December 17, 2025, from [Link].
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved December 17, 2025, from [Link].
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National Institute of Standards and Technology. (n.d.). EPA/NIH mass spectral data base. Retrieved December 17, 2025, from [Link].
- Benchchem. (2025). A Comparative Guide to Suzuki and Stille Couplings for the Functionalization of 1-Chloro-3,6-dimethoxyisoquinoline.
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Wikipedia. (2023, October 29). Friedel–Crafts reaction. Retrieved December 17, 2025, from [Link].
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Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved December 17, 2025 from [Link].
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An In-depth Technical Guide to the Structure Elucidation of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive methodological framework for the structural elucidation of the novel heterocyclic compound, 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone. With the molecular formula C₇H₇ClN₂OS and a molecular weight of 202.66 g/mol , this pyrimidine derivative presents a unique substitution pattern that requires a multi-faceted analytical approach for unambiguous characterization.[1][2] This document outlines the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm the compound's molecular structure. The causality behind experimental choices and the interpretation of spectral data are discussed in detail, providing a robust protocol for researchers in the field of medicinal chemistry and drug development.
Introduction
Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds. The title compound, this compound (CAS No. 66116-82-3), is a substituted pyrimidine with functional groups that suggest potential for further chemical modification and biological screening.[1][2] Accurate structural confirmation is the foundational step in understanding its chemical reactivity and potential as a pharmacophore. This guide will walk through the logical workflow of its structure elucidation, from determining the molecular formula to establishing the precise connectivity of every atom.
Molecular Formula and Unsaturation
The initial step in the structure elucidation of an unknown compound is the determination of its molecular formula. High-resolution mass spectrometry (HRMS) is the preferred method for this. For this compound, the expected monoisotopic mass would be sought to confirm the elemental composition of C₇H₇ClN₂OS.[1]
The Index of Hydrogen Deficiency (IHD), also known as the degree of unsaturation, can be calculated using the formula:
IHD = C - H/2 - X/2 + N/2 + 1
For C₇H₇ClN₂OS: IHD = 7 - (7/2) - (1/2) + (2/2) + 1 = 7 - 3.5 - 0.5 + 1 + 1 = 5
An IHD of 5 suggests the presence of a combination of rings and/or double bonds. The pyrimidine ring accounts for 4 degrees of unsaturation (one ring and three double bonds), and the acetyl group's carbonyl bond accounts for the fifth, which is consistent with the proposed structure.
Spectroscopic Analysis Workflow
A synergistic approach utilizing multiple spectroscopic techniques is essential for a comprehensive structural analysis. The proposed workflow is as follows:
Caption: Workflow for the structure elucidation of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure.
Experimental Protocol:
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.
-
Ionization Mode: Electron Ionization (EI) for fragmentation analysis and Electrospray Ionization (ESI) for accurate mass determination.
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Data Acquisition: Data is acquired over a mass range of m/z 50-500.
Expected Data & Interpretation:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Interpretation |
| 202/204 | [M]⁺ | Molecular ion peak. The M+2 peak with approximately one-third the intensity of the M peak is characteristic of the presence of a single chlorine atom. |
| 187/189 | [M - CH₃]⁺ | Loss of a methyl group from the acetyl or methylthio moiety. |
| 159/161 | [M - COCH₃]⁺ | Loss of the acetyl group, indicating its presence as a substituent. |
| 43 | [CH₃CO]⁺ | A common fragment for an acetyl group. |
The presence of the isotopic pattern for chlorine is a key diagnostic feature in the mass spectrum.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Experimental Protocol:
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Aliphatic C-H (from -CH₃ groups) |
| ~1700 | C=O stretch | Carbonyl (ketone) |
| ~1550-1450 | C=C and C=N stretch | Pyrimidine ring |
| ~1360 | C-H bend | -CH₃ |
| ~1250 | C-N stretch | Aromatic amine |
| ~750 | C-Cl stretch | Carbon-chlorine bond |
The strong absorption around 1700 cm⁻¹ is a clear indicator of the carbonyl group of the ethanone moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) are performed.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | Singlet | 1H | H-6 of pyrimidine ring |
| ~2.6 | Singlet | 3H | -SCH₃ |
| ~2.5 | Singlet | 3H | -COCH₃ |
Rationale:
-
The single proton on the pyrimidine ring (H-6) is expected to be significantly deshielded due to the electron-withdrawing effects of the two nitrogen atoms and the adjacent chloro and acetyl groups, hence its downfield chemical shift.
-
The protons of the methylthio (-SCH₃) and acetyl (-COCH₃) groups are in different chemical environments and are expected to appear as sharp singlets.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (ketone) |
| ~170 | C-2 (attached to -SCH₃ and N) |
| ~160 | C-4 (attached to -Cl and N) |
| ~155 | C-6 |
| ~130 | C-5 (attached to acetyl group) |
| ~30 | -COCH₃ |
| ~15 | -SCH₃ |
Rationale:
-
The carbonyl carbon is the most deshielded, appearing far downfield.
-
The carbons of the pyrimidine ring have distinct chemical shifts based on their substituents. C-2 and C-4 are significantly deshielded due to their attachment to electronegative atoms (N, S, Cl).
2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): This experiment would show no correlations, as there are no vicinal protons in the molecule, confirming the isolated nature of the pyrimidine proton and the two methyl groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate the proton signals with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for confirming the connectivity. Expected long-range correlations include:
-
The proton at H-6 showing correlations to C-4 and C-5.
-
The protons of the acetyl methyl group showing a correlation to the carbonyl carbon and C-5 of the pyrimidine ring.
-
The protons of the methylthio group showing a correlation to C-2 of the pyrimidine ring.
-
Caption: Molecular structure of this compound.
Conclusion
The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry confirms the molecular formula and the presence of a chlorine atom. FTIR spectroscopy identifies the key functional groups, notably the carbonyl group of the ethanone moiety. Finally, a combination of ¹H, ¹³C, and 2D NMR experiments provides unequivocal evidence for the connectivity of the atoms, confirming the substitution pattern on the pyrimidine ring. This comprehensive guide provides a robust framework for the characterization of this and other similarly complex heterocyclic compounds.
References
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-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects[1][2][3]. The subject of this guide, 1-(4-chloro-2-(methylthio)pyrimidin-5-yl)ethanone, is a structurally intriguing pyrimidine derivative. While its specific biological activities and mechanism of action are not yet extensively documented in publicly available literature, its chemical features suggest potential interactions with key cellular signaling pathways. This guide provides a comprehensive, technically-grounded framework for the systematic investigation of its mechanism of action, from initial target identification to detailed pathway analysis. Drawing upon established methodologies in drug discovery, we present a logical, experience-driven workflow designed to unveil the therapeutic potential of this and similar novel chemical entities.
Introduction: The Therapeutic Potential of Pyrimidine Derivatives
Pyrimidine and its derivatives are heterocyclic compounds of immense interest in pharmaceutical research. Their structural resemblance to the nucleobases of DNA and RNA allows them to interact with a variety of biological targets, including enzymes and receptors, thereby modulating cellular processes.[2][4] Many FDA-approved drugs, such as the anticancer agent 5-fluorouracil and the antihypertensive minoxidil, feature a pyrimidine core, highlighting the scaffold's versatility and therapeutic relevance.[4]
The compound this compound possesses several chemical moieties that suggest potential bioactivity. The chloro- and methylthio- substitutions on the pyrimidine ring can influence its electronic properties and binding affinities, making it a candidate for interaction with a range of protein targets, particularly kinases, where substituted pyrimidines have shown significant inhibitory activity.
This guide will delineate a hypothetical, yet robust, research program to elucidate the mechanism of action of this compound, providing both the strategic rationale and detailed experimental protocols.
Phase 1: Target Identification and Validation
The initial and most critical step in understanding a compound's mechanism of action is to identify its direct molecular target(s).[5][6] A multi-pronged approach, combining both unbiased and hypothesis-driven methods, is recommended for comprehensive target deconvolution.
Unbiased, Large-Scale Screening Approaches
Given that a significant number of pyrimidine derivatives are known to target protein kinases, a broad kinome scan is a logical starting point.[7] Dysregulation of kinase activity is implicated in a multitude of diseases, making them a major class of drug targets.[7]
-
Rationale: Kinome profiling services offer a high-throughput method to assess the inhibitory activity of a compound against a large panel of kinases.[8][9][10] This provides a rapid and comprehensive overview of the compound's selectivity and potential primary targets.
-
Experimental Workflow: Kinome Profiling
Caption: Workflow for primary kinase target identification.
-
Detailed Protocol: Kinase Inhibition Assay
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Plate Preparation: Utilize a commercial kinase profiling service. Typically, these services use microfluidic chips or microtiter plates pre-coated with kinase substrates.
-
Kinase Reaction: The test compound is incubated with a panel of purified kinases in the presence of ATP.
-
Detection: The level of substrate phosphorylation is measured, often using phosphospecific antibodies or by monitoring ATP consumption.
-
Data Analysis: The percentage of inhibition for each kinase at a given compound concentration is calculated. Hits are typically defined as kinases with >50% inhibition.
-
CETSA is a powerful technique for identifying direct target engagement in a cellular context.[11][12][13] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[14][15]
-
Rationale: This method allows for the confirmation of target binding within intact cells, providing a more physiologically relevant assessment than purely biochemical assays.[13][15]
-
Experimental Workflow: CETSA
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
-
Detailed Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with the test compound or a vehicle control (DMSO) for a predetermined time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Analysis: Analyze the soluble protein fraction by Western blot using an antibody against the putative target identified from the kinome screen, or by mass spectrometry for an unbiased discovery of stabilized proteins.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Target Validation
Once potential targets are identified, it is crucial to validate these findings through orthogonal assays.
-
Dose-Response and IC50/EC50 Determination: For enzyme targets like kinases, determine the half-maximal inhibitory concentration (IC50) using in vitro activity assays. For cellular targets, the half-maximal effective concentration (EC50) can be determined by measuring a downstream cellular event.
-
Drug Affinity Responsive Target Stability (DARTS): This is another label-free method that relies on the principle that ligand binding can protect a protein from proteolysis.[5][16] It serves as an excellent validation for hits from CETSA.
Phase 2: Cellular Mechanism of Action and Pathway Analysis
With a validated target in hand, the next phase is to understand how the compound's interaction with its target translates into a cellular response.
Signaling Pathway Analysis using Reporter Gene Assays
Reporter gene assays are a cornerstone for studying the modulation of signaling pathways.[17][18][19] These assays utilize a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is responsive to a specific transcription factor, which is in turn activated by a particular signaling pathway.[20][21]
-
Rationale: This approach allows for a quantitative measurement of the activity of specific signaling pathways in response to compound treatment.
-
Experimental Workflow: Reporter Gene Assay
Caption: Workflow for signaling pathway analysis using reporter assays.
-
Detailed Protocol: Dual-Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with a firefly luciferase reporter plasmid (containing the response element for the pathway of interest) and a Renilla luciferase control plasmid (for normalization).
-
Compound Treatment: After 24-48 hours, treat the cells with the test compound at various concentrations, with and without a known activator of the signaling pathway.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized activity in treated cells to that in control cells to determine the effect of the compound on the signaling pathway.
-
Analysis of Protein-Protein Interactions
Many signaling pathways are mediated by complex protein-protein interactions (PPIs). If the target protein is part of a larger complex, it is important to investigate whether the compound modulates these interactions.
-
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These are powerful techniques for studying PPIs in living cells.[22][23][24] They rely on the non-radiative transfer of energy between a donor and an acceptor molecule (luciferase and a fluorescent protein in BRET; two fluorescent proteins in FRET) when they are in close proximity (<10 nm).[25][26]
-
Rationale: BRET and FRET can provide real-time, dynamic information on how a compound affects the formation or disruption of specific protein complexes within a cell.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise manner to facilitate interpretation and comparison.
Table 1: Summary of Hypothetical Kinase Profiling Results
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |
| Kinase A | 95% | 50 |
| Kinase B | 88% | 120 |
| Kinase C | 30% | >1000 |
| Kinase D | 15% | >1000 |
Table 2: CETSA Thermal Shift Data
| Target | Treatment | Tagg (°C) | ΔTagg (°C) |
| Kinase A | Vehicle (DMSO) | 52.5 | - |
| Kinase A | 10 µM Compound | 58.0 | +5.5 |
Conclusion
The elucidation of a novel compound's mechanism of action is a systematic and multi-faceted process. For this compound, a logical starting point is a broad-based kinome screen, given the prevalence of pyrimidine scaffolds in kinase inhibitors. Subsequent validation of primary hits using techniques like CETSA is essential to confirm direct target engagement in a cellular environment. Downstream pathway analysis, employing tools such as reporter gene assays and BRET/FRET, will then connect the molecular interaction to a cellular phenotype. This structured approach, grounded in established and robust methodologies, provides a clear and efficient path to understanding the therapeutic potential of this and other novel pyrimidine derivatives.
References
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- Reporter Genes: Types and Assay Applic
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
- Activity-Based Kinase Selectivity and Profiling Services. AssayQuant.
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- [Detection of protein-protein interactions by FRET and BRET methods]. PubMed.
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- Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
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Harnessing the Pyrimidine Scaffold: From Privileged Core to Clinical Candidate
An In-Depth Technical Guide for Drug Discovery Professionals
This guide provides an in-depth exploration of the pyrimidine scaffold in modern drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the underlying principles and causal relationships that make pyrimidine a cornerstone of therapeutic innovation. We will dissect its role as a privileged structure, detail its application in targeting critical disease pathways, provide actionable experimental protocols, and explore the future of its development.
Part 1: The Pyrimidine Core: A Foundation of Medicinal Chemistry
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life, most notably forming the structures of cytosine, thymine, and uracil in DNA and RNA.[1][2][3] This inherent biological relevance is a key reason for its success in medicinal chemistry; pyrimidine-based molecules can readily interact with biological macromolecules like enzymes and receptors.[4] Its unique physicochemical properties—including the ability to act as both a hydrogen bond donor and acceptor, engage in π-stacking, and serve as a stable, rigid core—have cemented its status as a "privileged scaffold."[2][5]
Furthermore, the pyrimidine ring is an effective bioisostere for phenyl and other aromatic systems, often improving pharmacokinetic and pharmacodynamic properties.[5] This versatility allows chemists to fine-tune a molecule's solubility, metabolic stability, and target-binding affinity.[5][6][7] The landscape of FDA-approved drugs is rich with pyrimidine-containing molecules, treating a vast array of diseases from cancer and viral infections to metabolic and neurological disorders, underscoring its therapeutic value.[4][5][8][9][10]
Part 2: Pyrimidines as Kinase Inhibitors: The ATP-Competitive Powerhouse
Protein kinases, which regulate a vast number of cellular processes, are among the most important targets in modern oncology. A significant portion of FDA-approved kinase inhibitors leverage a pyrimidine core.[11][12][13]
The Rationale: Why Pyrimidines Excel as Kinase Inhibitors
The efficacy of the pyrimidine scaffold in this domain stems from its exceptional ability to mimic the adenine base of ATP. The nitrogen atoms at the N1 and N3 positions of the pyrimidine ring can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. This interaction anchors the inhibitor, providing a stable foundation for other parts of the molecule to interact with more variable regions of the binding site, thereby conferring potency and selectivity.[5][14][15][16]
Mechanism of Action: Inhibiting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, is a key driver of tumor growth in several cancers, including non-small cell lung cancer.[15][17] Pyrimidine-based inhibitors function by competing with ATP for the binding site within the EGFR kinase domain. This blockade prevents the autophosphorylation and activation of the receptor, thereby shutting down downstream pro-survival signaling pathways like RAS-RAF-MEK-ERK and PI3K-AKT, ultimately leading to the inhibition of cell proliferation and induction of apoptosis.[14][15][17]
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine TKIs.[2]
Structure-Activity Relationship (SAR) Insights
The anticancer potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the ring.[2][3][18] For EGFR inhibitors, a common and effective scaffold is the 2,4-disubstituted aminopyrimidine.
-
Position 4: Typically bears a substituted aniline moiety. This group projects into a hydrophobic pocket, and modifications here are crucial for tuning selectivity and overcoming resistance mutations (e.g., T790M).[15]
-
Position 2: Often features a small, flexible amine group that can form additional interactions or be used to modulate physicochemical properties.
-
Position 5: Substitution at this position can enhance potency. For example, the addition of an acrylamide group can lead to covalent, irreversible inhibition by reacting with a cysteine residue (e.g., C797) in the active site, a strategy used to combat resistance.[5][15]
Data Presentation: Comparative Activity of Pyrimidine Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of representative pyrimidine derivatives against key kinases and cancer cell lines, illustrating the impact of structural modifications.
| Compound ID | Target Kinase | IC₅₀ (nM) | Target Cell Line | GI₅₀ (µM) | Reference |
| Gefitinib | EGFR (WT) | 2-37 | NCI-H460 (Lung) | >10 | [14] |
| Erlotinib | EGFR (WT) | 2 | NCI-H460 (Lung) | >10 | [14] |
| Compound 45 | EGFRL858R/T790M | 23.3 | H1975 (Lung) | N/A | [15] |
| PD153035 | EGFR | 0.2 | Various | N/A | [15] |
| Pyrido[2,3-d]pyrimidine 1n | hTS | 20.47 | HCT-116 (Colon) | 1.98 | [2] |
(Note: IC₅₀ is the half-maximal inhibitory concentration against the enzyme; GI₅₀ is the concentration for 50% maximal inhibition of cell proliferation.)
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a common method for quantifying the inhibitory effect of a pyrimidine compound on a target kinase. The principle is to measure the amount of ADP produced in the kinase reaction; less ADP means more effective inhibition.
Objective: To determine the IC₅₀ value of a test pyrimidine derivative against a specific protein kinase.
Materials:
-
Target kinase and its specific substrate
-
Test pyrimidine compound, serially diluted in DMSO
-
ATP solution
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Methodology:
-
Compound Preparation: Prepare a serial dilution series of the test compound in DMSO (e.g., 10 concentrations from 100 µM to 5 nM).
-
Reaction Setup: In each well of a 384-well plate, add:
-
1 µL of test compound dilution (or DMSO for controls).
-
2 µL of a mix containing the target kinase and its substrate in reaction buffer.
-
-
Initiate Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. Mix gently.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The exact time depends on the specific kinase's activity.
-
Stop Reaction & Detect ADP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP & Generate Light: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using "no kinase" (high inhibition) and "DMSO only" (no inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using non-linear regression analysis.[17]
-
Part 3: Synthetic Strategies for Core Elaboration
The ability to efficiently synthesize and diversify the pyrimidine scaffold is central to its utility in drug discovery. The choice of synthetic route is driven by the desired substitution pattern and the need for scalability.
Classic Synthesis: The Biginelli Reaction
A foundational method for creating dihydropyrimidine cores is the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. While robust, this method primarily yields dihydropyrimidines that require subsequent oxidation to form the aromatic pyrimidine ring.
Modern Approaches: Palladium-Catalyzed Cross-Coupling
For creating the highly decorated pyrimidines used as kinase inhibitors, palladium-catalyzed cross-coupling reactions are indispensable.[5] Starting with a di- or tri-chlorinated pyrimidine allows for the sequential and regioselective introduction of various substituents.
-
Suzuki Coupling: Reacts a halopyrimidine with a boronic acid to form a new carbon-carbon bond, ideal for adding aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Reacts a halopyrimidine with an amine to form a carbon-nitrogen bond, the cornerstone reaction for installing the substituted anilines and other amine side chains common in kinase inhibitors.[5]
The differential reactivity of the chlorine atoms on the pyrimidine ring (typically C4 > C2 > C5) allows for controlled, stepwise functionalization. For instance, a selective SNAr reaction can be performed at the more reactive C4 position, followed by a cross-coupling reaction at C2.[5]
Experimental Protocol: Synthesis of a 2-Amino-4-(phenylamino)pyrimidine Core
This protocol describes a typical sequence for synthesizing a core structure found in many kinase inhibitors, starting from 2,4-dichloropyrimidine.
Objective: To synthesize a key intermediate for a pyrimidine-based kinase inhibitor library.
Caption: General workflow for the synthesis of a disubstituted aminopyrimidine core.
Methodology:
Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 2,4-dichloropyrimidine (1.0 eq), aniline (1.0 eq), and n-butanol as the solvent.
-
Reaction: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield N-(2-chloropyrimidin-4-yl)aniline.
Step 2: Buchwald-Hartwig Amination
-
Setup: In a sealed reaction vessel, combine the product from Step 1 (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) in an anhydrous solvent like dioxane.[5]
-
Amine Source: Add the second amine component. For a simple 2-amino group, a protected ammonia equivalent or an ammonia source can be used.
-
Reaction: Seal the vessel and heat to 100-120°C for 12-18 hours, monitoring for completion.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry, concentrate, and purify the final product by column chromatography or recrystallization to obtain the desired 2-amino-4-(phenylamino)pyrimidine core.
Part 4: Beyond Kinases: Diverse Applications of the Pyrimidine Scaffold
While kinase inhibition is a dominant application, the pyrimidine core is integral to drugs with a wide range of mechanisms.
-
Antiviral Agents: Pyrimidine is a cornerstone of antiviral therapy. Nucleoside analogs like Zidovudine (AZT) and Lamivudine act as chain terminators in viral reverse transcriptase.[1][19] Fused pyrimidine systems have also been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[8] More recently, pyrimidine derivatives have shown promise against other viruses, including influenza, hepatitis, and coronaviruses.[19][20][21]
-
Anticancer Antimetabolites: The foundational anticancer drug 5-Fluorouracil (5-FU) is a pyrimidine analog that inhibits thymidylate synthase, an enzyme critical for DNA synthesis, thereby selectively killing rapidly dividing cancer cells.[8][11]
-
Antimicrobial Agents: The sulfonamide antibiotics, such as Sulfadiazine, incorporate a pyrimidine ring. These drugs act as competitive inhibitors of dihydropteroate synthase, blocking folic acid synthesis in bacteria.[8]
-
Other Therapeutic Areas: The scaffold's versatility extends to anti-inflammatory, antihypertensive, analgesic, and anticonvulsant agents, demonstrating its broad pharmacological potential.[3][4][5][18]
Part 5: The Future of Pyrimidine Drug Discovery
The exploration of the pyrimidine scaffold is far from complete. Future advancements will be driven by integrating modern technologies and novel chemical strategies.
Computational Chemistry in Rational Design
In silico methods are now central to accelerating the discovery of novel pyrimidine-based drugs.[22]
-
Molecular Docking: Allows researchers to visualize how a designed pyrimidine derivative fits into a target's binding site, predicting key interactions and guiding synthetic efforts.[23][24]
-
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can identify the key structural features (e.g., electrostatic, steric) required for biological activity, helping to prioritize the synthesis of the most promising compounds.[22][25]
Next-Generation Strategies
-
Dual-Target and Multi-Target Inhibitors: To combat drug resistance and improve efficacy, researchers are designing single pyrimidine-based molecules that can inhibit multiple targets simultaneously, such as dual EGFR/HER2 or PI3K/mTOR inhibitors.[16][26]
-
Fused Systems: Fusing the pyrimidine ring with other heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines) creates rigid, conformationally constrained scaffolds that can offer enhanced potency and novel target interactions.[27][28][29][30] These fused systems are prevalent in many recently approved drugs.[31]
Conclusion
The pyrimidine scaffold is a testament to the power of a privileged core in medicinal chemistry. Its journey from a fundamental component of nucleic acids to the centerpiece of numerous life-saving therapies is a result of its remarkable chemical versatility and inherent ability to interact with critical biological targets. By combining established SAR principles with modern synthetic methods and computational design, the scientific community continues to unlock new therapeutic potential from this elite heterocycle. The future promises even more sophisticated pyrimidine-based drugs designed with greater precision, improved efficacy, and the ability to overcome the most challenging diseases.[4][11]
References
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- Synthesis and anti-influenza virus activity of novel pyrimidine deriv
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- Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.).
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
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- Anti-cancer pyrimidines in diverse scaffolds: a review of patent liter
- Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). Royal Society of Chemistry.
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- FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
- Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online.
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- Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Deriv
- Marketed drugs containing the pyrimidine scaffold. (n.d.).
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- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel
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An In-depth Technical Guide to 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone for Medicinal Chemistry Applications
Prepared by: Gemini Scientific Applications
Abstract: This guide provides a comprehensive technical overview of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone, a key heterocyclic building block in modern drug discovery. We will delve into its physicochemical properties, strategic applications in medicinal chemistry, and best practices for procurement and quality control. This document is intended for researchers, chemists, and drug development professionals to facilitate the effective use of this versatile reagent in synthesizing novel therapeutic agents.
Introduction: The Role of Substituted Pyrimidines in Drug Discovery
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs. Their prevalence is due to the pyrimidine ring's ability to engage in various biological interactions, including hydrogen bonding and pi-stacking, with protein targets. The compound this compound (herein referred to as 1 ) is a highly functionalized pyrimidine that serves as a versatile starting material for creating diverse chemical libraries. Its three distinct reactive sites—the chloro, methylthio, and acetyl groups—allow for sequential and regioselective modifications, making it an invaluable tool for structure-activity relationship (SAR) studies.
Chlorinated heterocyclic compounds, in particular, are prominent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[1] The chloro-substituent on compound 1 acts as a convenient leaving group, enabling nucleophilic aromatic substitution (SNAr) reactions, a common strategy for building molecular complexity.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 66116-82-3 | PubChem[2] |
| Molecular Formula | C₇H₇ClN₂OS | PubChem[2] |
| Molecular Weight | 202.66 g/mol | PubChem[2] |
| Appearance | Solid | CymitQuimica[3] |
| Purity | Typically ≥97% | CymitQuimica[3] |
| Topological Polar Surface Area | 68.2 Ų | PubChem[2] |
GHS Hazard Information: According to the Globally Harmonized System of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE) should be used at all times.
Applications in Medicinal Chemistry and Agrochemicals
Compound 1 is primarily utilized as an intermediate in the synthesis of more complex molecules with potential biological activity. Its structural motifs are found in compounds developed for a range of therapeutic areas and agricultural applications.
-
Pharmaceutical Development: The pyrimidine scaffold is a key component in the design of targeted therapies. Molecules derived from similar chloro-pyrimidine intermediates have been investigated as Bruton's tyrosine kinase (Btk) inhibitors for autoimmune disorders and cancers.[4] The ability to readily modify the C4 position (via displacement of the chloride) allows for the exploration of various substituents to optimize binding affinity and selectivity for protein kinases.
-
Agrochemical Chemistry: Substituted pyrimidines are also integral to the development of modern agrochemicals, such as fungicides and herbicides.[5] The specific functionalities of compound 1 can be elaborated to create novel crop protection agents.[5][6]
Procurement Strategy: Vetting Commercial Suppliers
The reliability of a chemical synthesis is fundamentally dependent on the quality of the starting materials. While numerous vendors list this compound, a systematic approach to procurement is essential.
Identified Commercial Suppliers Include:
Workflow for Supplier Qualification and Reagent Validation
The following workflow outlines a best-practice approach for sourcing and validating compound 1 for research and development.
Caption: Workflow for Procurement, QC, and Application.
Key Considerations for Vetting:
-
Certificate of Analysis (CoA): Always request a batch-specific CoA. This document should provide purity data (typically from HPLC or GC), and identity confirmation (such as ¹H NMR and/or mass spectrometry).
-
Purity: For most medicinal chemistry applications, a purity of >95% is required. Be wary of suppliers that do not provide detailed purity information.
-
Consistency: For long-term projects, inquire about the supplier's ability to provide consistent quality across different batches.
Representative Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
The most common reaction involving this scaffold is the displacement of the C4-chloride with a nucleophile. Below is a representative protocol for the reaction of compound 1 with a primary amine.
Objective: To synthesize N-benzyl-5-acetyl-2-(methylthio)pyrimidin-4-amine.
Reaction Scheme: (An image of the chemical reaction would be placed here in a full whitepaper)
Materials:
-
This compound (Compound 1 ) (1.0 eq)
-
Benzylamine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (or another suitable polar aprotic solvent like DMSO or NMP)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the starting material in DMF.
-
Add diisopropylethylamine (DIPEA) to the solution. This base will act as a scavenger for the HCl generated during the reaction.
-
Add benzylamine dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water, which should precipitate the product.
-
Stir the resulting slurry for 30 minutes.
-
Collect the solid by vacuum filtration.
-
Wash the solid with water, followed by a non-polar solvent (e.g., hexanes or diethyl ether) to remove non-polar impurities.
-
-
Purification:
-
Dry the crude solid under vacuum.
-
If necessary, purify the product further by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its well-defined reactivity allows for predictable and efficient synthetic transformations. By implementing a rigorous supplier vetting and quality control process, researchers can ensure the reliability and reproducibility of their synthetic efforts, ultimately accelerating the discovery of new bioactive molecules.
References
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Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone safety and handling
An In-Depth Technical Guide to the Safe Handling of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
Introduction
This compound (CAS No. 66116-82-3) is a substituted pyrimidine derivative utilized as a building block in synthetic organic chemistry, particularly within the scope of pharmaceutical and agrochemical research. Its molecular structure, featuring a chlorinated pyrimidine ring and a methylthio group, suggests a reactive profile that necessitates a comprehensive understanding of its potential hazards. This guide provides a detailed framework for the safe handling, storage, and disposal of this compound, designed for researchers, chemists, and laboratory professionals. The protocols herein are synthesized from established chemical safety principles and data on structurally related compounds to ensure a self-validating system of laboratory practice.
Chemical Identification and Physical Properties
A precise understanding of a compound's identity and physical characteristics is the foundation of a thorough risk assessment. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 66116-82-3 | [1][2] |
| Molecular Formula | C₇H₇ClN₂OS | [1][2] |
| Molecular Weight | 202.66 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
Hazard Identification and GHS Classification
Based on computational data, this compound is classified under the Globally Harmonized System (GHS) with multiple hazard warnings.[2] These classifications mandate stringent control measures to prevent user exposure.
| Hazard Class | Signal Word | GHS Hazard Statement |
| Acute toxicity, oral (Category 4) | Warning | H302: Harmful if swallowed[2] |
| Skin corrosion/irritation (Category 2) | Warning | H315: Causes skin irritation[2] |
| Serious eye damage/irritation (Category 2A) | Warning | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation[2] |
The primary routes of exposure are inhalation of the solid as dust, skin or eye contact, and ingestion. The causality behind these hazards lies in the compound's likely reactivity with biological macromolecules, a common trait for halogenated heterocyclic compounds used in synthesis.
Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach, prioritizing engineering controls and supplemented by robust personal protective equipment, is essential for mitigating the risks identified.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood .[3][4] This is non-negotiable. The fume hood's constant airflow is critical to containing airborne particulates (dust) and preventing inhalation, which can cause respiratory irritation.[2] Emergency safety showers and eyewash stations must be readily accessible and tested regularly.[5]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection must be based on a thorough risk assessment of the procedures being performed.
| Area | Required PPE | Rationale & Standard Compliance |
| Eye/Face | Splash-proof safety goggles and a full-face shield.[3] | The compound is a serious eye irritant.[2] Goggles must conform to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield is required when there is a significant risk of splashing. |
| Skin/Body | Chemical-resistant gloves (e.g., Nitrile), a flame-retardant lab coat, and closed-toe footwear. | Nitrile gloves provide adequate protection against incidental contact. For prolonged handling, consult glove manufacturer compatibility charts. A lab coat prevents skin contact, as the substance is a known skin irritant.[2] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter. | A respirator should be used if work cannot be conducted in a fume hood, if dust generation is unavoidable, or if irritation is experienced.[3] All respirator use must be part of a formal respiratory protection program. |
Comprehensive Handling and Storage Protocol
Adherence to strict handling and storage procedures is critical for maintaining the compound's integrity and ensuring laboratory safety.
Safe Handling Practices
-
Pre-Use Inspection: Before use, visually inspect the container for any damage or loose seals.
-
Controlled Dispensing: Weigh and handle the solid compound exclusively within a chemical fume hood to prevent dust inhalation.[3][4] Use non-sparking tools.[6]
-
Avoid Contamination: Avoid all personal contact, including inhalation.[4] Do not eat, drink, or smoke in the designated handling area.[3]
-
Hygiene: Wash hands and face thoroughly after handling, even if gloves were worn.[7]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[4][7]
Storage Requirements
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[7]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7] Some related compounds recommend refrigerated storage (0-8°C).[8]
-
Security: Store in a locked cabinet or area to restrict access to authorized personnel only.[4][7]
-
Incompatibilities: Keep away from strong oxidizing agents, acids, and acid chlorides.[7][9]
Emergency Procedures and First Aid
Immediate and appropriate action is vital in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs, seek medical advice.[4]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7] If the person feels unwell or is not breathing, call a POISON CENTER or doctor immediately.
-
Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[10]
Accidental Release and Fire-Fighting Measures
Spill Response Protocol
-
Evacuate: Immediately alert others and evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear the full PPE ensemble as described in Section 3.2.
-
Contain & Clean: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for hazardous waste disposal.[10] Avoid generating dust.[4][10]
-
Decontaminate: Once the material is collected, decontaminate the spill area with a suitable solvent and then wash with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor or Environmental Health & Safety (EHS) department.
Fire-Fighting
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[6][10]
-
Specific Hazards: In a fire, hazardous combustion products may be released, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas.[10]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[10]
Disposal Considerations
Disposal of this compound and its containers must be treated with the utmost care to protect personnel and the environment.
-
Classification: This material must be disposed of as hazardous waste. Never dispose of it in the regular trash or down the drain.[11]
-
Waste Collection: Use a designated, clearly labeled, and sealed container for the waste.[11] The label must read "Hazardous Waste" and include the full chemical name.[11]
-
Container Disposal: Empty containers are also considered hazardous waste. They must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[11]
-
Regulatory Compliance: All disposal must be conducted through the institution's Environmental Health & Safety (EHS) program and in strict accordance with all local, regional, and national regulations.[11]
Visualization: Safe Handling Workflow
The following diagram illustrates the logical workflow for handling this compound from receipt to disposal, ensuring safety at every critical control point.
Caption: Logical workflow for the safe handling of chemical reagents.
Conclusion
While this compound is a valuable synthetic intermediate, its hazardous properties demand a disciplined and informed approach to safety. By integrating robust engineering controls, mandatory personal protective equipment, and strict adherence to the handling and emergency protocols outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment.
References
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Maybridge. (n.d.). 4-Chloro-2-(pyrimidin-2-yl)pyrimidine Safety Data Sheet. Retrieved from [Link]
-
Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
-
IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors due to its ability to mimic ATP and form key interactions in the kinase hinge region.[1][2][3] This document provides a detailed guide for researchers on the strategic use of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone , a versatile precursor for the synthesis of novel kinase inhibitors. We present its chemical properties, key synthetic transformations, and detailed, field-tested protocols for creating diverse libraries of potential therapeutic agents. Furthermore, we include protocols for the biochemical evaluation of these synthesized compounds.
Introduction: The Power of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in the development of anticancer agents that target protein kinases.[1] Its structural resemblance to the adenine base of ATP allows it to effectively compete for the ATP-binding site, a common strategy for kinase inhibition.[4][5] Eight FDA-approved kinase inhibitors utilize a pyrimidine core to establish crucial hydrogen bond interactions with the conserved hinge region of the kinase domain.[3]
The subject of this guide, this compound, is an elegantly designed precursor molecule. It features three key points for chemical diversification, enabling the exploration of the chemical space around the kinase active site to achieve both potency and selectivity.
-
C4-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce moieties that can target the solvent-exposed region.
-
C5-Acetyl Group: A versatile handle for condensation, cyclization, or other transformations to build complex heterocyclic systems that can form additional interactions within the ATP pocket.
-
C2-Methylthio Group: Can be retained for its lipophilic contribution or oxidized to a methylsulfoxide/sulfone to modulate solubility and act as a hydrogen bond acceptor.
This trifecta of reactive sites makes it a powerful building block for generating focused libraries of kinase inhibitors targeting a wide range of kinases, from well-studied oncogenic drivers like EGFR and Aurora Kinase to understudied kinases implicated in neurodegeneration.[2][6][7]
Precursor Characterization and Handling
Before beginning any synthetic work, it is crucial to understand the properties and handling requirements of the starting material.
| Property | Value | Source |
| IUPAC Name | 1-(4-chloro-2-methylsulfanylpyrimidin-5-yl)ethanone | PubChem[8] |
| CAS Number | 66116-82-3 | CymitQuimica[9] |
| Molecular Formula | C₇H₇ClN₂OS | PubChem[8] |
| Molecular Weight | 202.66 g/mol | PubChem[8] |
| Appearance | Solid | CymitQuimica[9] |
| Purity | Typically ≥97% | CymitQuimica[9] |
Safety & Handling:
-
Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
Synthetic Strategy: From Precursor to Potent Inhibitor
The core strategy involves the sequential or orthogonal modification of the C4 and C5 positions to build a molecule that complements the target kinase's ATP-binding site. The C4 position is typically addressed first via substitution or cross-coupling, followed by elaboration of the C5-acetyl group.
Caption: General workflow for elaborating the precursor.
Detailed Experimental Protocols
Protocol 1: C4-Aniline Substitution via SNAr
This protocol describes a typical nucleophilic aromatic substitution reaction to install an aniline moiety at the C4 position, a common feature in many kinase inhibitors that provides a key hydrogen bond donor/acceptor group for hinge binding.
Objective: To synthesize 1-(4-((3-aminophenyl)amino)-2-(methylthio)pyrimidin-5-yl)ethanone.
Materials:
-
This compound (1.0 eq)
-
3-aminobenzenamine (m-phenylenediamine) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
2-Propanol (IPA)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.0 g, 4.93 mmol).
-
Add 2-propanol (25 mL) to dissolve the starting material.
-
Add 3-aminobenzenamine (0.59 g, 5.42 mmol, 1.1 eq) and DIPEA (1.72 mL, 9.86 mmol, 2.0 eq) to the solution.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Rationale: The electron-withdrawing nature of the pyrimidine ring and the C5-acetyl group activates the C4-chloro position for nucleophilic attack. DIPEA acts as a non-nucleophilic base to quench the HCl generated during the reaction, driving it to completion.
Protocol 2: Elaboration of the C5-Acetyl Group into a Pyrazole
This protocol details the transformation of the C5-acetyl group of the C4-substituted intermediate into a pyrazole ring, a common strategy to introduce additional interaction points and modulate physicochemical properties.[2][3]
Objective: To synthesize a 4-(pyrazol-3-yl)pyrimidine derivative from the product of Protocol 1.
Materials:
-
C4-substituted pyrimidine from Protocol 1 (1.0 eq)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq)
-
Hydrazine hydrate (1.5 eq)
-
Ethanol
-
Microwave reaction vial
Procedure:
-
In a microwave reaction vial, combine the C4-substituted pyrimidine (e.g., 500 mg, 1.76 mmol) and DMF-DMA (0.7 mL, 5.28 mmol, 3.0 eq).
-
Seal the vial and heat the mixture to 120°C for 1 hour in a microwave reactor to form the enaminone intermediate.
-
Cool the reaction to room temperature and remove the excess DMF-DMA under high vacuum.
-
To the crude enaminone intermediate, add ethanol (10 mL) followed by hydrazine hydrate (0.13 mL, 2.64 mmol, 1.5 eq).
-
Seal the vial and heat to 100°C for 2 hours in the microwave reactor.
-
Monitor the cyclization by LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by flash chromatography or preparative HPLC to obtain the final pyrazolyl-pyrimidine compound.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and HRMS.
Rationale: The acetyl group first reacts with DMF-DMA to form a highly reactive enaminone intermediate. This intermediate then undergoes a condensation-cyclization reaction with hydrazine to form the thermodynamically stable pyrazole ring.
Biochemical Evaluation: Kinase Inhibition Assay
After synthesizing a library of compounds, their biological activity must be assessed. A common method is an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC₅₀).
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 3: General Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC₅₀ values of synthesized inhibitors against a target kinase (e.g., Aurora Kinase A).
Materials:
-
384-well, low-volume, white plates
-
Recombinant human kinase (e.g., AURKA)
-
Kinase-specific peptide substrate
-
ATP solution
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Transfer a small volume (e.g., 50 nL) of each dilution to the 384-well assay plates.
-
Kinase Reaction: a. Prepare a solution of the kinase in assay buffer. Add 5 µL to each well containing the test compound and mix. b. Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.[10] c. Prepare a solution containing the peptide substrate and ATP (at a concentration near its Kₘ for the kinase). d. Initiate the kinase reaction by adding 5 µL of the ATP/substrate solution to each well.[10]
-
Reaction Incubation: Mix the plate and incubate at room temperature for 60 minutes.[10]
-
Signal Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Convert the generated ADP to ATP by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light signal is proportional to the amount of ADP formed and thus, to the kinase activity.
-
Data Analysis: a. Normalize the data using high (DMSO vehicle, 0% inhibition) and low (no enzyme, 100% inhibition) controls. b. Plot the percent inhibition against the logarithm of the inhibitor concentration. c. Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).[10]
Expected Results & Data Presentation
A successful synthesis campaign will yield a series of analogs with varying potency against the target kinase. The data should be tabulated for easy comparison.
Table 1: Hypothetical Inhibition Data for Synthesized Analogs
| Compound ID | C4-Substituent (R¹) | C5-Heterocycle | AURKA IC₅₀ (nM) | AAK1 IC₅₀ (nM) | Selectivity (AAK1/AURKA) |
| PRE-01 | -Cl | Acetyl | >10,000 | >10,000 | - |
| SYN-01A | 3-aminoaniline | Acetyl | 1,250 | 8,500 | 6.8 |
| SYN-01B | 4-fluoroaniline | Acetyl | 980 | 12,300 | 12.6 |
| SYN-02A | 3-aminoaniline | 1H-pyrazole | 85 | 4,200 | 49.4 |
| SYN-02B | 4-fluoroaniline | 1H-pyrazole | 42 | 5,100 | 121.4 |
Data are hypothetical and for illustrative purposes only.
The results in Table 1 illustrate how strategic modifications to the precursor can lead to significant improvements in potency and selectivity. The transformation of the C5-acetyl group to a pyrazole (SYN-02A/B) dramatically increased potency against the primary target, Aurora Kinase A (AURKA).
Conclusion
This compound is a high-value, versatile precursor for the synthesis of kinase inhibitors. Its well-defined reactive sites allow for systematic chemical exploration of the kinase ATP-binding pocket. The protocols outlined in this document provide a robust framework for researchers in drug discovery to efficiently generate and evaluate novel pyrimidine-based inhibitors, accelerating the development of next-generation targeted therapies.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Shaer, S. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11245–11257. [Link]
-
Sheppard, R. J., & Curry, J. R. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 976-993. [Link]
-
Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]
-
Sheppard, R. J., & Curry, J. R. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
Sharma, S., et al. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]
-
Siddiqui, A., et al. (2021). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Frontiers in Oncology, 11, 762517. [Link]
-
Ansari, M. F., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Future Medicinal Chemistry, 15(4), 339-371. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 2, 2026, from [Link]
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- 3. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
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- 7. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C7H7ClN2OS | CID 85938240 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Suzuki Coupling of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Space of Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The ability to functionalize this heterocycle through carbon-carbon bond formation is paramount for the exploration of new chemical entities. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for this purpose, celebrated for its mild reaction conditions and broad functional group tolerance.[1][2]
This document provides a comprehensive guide to the Suzuki coupling of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone , a versatile building block for the synthesis of novel pyrimidine derivatives. Due to the presence of an electron-deficient pyrimidine ring and a potentially coordinating methylthio group, careful optimization of the reaction conditions is crucial for achieving high yields and purity. These application notes offer a detailed protocol, an exploration of the underlying mechanism, and a rationale for the selection of reagents, empowering researchers to successfully employ this transformation in their synthetic endeavors.
Reaction Principle: The Palladium-Catalyzed Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that joins an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate.[3][4] The catalytic cycle is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, the C-Cl bond of the pyrimidine) to form a Pd(II) complex.[6] This is often the rate-limiting step, particularly for less reactive chlorides.
-
Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium(II) complex. The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the organic moiety to the palladium center.[7][8][9]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization may be required for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 66116-82-3 | 202.66 | Starting material. Ensure purity.[10][11] |
| Aryl/Heteroarylboronic Acid | Variable | Variable | Coupling partner (1.2 - 1.5 equivalents). |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | Palladium source (pre-catalyst). |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | 657408-07-6 | 410.51 | Bulky, electron-rich phosphine ligand.[12] Other ligands like XPhos can also be effective.[13] |
| Potassium Phosphate Tribasic (K₃PO₄) | 7778-53-2 | 212.27 | Base (2.0 - 3.0 equivalents). Other bases like K₂CO₃ can be used, but K₃PO₄ is often effective for challenging couplings. |
| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous solvent. A mixture with water (e.g., 4:1 or 5:1) is common. |
| Water | 7732-18-5 | 18.02 | Co-solvent, degassed. |
| Inert Gas (Argon or Nitrogen) | - | - | For maintaining an inert atmosphere. |
Reaction Setup and Procedure
-
Flask Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: In a separate vial, weigh out Palladium(II) Acetate (0.02 eq) and SPhos (0.04 eq) and add them to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio to achieve a 0.1 M concentration of the limiting reagent).
-
Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously. The use of microwave irradiation (e.g., 100-120 °C for 30-60 minutes) can also be highly effective in accelerating the reaction.[14][15]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours for conventional heating).
Work-up and Purification
-
Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature.
-
Aqueous Work-up: Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Visualizing the Experimental Workflow
Caption: A generalized workflow for a Suzuki coupling experiment.
Rationale for Experimental Choices
-
Catalyst System: The coupling of aryl chlorides, particularly electron-deficient heteroaryl chlorides, is more challenging than their bromide or iodide counterparts.[16] This necessitates the use of highly active catalyst systems. Buchwald's dialkylbiaryl phosphine ligands, such as SPhos and XPhos, are particularly effective as they are both bulky and electron-rich.[12][13] This combination promotes the oxidative addition step and stabilizes the catalytically active Pd(0) species.
-
Base Selection: The choice of base is critical and influences the rate of transmetalation.[9] While weaker bases like carbonates are often sufficient, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) can be more effective for less reactive substrates by more efficiently forming the boronate "ate" complex.[7]
-
Solvent System: A mixture of an organic solvent, such as 1,4-dioxane or toluene, and water is commonly employed. The organic solvent solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the transmetalation step. It is crucial to use degassed solvents to prevent the oxidation and deactivation of the Pd(0) catalyst.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation), insufficient temperature, inappropriate base. | Ensure a thoroughly inert atmosphere and use freshly degassed solvents. Increase reaction temperature or switch to microwave heating. Screen different bases (e.g., Cs₂CO₃, K₂CO₃). Try a different ligand. |
| Protodeborylation | Presence of excess water or protic impurities, prolonged reaction times. | Use anhydrous solvents and a freshly opened bottle of boronic acid. Minimize reaction time once the starting material is consumed. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative coupling of the boronic acid. | Rigorously exclude oxygen from the reaction mixture by proper degassing techniques. |
| Difficult Purification | Formation of closely related byproducts or unreacted starting materials. | Optimize reaction conditions to drive the reaction to completion. Employ high-resolution column chromatography or consider recrystallization. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an invaluable method for the synthesis of substituted pyrimidines from this compound. By carefully selecting a highly active palladium catalyst system, an appropriate base, and suitable reaction conditions, researchers can efficiently generate a diverse array of novel compounds for applications in drug discovery and materials science. The protocol and insights provided herein serve as a comprehensive guide to enable the successful implementation of this powerful transformation.
References
-
Suzuki reaction - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 2, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 2, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 2, 2026, from [Link]
-
Cho, Y. S., et al. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267-272. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 448. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 2, 2026, from [Link]
-
Pérez-Temprano, M. H., et al. (2008). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 130(4), 1412-1423. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved January 2, 2026, from [Link]
-
Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8346-8353. [Link]
-
Aslam, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(18), 3298. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Valente, C., et al. (2012). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Catalysts, 2(1), 1-28. [Link]
-
Pérez-Temprano, M. H., et al. (2008). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved January 2, 2026, from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Retrieved January 2, 2026, from [Link]
-
Chen, Y.-H., et al. (2017). Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. ACS Catalysis, 7(12), 8240-8252. [Link]
-
Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(43), 26867-26875. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 2, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 2, 2026, from [Link]
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- 13. merckmillipore.com [merckmillipore.com]
- 14. [PDF] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | Semantic Scholar [semanticscholar.org]
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- 16. uwindsor.ca [uwindsor.ca]
The Strategic Utility of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of contemporary drug discovery, the pyrimidine core stands as a privileged scaffold, forming the backbone of numerous therapeutic agents.[1][2] Its inherent drug-like properties and synthetic tractability have made it a focal point for medicinal chemists. Within this esteemed class of heterocycles, 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone has emerged as a particularly valuable and versatile building block. Its strategic placement of reactive functional groups—a susceptible chloro substituent for nucleophilic aromatic substitution, a modifiable methylthio group, and a ketone for further derivatization—offers a powerful toolkit for the synthesis of diverse and complex molecular architectures.[3] This application note will provide an in-depth exploration of the utility of this compound, complete with detailed protocols for its application in the synthesis of potent kinase inhibitors and a discussion of the relevant biological pathways.
Chemical Profile and Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a starting material is paramount for successful synthetic planning and execution. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂OS | [3] |
| Molecular Weight | 202.66 g/mol | [3] |
| CAS Number | 66116-82-3 | [3] |
| Appearance | Solid | [3] |
| Topological Polar Surface Area | 68.2 Ų | [3] |
Application in the Synthesis of Kinase Inhibitors: A Gateway to Potent Therapeutics
The aberrant activity of protein kinases is a hallmark of many human diseases, most notably cancer.[4] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern oncology. The pyrimidine scaffold is frequently employed in the design of these inhibitors, as it can effectively mimic the hydrogen bonding interactions of the adenine base of ATP in the kinase hinge region.[5][6]
This compound serves as an excellent starting material for the synthesis of a variety of kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Janus Kinases (JAKs).[7][8][9] The chloro group at the 4-position is readily displaced by a variety of nucleophiles, most commonly amines, to introduce diversity and modulate the pharmacological profile of the resulting compounds.
Synthetic Workflow: From Building Block to Bioactive Molecule
The following diagram illustrates a generalized synthetic workflow for the utilization of this compound in the preparation of a substituted aminopyrimidine, a common core of many kinase inhibitors.
Sources
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
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- 9. JAK inhibitors in dermatology: the promise of a new drug class - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on Pyrimidine Rings
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of heterocyclic chemistry, forming the core of essential biomolecules like the nucleobases uracil, thymine, and cytosine, and featuring prominently in a vast array of pharmaceuticals and agrochemicals.[1][2] Its inherent electron-deficient nature, a consequence of the two electronegative nitrogen atoms, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). This reactivity provides a powerful and versatile platform for the late-stage functionalization and synthesis of complex molecules, making the mastery of its experimental setup crucial for researchers in medicinal chemistry and drug development.[3][4]
This guide provides an in-depth exploration of the experimental setup for SNAr on pyrimidine rings. We will move beyond simple procedural lists to explain the underlying principles that govern reactivity and selectivity, offering field-proven insights to empower researchers to design, execute, and troubleshoot their own synthetic strategies.
Pillar 1: Mechanistic Insight & The Rationale for Regioselectivity
The SNAr reaction on pyrimidines is not a simple one-step displacement. It proceeds through a well-defined pathway that dictates the experimental choices we make.
The SNAr Mechanism: An Addition-Elimination Pathway
The reaction typically follows a two-step addition-elimination mechanism.[5] First, the nucleophile attacks an electron-deficient carbon atom bearing a suitable leaving group, breaking the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[5][6] This intermediate is stabilized by resonance, with the negative charge delocalized over the ring and, most importantly, onto the electronegative nitrogen atoms.[7][8] The reaction is completed in the second step when the leaving group is expelled, restoring the aromaticity of the ring. While this two-step model is widely accepted, some studies suggest that certain SNAr reactions may proceed through a concerted mechanism, where the Meisenheimer complex represents a transition state rather than a discrete intermediate.[9][10]
Caption: Experimental workflow for SNAr on pyrimidines.
Pillar 3: Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common SNAr transformations on pyrimidine rings.
Protocol 1: Synthesis of a 4-Aminopyrimidine Derivative
This protocol describes a general procedure for the reaction of a 4-chloropyrimidine with a primary or secondary amine. [4] Materials:
-
Substituted 4-chloropyrimidine (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)
-
Ethanol or Isopropanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted 4-chloropyrimidine (1.0 eq).
-
Dissolve the starting material in ethanol (or another suitable solvent) to a concentration of approximately 0.1-0.5 M.
-
Add the amine (1.1 - 1.5 eq) to the solution, followed by the base (TEA or DIPEA, 1.5 - 2.0 eq).
-
Heat the reaction mixture to reflux (typically 80-90 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-aminopyrimidine derivative.
Protocol 2: Synthesis of a 4-Alkoxypyrimidine (Etherification)
This protocol outlines the synthesis of a pyrimidine ether from a 4-chloropyrimidine and an alcohol using a base. [11] Materials:
-
Substituted 4-chloropyrimidine (1.0 eq)
-
Alcohol (1.5 - 2.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) or Cesium Carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
Caution: NaH is highly reactive and flammable. Handle under an inert atmosphere (N₂ or Ar).
-
To a flame-dried, three-neck flask under an inert atmosphere, add the alcohol (1.5 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of the 4-chloropyrimidine (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the alkoxide solution.
-
The reaction can be run at room temperature or heated (e.g., to 60-80 °C) to increase the rate.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Deactivated pyrimidine ring.3. Inactive base or insufficient amount. | 1. If using an alcohol/thiol, ensure complete deprotonation. Consider a more potent nucleophile.2. Increase reaction temperature; switch to a more forcing solvent (e.g., NMP, DMSO).3. Use fresh, anhydrous base. |
| Formation of Byproducts | 1. Di-substitution on a di-halopyrimidine.2. Solvolysis (solvent acting as a nucleophile).3. Competing reaction at another site. | 1. Use stoichiometric amounts of the nucleophile (1.0-1.1 eq) at a lower temperature.2. Switch to a non-protic solvent like DMF or DMSO if using an alcohol solvent with a strong base.<[12]br>3. Re-evaluate regioselectivity; protecting groups may be necessary. |
| Poor Regioselectivity | 1. Electronic effects from other substituents.2. Steric hindrance near the preferred site. | 1. Analyze the electronic properties of your substrate. A C6-EDG may favor C2 substitution.<[13]br>2. A less hindered nucleophile or different reaction conditions might improve selectivity. |
References
-
Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available at: [Link]
-
Jackson, K. E., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PMC, NIH. Available at: [Link]
-
Li, G., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. PMC, NIH. Available at: [Link]
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Available at: [Link]
-
Mali, S. M., et al. (2010). One-Pot Etherification of Purine Nucleosides and Pyrimidines. PMC, NIH. Available at: [Link]
-
ResearchGate. (2020). Synthesis of 4‐amino substituted thienopyrimidines using SNAr. Available at: [Link]
-
Synfacts. (2024). Efficient SNAr Approach under Mild Conditions for 2-Substituted Pyrimidines. Available at: [Link]
-
University of Regensburg. (n.d.). 10. Pyrimidines. Available at: [Link]
-
Li, G., et al. (2024). One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Available at: [Link]
-
Trilleras, J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Universidad del Atlántico. Available at: [Link]
-
Wikipedia. (n.d.). Pyrimidine. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available at: [Link]
-
Cresset Group. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]
-
Zenodo. (1983). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Available at: [Link]
-
PubMed. (2005). Functionalization of Pyrimidine and Purine Nucleosides at C4 and C6: C-nucleophilic Substitution of Their C4- And C6-(1,2,4-triazol-1-yl) Derivatives. Available at: [Link]
-
ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available at: [Link]
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Application Notes and Protocols: 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone in the Synthesis of Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Aurora Kinases in Oncology and the Promise of Pyrimidine-Based Inhibitors
The Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis.[1] The three mammalian isoforms, Aurora A, B, and C, are essential for various stages of cell division, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1] Notably, the overexpression of Aurora kinases is a common feature in a wide range of human cancers, correlating with poor prognosis and making them a compelling target for anticancer drug development.[2]
The inhibition of Aurora kinases with small molecules has emerged as a promising therapeutic strategy.[2] Among the various chemical scaffolds explored, pyrimidine-based derivatives have demonstrated significant potential, with several compounds advancing into clinical trials.[3] These inhibitors typically function by competing with ATP for the kinase's binding site, thereby blocking its catalytic activity and inducing mitotic arrest and apoptosis in cancer cells.
This document provides a detailed guide on the use of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone , a key intermediate, in the synthesis of potent Aurora kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the significance of the resulting compounds in the context of cancer therapy.
The Strategic Importance of this compound as a Synthetic Precursor
This compound is a versatile building block for the synthesis of a diverse library of Aurora kinase inhibitors. Its chemical structure offers several strategic advantages for medicinal chemists. The chlorine atom at the C4 position is a key reactive site, susceptible to nucleophilic aromatic substitution (SNAr) with a variety of amines. This allows for the introduction of diverse side chains that can be tailored to optimize potency, selectivity, and pharmacokinetic properties of the final inhibitor.
The methylthio group at the C2 position can also be displaced, although it is generally less reactive than the chloro group, offering opportunities for further diversification of the pyrimidine core.[4] The ethanone moiety at the C5 position provides a handle for further chemical modifications, although it is often retained in the final inhibitor structure where it can participate in key interactions within the kinase's active site.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂OS | [5] |
| Molecular Weight | 202.66 g/mol | [5] |
| Appearance | Solid | [6] |
| CAS Number | 66116-82-3 | [5] |
Synthetic Pathway Overview: From Pyrimidine Precursor to Potent Inhibitor
The general synthetic strategy for constructing Aurora kinase inhibitors from this compound involves a key nucleophilic aromatic substitution reaction. This reaction is typically followed by further modifications to build up the final inhibitor structure.
Caption: General synthetic workflow for Aurora kinase inhibitors.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of a representative Aurora kinase inhibitor starting from this compound.
Protocol 1: Synthesis of a 4-Anilino-pyrimidine Intermediate via Nucleophilic Aromatic Substitution
This protocol describes the nucleophilic aromatic substitution of the chlorine atom at the C4 position of the pyrimidine ring with a substituted aniline. This reaction is a cornerstone in the synthesis of many pyrimidine-based kinase inhibitors. The choice of aniline will determine the specific properties of the final inhibitor.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
Solvent (e.g., n-Butanol, 2-Propanol, or N,N-Dimethylformamide)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (e.g., n-Butanol, approximately 10 mL per gram of starting material).
-
Addition of Reagents: To the stirred solution, add the substituted aniline (1.1 eq) followed by the base (e.g., DIPEA, 1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of Ethyl Acetate in Hexane) to yield the pure 4-anilino-pyrimidine intermediate.
Causality Behind Experimental Choices:
-
Solvent: The choice of a high-boiling point solvent like n-butanol is to ensure the reaction can be heated to a temperature sufficient to overcome the activation energy of the SNAr reaction.
-
Base: The base is crucial to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the intermediate for the subsequent steps.
Protocol 2: (Adapted) Synthesis of a Representative Aurora Kinase Inhibitor
This adapted protocol outlines the subsequent steps to convert the 4-anilino-pyrimidine intermediate into a more complex Aurora kinase inhibitor. This often involves modification of the methylthio group and/or the ethanone moiety. This protocol is adapted from general methods for the synthesis of pyrimidine-based kinase inhibitors.[7]
Step 2a: Oxidation of the Methylthio Group
The methylthio group can be oxidized to a more reactive methylsulfinyl or methylsulfonyl group, which can then be displaced by another nucleophile.
Materials:
-
4-Anilino-pyrimidine intermediate from Protocol 1
-
Oxidizing agent (e.g., meta-Chloroperoxybenzoic acid (m-CPBA))
-
Solvent (e.g., Dichloromethane (DCM))
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the 4-anilino-pyrimidine intermediate (1.0 eq) in DCM.
-
Oxidation: Cool the solution to 0 °C in an ice bath and add m-CPBA (1.1-2.2 eq, depending on the desired oxidation state) portion-wise.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can often be used in the next step without further purification.
Step 2b: Second Nucleophilic Substitution
The oxidized methylsulfonyl group is now a good leaving group and can be displaced by a second amine.
Materials:
-
Product from Step 2a
-
Second amine (e.g., a substituted piperazine)
-
Solvent (e.g., Dimethyl sulfoxide (DMSO) or 1,4-Dioxane)
-
Base (e.g., Triethylamine)
Procedure:
-
Reaction Setup: Dissolve the product from Step 2a (1.0 eq) in the chosen solvent.
-
Addition of Reagents: Add the second amine (1.2 eq) and the base (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture (e.g., to 80-120 °C) and stir for several hours, monitoring by TLC.
-
Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product by column chromatography or recrystallization to obtain the final Aurora kinase inhibitor.
Data Presentation: Representative Inhibitor Activity
The following table summarizes the inhibitory activity of a representative pyrimidine-based Aurora kinase inhibitor synthesized through a similar pathway.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (nM) | Reference |
| Example Inhibitor 1 | Aurora A | 15 | HCT116 | 50 | [7] |
| Example Inhibitor 1 | Aurora B | 35 | HCT116 | 50 | [7] |
Visualization of the Synthetic and Signaling Pathways
Caption: Detailed synthetic route to a representative Aurora kinase inhibitor.
Caption: Simplified Aurora kinase signaling and point of inhibition.
Conclusion and Future Perspectives
This compound serves as a highly valuable and versatile starting material for the synthesis of potent Aurora kinase inhibitors. The straightforward and adaptable synthetic routes, primarily centered around nucleophilic aromatic substitution, allow for the creation of extensive libraries of compounds for structure-activity relationship studies. The continued exploration of novel pyrimidine-based inhibitors derived from this precursor holds significant promise for the development of next-generation cancer therapeutics.
References
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. National Center for Biotechnology Information. [Link]
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed. National Center for Biotechnology Information. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. MDPI. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed. National Center for Biotechnology Information. [Link]
-
Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
This compound - PubChem. National Center for Biotechnology Information. [Link]
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Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C. Royal Society of Chemistry. [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed. National Center for Biotechnology Information. [Link]
-
Aurora inhibitor - Wikipedia. Wikipedia. [Link]
-
PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy - PubMed. National Center for Biotechnology Information. [Link]
-
Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - ResearchGate. ResearchGate. [Link]
-
A Class of 2,4-Bisanilinopyrimidine Aurora A Inhibitors with Unusually High Selectivity against Aurora B | Journal of Medicinal Chemistry - ACS Publications. American Chemical Society Publications. [Link]
-
A comprehensive review on Aurora kinase: Small molecule inhibitors and clinical trial studies - PubMed. National Center for Biotechnology Information. [Link]
-
Aurora kinase inhibitors: Progress towards the clinic - PMC - NIH. National Center for Biotechnology Information. [Link]
- CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.
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analytical methods for monitoring 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone reactions
An Application Guide to Analytical Methodologies for Monitoring Reactions of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
Introduction: The Critical Role of Reaction Monitoring
This compound is a key heterocyclic intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical sectors.[1] Its molecular structure, featuring a reactive chloropyrimidine core, a methylthio group, and an ethanone side chain, allows for diverse downstream chemical transformations.[2][3] The efficiency, purity, and yield of these reactions are paramount. In-process monitoring is not merely a quality control step; it is a fundamental component of process analytical technology (PAT) that provides critical insights into reaction kinetics, mechanism, and the formation of impurities.[4][5][6]
This guide provides a comprehensive overview of robust analytical methods for monitoring reactions involving this key intermediate. It is designed for researchers, process chemists, and quality control analysts, offering both theoretical grounding and detailed, field-tested protocols. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that the described protocols are scientifically sound and readily adaptable.
Method Selection Framework: Choosing the Right Tool for the Job
The selection of an appropriate analytical technique is contingent on the specific information required (qualitative vs. quantitative), the physical and chemical properties of the analytes, and the available instrumentation. The primary techniques for monitoring reactions of this compound and its derivatives include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).[7]
Caption: A decision-making workflow for selecting the appropriate analytical method.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC, particularly in reversed-phase mode, is the premier technique for the quantitative analysis of pyrimidine derivatives due to their typical non-volatility and strong UV absorbance.[8] This method allows for the precise determination of the consumption of starting materials, the formation of the desired product, and the detection of non-volatile impurities.
Causality Behind the Method
-
Why Reversed-Phase? this compound possesses moderate polarity. A reversed-phase column, such as a C18, provides excellent separation based on hydrophobicity, effectively resolving the starting material from potential products which may be more or less polar depending on the reaction.
-
Why UV Detection? The pyrimidine ring is an aromatic heterocycle, which imparts strong ultraviolet (UV) absorbance. This allows for highly sensitive detection, typically around 254 nm, without the need for derivatization.[7]
-
Why a Gradient? A solvent gradient (e.g., increasing acetonitrile concentration) is often preferred over an isocratic method. It ensures that both early-eluting polar compounds and late-eluting non-polar compounds are eluted as sharp peaks within a reasonable timeframe, which is crucial for complex reaction mixtures.
Detailed Protocol: HPLC-UV Analysis
Objective: To quantify the conversion of this compound to its product and assess reaction purity.
1. Sample Preparation: i. Carefully quench a small, representative aliquot (e.g., 50 µL) of the reaction mixture. A suitable quenching agent could be a cold solvent like acetonitrile to halt the reaction and precipitate any salts. ii. Dilute the quenched aliquot with the mobile phase starting condition solvent (e.g., 90:10 Water:Acetonitrile) to a final concentration where the main analyte peak is within the detector's linear range (typically ~0.1-1.0 mg/mL). iii. Vortex the sample to ensure homogeneity. iv. Filter the sample through a 0.22 µm syringe filter (e.g., PTFE or Nylon) to remove particulate matter that could damage the HPLC column.[7]
2. Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard system with binary pump, autosampler, and UV/PDA detector | Provides reproducible and accurate results. A Photodiode Array (PDA) detector is ideal for checking peak purity. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | Industry-standard for robust separation of moderately polar compounds.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid provides good peak shape for heterocyclic compounds and is MS-compatible.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detector Wavelength | 254 nm | Pyrimidine rings typically show strong absorbance at this wavelength.[7] |
| Injection Volume | 5 µL | Small volume to prevent peak broadening and column overload. |
3. Gradient Elution Program:
| Time (min) | % Mobile Phase A (Water/FA) | % Mobile Phase B (ACN/FA) |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 18.0 | 10 | 90 |
| 18.1 | 90 | 10 |
| 22.0 | 90 | 10 |
4. Data Analysis & Interpretation:
- Identify peaks by comparing retention times with those of authenticated reference standards for the starting material and product.
- Calculate the percentage conversion by monitoring the decrease in the peak area of the starting material.
- Determine the purity of the product using the area percent method: (Peak Area of Product / Total Peak Area of all components) x 100%. Note that this assumes all components have a similar response factor at the chosen wavelength. For higher accuracy, relative response factors should be determined.
Method Validation: Ensuring Trustworthiness
Any quantitative analytical method must be validated to ensure it is fit for purpose.[10][11] Validation provides documented evidence that the method is reliable, accurate, and reproducible.[12]
| Parameter | Purpose |
| Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix). Run blanks and spiked samples. |
| Linearity | Confirm a proportional relationship between analyte concentration and detector response over a defined range. |
| Accuracy | Measure the closeness of the test results to the true value. Often assessed by spike/recovery experiments. |
| Precision | Assess the degree of scatter between a series of measurements (repeatability, intermediate precision). |
| LOD & LOQ | Determine the Lowest concentration of analyte that can be Detected and Quantified with acceptable precision and accuracy. |
| Robustness | Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature). |
In-Situ NMR Spectroscopy: A Window into the Reaction
For gaining a deep mechanistic understanding, nothing surpasses the power of in-situ (or online) Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] It allows for the real-time observation of reactants, intermediates, and products directly in the reaction vessel without sampling, providing invaluable kinetic and structural data.[13][14][15]
Causality Behind the Method
-
Why NMR? NMR is a primary structural elucidation tool.[5] It provides direct, quantitative information based on the number of nuclei, allowing for the simultaneous tracking of multiple species. Characteristic shifts in the ¹H and ¹³C spectra for the pyrimidine ring protons/carbons and the methyl groups of the starting material and product can be easily monitored.
-
Why In-Situ? Many reaction intermediates are transient and unstable, making them impossible to isolate and analyze by offline methods like HPLC. In-situ monitoring captures their formation and consumption in real-time.[16]
Protocol: Real-Time ¹H NMR Monitoring
Objective: To monitor the reaction progress and identify potential intermediates.
1. Setup: i. Use an NMR tube equipped with a capillary insert for a lock solvent (e.g., D₂O or DMSO-d₆) or use a deuterated reaction solvent if possible. ii. Prepare the reaction mixture with all starting materials except the initiating reagent in the NMR tube. iii. Acquire an initial spectrum (t=0) to confirm the signals of the starting materials.
2. Reaction Initiation and Monitoring: i. Initiate the reaction by injecting the final reagent (e.g., a base or catalyst) directly into the NMR tube inside the magnet. ii. Immediately begin acquiring a time-course series of ¹H NMR spectra at set intervals (e.g., every 2-5 minutes). Modern NMR spectrometers can be programmed for automated, unattended acquisition.[13]
3. Data Analysis: i. Process the series of spectra (Fourier transform, phase, and baseline correction). ii. Identify the characteristic signals for the starting material (e.g., pyrimidine proton, methylthio protons, ethanone protons) and the product. iii. Integrate the key signals for both the starting material and the product in each spectrum. iv. Plot the relative integral values versus time to generate kinetic profiles for the consumption of reactant and formation of product. The appearance and subsequent disappearance of new signals can indicate the presence of a reaction intermediate.
Complementary Chromatographic Techniques
While HPLC and NMR are primary methods, TLC and GC-MS serve important complementary roles.
Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and indispensable tool for qualitative reaction monitoring.[7] It is perfect for quickly determining if a reaction has started, is progressing, or has gone to completion at the bench before committing to a lengthy HPLC run.
Protocol:
-
Spotting: Spot a dilute solution of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel TLC plate.
-
Elution: Develop the plate in a chamber with a suitable mobile phase (e.g., 30:70 Ethyl Acetate:Hexane - this must be optimized).
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.[7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is best suited for analyzing volatile and thermally stable compounds.[7] For this compound, its utility depends on the compound's thermal stability. It can be particularly useful for identifying low molecular weight, volatile byproducts that might not be seen by HPLC.
Protocol Considerations:
-
Thermal Stability: A preliminary test must be run to ensure the analyte does not degrade in the high-temperature GC inlet. Degradation of the chloro or methylthio groups is a potential risk.
-
Column: A mid-polarity column (e.g., DB-5ms or HP-5ms) is a good starting point.
-
Temperature Program: A ramp from a low temperature (e.g., 100 °C) to a high temperature (e.g., 280 °C) is used to separate compounds based on their boiling points.
-
MS Detection: The mass spectrometer provides molecular weight information and fragmentation patterns, which are invaluable for identifying unknown impurities or byproducts.[17]
Caption: General workflow for monitoring a pyrimidine synthesis reaction via HPLC.[7]
References
-
Monitoring mechanistic details in the synthesis of pyrimidines via real-time, ultrafast multidimensional NMR spectroscopy. PubMed Central. Available at: [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. GrapeChem. Available at: [Link]
-
Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. Journal of the American Chemical Society. Available at: [Link]
-
Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Publications. Available at: [Link]
-
Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Monitoring Mechanistic Details in the Synthesis of Pyrimidines via Real-Time, Ultrafast Multidimensional NMR Spectroscopy. Digital.CSIC. Available at: [Link]
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Reaction Monitoring. Bruker. Available at: [Link]
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What Is Reaction Monitoring? Chromatography Today. Available at: [Link]
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HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. Available at: [Link]
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In-Situ Monitoring of Chemical Reactions. Mettler Toledo. Available at: [Link]
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Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. Available at: [Link]
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Guidance for the validation of pharmaceutical quality control analytical methods. NHS. Available at: [Link]
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Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. Available at: [Link]
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Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. Available at: [Link]
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DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. Available at: [Link]
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Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma. Available at: [Link]
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Analytical method validation: A brief review. ResearchGate. Available at: [Link]
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Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
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Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. Semantic Scholar. Available at: [Link]
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The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. American Society for Microbiology. Available at: [Link]
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REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. NIH. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
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Degradation of purines and pyrimidines by microorganisms. NIH. Available at: [Link]
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of the qualitative GC–MS analysis for pyrimidines and triazines from... ResearchGate. Available at: [Link]
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Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. ResearchGate. Available at: [Link]
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Photofragmentation of halogenated pyrimidine molecules in the VUV range. PubMed. Available at: [Link]
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GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. MDPI. Available at: [Link]
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Predicted GC-MS Spectrum - Pyridine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000926). HMDB. Available at: [Link]
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A Comprehensive Ab Initio Study of Halogenated A···U and G···C Base Pair Geometries and Energies. MDPI. Available at: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the large-scale synthesis of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone, a key intermediate in the development of various pharmaceutical and agrochemical agents. The protocol herein is designed to be robust, scalable, and efficient, addressing the critical need for a reliable supply of this compound in research and development settings. The synthesis is presented with detailed, step-by-step instructions, alongside in-depth explanations of the underlying chemical principles and safety considerations. This guide is intended to empower researchers and production chemists to confidently execute this synthesis on a large scale.
Introduction
This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif is a common feature in a variety of biologically active molecules. The presence of a reactive chlorine atom at the 4-position of the pyrimidine ring allows for further functionalization, making it a valuable building block for the synthesis of diverse compound libraries.
The large-scale synthesis of this intermediate presents unique challenges, including the need for cost-effective starting materials, high-yielding and regioselective reactions, and straightforward purification procedures. This application note details a validated multi-step synthesis that addresses these challenges, providing a practical and scalable solution for its production.
Chemical Properties and Safety Information
Before commencing any synthetic work, it is crucial to be familiar with the properties and hazards of the target compound and all reagents involved.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 66116-82-3 | [1][2] |
| Molecular Formula | C₇H₇ClN₂OS | [1][2] |
| Molecular Weight | 202.66 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Purity | Typically >97% | [1] |
Table 2: GHS Hazard Information for this compound
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Source: PubChem CID 85938240
Safety Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. For detailed safety information on all reagents, consult their respective Safety Data Sheets (SDS).
Synthetic Pathway Overview
The presented synthesis is a multi-step process that begins with readily available starting materials. The key steps involve the construction of the pyrimidine core, followed by functionalization to introduce the desired chloro and methylthio groups, and finally the addition of the acetyl group. A potential synthetic approach is inspired by methodologies used for analogous pyrimidine structures, such as the synthesis of 5-acetyl-2,4-dichloropyrimidine.[3]
Figure 1: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is optimized for a large-scale laboratory setting. All reagents should be of high purity (≥98%) unless otherwise specified.
Step 1: Synthesis of 2,4-dihydroxy-5-acetylpyrimidine
This initial step involves the construction of the pyrimidine ring from commercially available starting materials.
Materials:
-
Urea
-
Triethyl orthoformate
-
Ethyl acetoacetate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
In a large, multi-necked reaction vessel equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve urea in ethanol.
-
Add triethyl orthoformate and ethyl acetoacetate to the reaction mixture.
-
Slowly add a solution of potassium hydroxide in ethanol to the mixture while maintaining the temperature below 40 °C.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2,4-dihydroxy-5-acetylpyrimidine.
Step 2: Chlorination to 2,4-dichloro-5-acetylpyrimidine
The dihydroxy pyrimidine is then converted to the corresponding dichloro derivative using a standard chlorinating agent.
Materials:
-
2,4-dihydroxy-5-acetylpyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst)
-
Toluene
Procedure:
-
In a reaction vessel equipped for reflux and with a gas scrubber, suspend 2,4-dihydroxy-5-acetylpyrimidine in toluene.
-
Carefully add phosphorus oxychloride to the suspension, followed by a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 8-12 hours, or until the reaction is complete as indicated by TLC or HPLC.
-
Cool the reaction mixture and carefully quench by slowly adding it to ice-water with vigorous stirring.
-
Extract the product into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-5-acetylpyrimidine.
-
Purify the crude product by column chromatography or recrystallization.
Step 3: Selective Methylthiolation
This step introduces the methylthio group at the 2-position through a regioselective nucleophilic substitution.
Materials:
-
2,4-dichloro-5-acetylpyrimidine
-
Sodium thiomethoxide (NaSMe)
-
Methanol or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2,4-dichloro-5-acetylpyrimidine in a suitable solvent like methanol or THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium thiomethoxide (typically one equivalent) to the cooled solution. The regioselectivity of this reaction is crucial and is generally favored at the 2-position for this class of compounds.
-
Allow the reaction to stir at low temperature for 1-2 hours and then let it warm to room temperature. Monitor the reaction progress.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate to yield the crude product.
-
Purify by column chromatography to isolate this compound.
Alternative Acetylation via Vilsmeier-Haack Reaction
An alternative and widely used method for introducing a formyl or acetyl group onto a heterocyclic ring is the Vilsmeier-Haack reaction.[4][5] This could be applied to a 4-chloro-2-(methylthio)pyrimidine precursor.
Figure 2: Vilsmeier-Haack reaction pathway for the synthesis of the target compound.
Characterization and Quality Control
The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
Table 3: Analytical Methods for Quality Control
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural elucidation | Peaks corresponding to the acetyl, methylthio, and pyrimidine protons with appropriate chemical shifts and coupling constants. |
| ¹³C NMR | Structural confirmation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of the compound. |
| HPLC | Purity assessment | A single major peak indicating high purity (e.g., >98%). |
| Melting Point | Purity and identity confirmation | A sharp melting point range consistent with a pure compound. |
Discussion and Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the large-scale synthesis of this compound. The key advantages of this synthetic route include the use of readily available starting materials, well-established reaction types, and procedures that can be adapted for industrial production.
The successful execution of this synthesis relies on careful control of reaction conditions, particularly temperature and stoichiometry, to ensure high yields and purity. The provided analytical methods are essential for monitoring the progress of the reactions and for ensuring the quality of the final product. This comprehensive guide is intended to facilitate the work of researchers and professionals in the fields of drug development and chemical synthesis, enabling them to produce this valuable intermediate with confidence and efficiency.
References
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
This compound. PubChem. [Link]
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Application Note & Protocols: Strategic Derivatization of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone for Structure-Activity Relationship (SAR) Studies
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] The compound 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone presents a versatile starting point for drug discovery programs, offering multiple, distinct reactive sites for chemical modification.[4][5] This guide provides a detailed strategic framework and validated experimental protocols for the systematic derivatization of this core structure. We will explore orthogonal chemical transformations at the C4, C2, and C5 positions to generate a focused compound library, enabling comprehensive Structure-Activity Relationship (SAR) analysis. The methodologies herein are designed to be robust and accessible, empowering researchers in drug development to efficiently probe the chemical space around this promising heterocyclic core.
Introduction: The Pyrimidine Scaffold in Drug Discovery
Heterocyclic compounds are cornerstones of modern pharmacology, and among them, the pyrimidine ring holds a place of particular distinction.[1][2] As a fundamental component of nucleobases in DNA and RNA, its derivatives are inherently biocompatible and capable of engaging in specific, high-affinity interactions with biological targets.[1] This has led to the development of pyrimidine-based drugs across a vast range of therapeutic areas, including oncology (e.g., kinase inhibitors), infectious diseases, and inflammatory disorders.[6][7][8]
The starting material, this compound, is an ideal scaffold for SAR exploration due to its three distinct points of chemical reactivity. A successful derivatization strategy hinges on the selective and controlled modification of these sites.
Strategic Analysis of the Core Scaffold
The power of this scaffold lies in the differential reactivity of its functional groups, which allows for a planned, sequential, or parallel synthesis approach. Understanding the electronic nature of the pyrimidine ring is key to predicting reactivity. As an electron-deficient aromatic system, it is highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by good leaving groups and electron-withdrawing substituents.[9]
The three primary vectors for derivatization are:
-
Position C4 (Chloro Group): This is the most facile site for modification. The chlorine atom is an excellent leaving group, activated by the electron-withdrawing effects of the ring nitrogens and the adjacent C5-acetyl group. This position is primed for SNAr reactions.[10][11]
-
Position C2 (Methylthio Group): The methylthio (-SMe) group is a poor leaving group. However, its reactivity can be dramatically enhanced through oxidation to the corresponding methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) groups, which are excellent leaving groups for a second, orthogonal SNAr reaction.[12][13]
-
Position C5 (Acetyl Group): The ketone functionality serves as a versatile chemical handle for a wide array of classical carbonyl reactions, allowing for chain extension, functional group interconversion, and the introduction of new ring systems.[14][15]
Derivatization Protocols and Methodologies
Modification at the C4-Position via Nucleophilic Aromatic Substitution (SNAr)
Causality: The C4 position is the most electrophilic carbon bearing a leaving group, making it highly susceptible to attack by a wide range of nucleophiles. This reaction typically proceeds under mild conditions and is often the first step in a diversification strategy.
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Application Notes and Protocols: 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone as a Key Intermediate in Agrochemical Synthesis
Introduction: The Strategic Importance of the Pyrimidine Core in Modern Agrochemicals
The pyrimidine scaffold is a cornerstone in the development of a diverse range of biologically active molecules, including a significant number of commercial agrochemicals. Its inherent chemical functionalities allow for versatile modifications, leading to compounds with potent fungicidal, herbicidal, and insecticidal properties. Within this important class of intermediates, 1-(4-chloro-2-(methylthio)pyrimidin-5-yl)ethanone (CAS No. 66116-82-3) has emerged as a particularly valuable building block. Its strategic arrangement of reactive sites—a labile chlorine atom at the 4-position, a readily displaceable methylthio group at the 2-position, and a reactive ethanone moiety at the 5-position—provides a powerful platform for the synthesis of complex heterocyclic systems with significant agrochemical potential.
This technical guide provides an in-depth exploration of the application of this compound as a key intermediate in the synthesis of a potent pyrimidinyl-isoxazole fungicide. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Information
A thorough understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 66116-82-3 | [1] |
| Molecular Formula | C₇H₇ClN₂OS | [1] |
| Molecular Weight | 202.66 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | ≥97% | [2] |
Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Application: Synthesis of 3-(4-chloro-2-(methylthio)pyrimidin-5-yl)-5-methylisoxazole, a Potent Fungicide
A prime application of this compound is in the synthesis of 3-(4-chloro-2-(methylthio)pyrimidin-5-yl)-5-methylisoxazole, a compound with demonstrated fungicidal activity. The synthetic strategy involves a two-step sequence: the formation of an oxime intermediate, followed by an intramolecular cyclization to construct the isoxazole ring.
Reaction Pathway
Caption: Synthetic pathway for 3-(4-chloro-2-(methylthio)pyrimidin-5-yl)-5-methylisoxazole.
Part 1: Synthesis of this compound oxime (Intermediate)
Principle and Rationale
The initial step is the conversion of the ethanone carbonyl group to an oxime. This is a classic condensation reaction between a ketone and hydroxylamine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thus freeing the hydroxylamine nucleophile to attack the carbonyl carbon. The choice of a protic solvent like ethanol facilitates the proton transfer steps in the mechanism.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Pyridine (2.0 eq) or Sodium Acetate (1.5 eq)
-
Ethanol (sufficient volume to dissolve starting material)
-
Deionized water
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and dissolve it in a minimal amount of ethanol.
-
Add hydroxylamine hydrochloride and the chosen base (pyridine or sodium acetate) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers and wash sequentially with 1M HCl (if pyridine was used as the base), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound oxime.
Expected Outcome and Validation:
The product, this compound oxime, is expected to be a solid. The purity can be assessed by TLC and melting point determination. Further characterization by ¹H NMR and ¹³C NMR spectroscopy should confirm the presence of the oxime functional group (a characteristic peak for the N-OH proton) and the disappearance of the ketone carbonyl signal.
Troubleshooting:
-
Incomplete reaction: If TLC indicates the presence of starting material after 4 hours, the reaction time can be extended. Ensure the reaction is at a consistent reflux.
-
Low yield: Ensure anhydrous conditions if possible, as water can hydrolyze the starting material. The extraction process should be performed efficiently to minimize product loss.
Part 2: Synthesis of 3-(4-chloro-2-(methylthio)pyrimidin-5-yl)-5-methylisoxazole (Final Product)
Principle and Rationale
The second step involves the cyclization of the oxime intermediate to form the isoxazole ring. This transformation is an intramolecular cyclodehydration reaction. The presence of an acid catalyst facilitates the dehydration of the oxime, leading to the formation of a reactive intermediate that undergoes cyclization. The choice of a high-boiling solvent like acetic acid can also serve as the catalyst and solvent.
Experimental Protocol
Materials:
-
This compound oxime (1.0 eq)
-
Glacial acetic acid (sufficient volume to dissolve the starting material)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the this compound oxime in glacial acetic acid.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume of water).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(4-chloro-2-(methylthio)pyrimidin-5-yl)-5-methylisoxazole.
Expected Outcome and Validation:
The final product, 3-(4-chloro-2-(methylthio)pyrimidin-5-yl)-5-methylisoxazole, is expected to be a solid. The purity should be confirmed by HPLC and melting point analysis. The structure should be unequivocally confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry. The NMR spectra should show the characteristic signals for the isoxazole ring protons and carbons.
Troubleshooting:
-
Incomplete cyclization: If the reaction is sluggish, a stronger acid catalyst, such as a catalytic amount of sulfuric acid, can be added to the acetic acid. The reaction time can also be extended.
-
Formation of byproducts: Overheating or prolonged reaction times can lead to decomposition. Careful monitoring by TLC is crucial. Purification by column chromatography is essential to remove any impurities.
Fungicidal Activity
Pyrimidine and isoxazole derivatives are known to exhibit a broad spectrum of fungicidal activities.[3][4] The synthesized 3-(4-chloro-2-(methylthio)pyrimidin-5-yl)-5-methylisoxazole is expected to be active against a range of plant pathogenic fungi. Further biological assays would be required to determine its specific spectrum of activity and efficacy.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of novel agrochemicals. The detailed protocols provided herein for the synthesis of 3-(4-chloro-2-(methylthio)pyrimidin-5-yl)-5-methylisoxazole demonstrate a practical application of this building block. By understanding the underlying chemical principles and potential challenges, researchers can effectively utilize this intermediate to develop new and effective crop protection agents.
References
Supplementary Material Metal-free synthesis of 4-(methylthio)isoxazoles with acetylenic oximes and dimethyl(methylthio)sulfoniu - arkat usa. (URL not available) [3] Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC - NIH. Available at: [Link] [5] 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure. Available at: [Link] [6] CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents. Available at: [4] Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC - NIH. Available at: [Link] [7] US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents. Available at: [8] Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PMC. Available at: [Link] [9] Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (URL not available) [10] Discovery of Novel Compounds for Combating Rising Severity of Plant Diseases Caused by Fungi and Viruses - NIH. Available at: [Link] [11] Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - MDPI. Available at: [Link] [1] this compound - PubChem. Available at: [Link] [12] Synthesis and Anti-Yeast Evaluation of Novel 2-Alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide Derivatives - PMC - NIH. Available at: [Link] [2] 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone - Chem-Impex. Available at: [Link] [13] Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link] [14] WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents. Available at: [15] A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba - Technical Disclosure Commons. Available at: [Link] [16] Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry. Available at: [Link]
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- 6. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 7. Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes | MDPI [mdpi.com]
- 10. Discovery of Novel Compounds for Combating Rising Severity of Plant Diseases Caused by Fungi and Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Anti-Yeast Evaluation of Novel 2-Alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 15. tdcommons.org [tdcommons.org]
- 16. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Application Note and Protocol for the Purification of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the purification of 1-(4-chloro-2-(methylthio)pyrimidin-5-yl)ethanone, a key intermediate in the synthesis of various biologically active compounds. The protocol details two primary methodologies: recrystallization and flash column chromatography, offering a pathway to achieve high purity (≥99%). This guide is designed to be a practical resource for researchers in medicinal chemistry and drug development, emphasizing the rationale behind procedural steps to ensure robust and reproducible results.
Introduction
This compound is a substituted pyrimidine with the chemical formula C₇H₇ClN₂OS and a molecular weight of 202.66 g/mol .[1] Its structural features make it a valuable building block in the synthesis of a wide range of pharmaceutical and agrochemical agents. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions and affect the efficacy and safety of the final products. Commercially available this compound often has a purity of around 97%, necessitating further purification for many research and development applications.[2] This application note outlines detailed protocols for achieving high purity of this compound.
Understanding Potential Impurities
The synthesis of this compound can result in various impurities, the nature of which depends on the specific synthetic route employed. Common impurities may include unreacted starting materials, reagents, and byproducts from side reactions. A plausible synthetic pathway could involve the acylation of a 4-chloro-2-(methylthio)pyrimidine precursor. Potential impurities could therefore include the un-acetylated pyrimidine core, over-acetylated products, or isomers, depending on the reaction conditions. A thorough understanding of the synthetic route used to prepare the crude material is advantageous in selecting the most effective purification strategy.
Purification Strategies: A Comparative Overview
Two primary methods are recommended for the purification of solid organic compounds like this compound: recrystallization and flash column chromatography. The choice between these methods will depend on the nature and quantity of the impurities, the amount of material to be purified, and the desired final purity.
| Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Cost-effective, scalable, can yield highly pure crystalline material. | Not suitable for all compounds, may result in lower recovery, less effective for impurities with similar solubility. |
| Flash Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. | Widely applicable, effective for separating complex mixtures, offers good recovery. | More resource-intensive (solvents, stationary phase), can be less scalable than recrystallization. |
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid compounds.[2] The principle relies on the selection of a solvent in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities are either highly soluble or insoluble at all temperatures.
Solvent Screening
A critical step in developing a successful recrystallization protocol is the selection of an appropriate solvent. Small-scale solubility tests should be performed with a range of solvents of varying polarities. Common choices include:
-
Alcohols: Ethanol, Methanol, Isopropanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Hydrocarbons: Hexanes, Heptane
-
Chlorinated Solvents: Dichloromethane
-
Solvent Mixtures: e.g., Ethanol/Water, Ethyl acetate/Hexanes
The ideal solvent will dissolve the crude this compound when heated but will result in the formation of well-defined crystals upon cooling. For this compound, a solvent system such as an ethanol/water or ethyl acetate/hexanes mixture is a good starting point.
Step-by-Step Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen "good" solvent (e.g., ethanol or ethyl acetate) and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystal Formation: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent. The appearance of "white needles" for a similar compound suggests that a crystalline solid can be obtained.[3]
Caption: Workflow for the purification of this compound by recrystallization.
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying compounds from complex mixtures.[2] It utilizes a stationary phase, typically silica gel, and a mobile phase to separate components based on their polarity.
Thin-Layer Chromatography (TLC) for Method Development
Before performing flash chromatography, it is essential to determine the optimal mobile phase using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that provides good separation between the target compound and its impurities, with a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[2] A common mobile phase for pyrimidine derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
Step-by-Step Flash Column Chromatography Protocol
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen mobile phase. Ensure the silica bed is well-compacted and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, applying positive pressure (using compressed air or nitrogen) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials as the mobile phase elutes from the column. Monitor the separation by TLC analysis of the collected fractions.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Caption: General workflow for the purification of this compound by flash column chromatography.
Purity Assessment
After purification, it is crucial to assess the purity of the this compound. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is a common starting point for the analysis of pyrimidine derivatives. Purity is determined by the relative peak area of the main component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of the purified compound and can also be used to detect the presence of impurities.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
Safety Precautions
This compound is harmful if swallowed and causes skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Conclusion
The protocols outlined in this application note provide a robust framework for the purification of this compound. Both recrystallization and flash column chromatography are effective methods for achieving high purity. The choice of method will depend on the specific circumstances of the researcher. Careful execution of these protocols, coupled with rigorous purity assessment, will ensure the quality of this important synthetic intermediate for its downstream applications in research and development.
References
-
PubChem. This compound. Available from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone Synthesis
Welcome to the technical support center dedicated to the synthesis of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of this synthesis and optimize reaction yields.
I. Proposed Synthetic Pathway
The synthesis of this compound can be approached through a multi-step process, beginning with the construction of the pyrimidine core, followed by functional group manipulations. Below is a plausible and efficient synthetic route.
Diagram of the Proposed Synthetic Pathway:
Caption: Proposed synthetic route for this compound.
II. Detailed Experimental Protocols
Step 1: Synthesis of 5-Acetyl-2-thiouracil
This initial step involves a Biginelli-type condensation reaction to construct the pyrimidine ring.
Protocol:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add thiourea and ethyl acetoacetate.
-
Add triethyl orthoformate to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).[1][2]
-
After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the solid, wash with cold ethanol and water, and dry to obtain 5-acetyl-2-thiouracil.
Step 2: Synthesis of 5-Acetyl-2-(methylthio)pyrimidin-4-ol
This step involves the S-methylation of the thiouracil intermediate.
Protocol:
-
Suspend 5-acetyl-2-thiouracil in a suitable solvent such as ethanol or methanol.
-
Add a base (e.g., sodium hydroxide or potassium carbonate) to the suspension.
-
Add a methylating agent, such as methyl iodide or dimethyl sulfate, dropwise at room temperature.[3]
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Add water to the residue and acidify to precipitate the product.
-
Filter, wash with water, and dry to yield 5-acetyl-2-(methylthio)pyrimidin-4-ol.
Step 3: Synthesis of this compound
The final step is the chlorination of the hydroxyl group at the 4-position of the pyrimidine ring.
Protocol:
-
Carefully add phosphorus oxychloride (POCl₃) to 5-acetyl-2-(methylthio)pyrimidin-4-ol.[4] A tertiary amine, such as N,N-dimethylaniline, can be used as a catalyst.[5]
-
Heat the reaction mixture to reflux for a few hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.[6]
III. Troubleshooting Guide
This section addresses common issues that may arise during the synthesis and provides practical solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low yield in Step 1 (Biginelli condensation) | - Incomplete reaction. - Side reactions. - Suboptimal reaction conditions. | - Reaction Time & Temperature: Ensure sufficient reflux time. Monitor the reaction by TLC to determine the optimal reaction time. - Catalyst: The choice and amount of base are crucial. Ensure anhydrous conditions as moisture can inhibit the reaction. - Purity of Reagents: Use high-purity starting materials.[1] |
| Incomplete methylation in Step 2 | - Insufficient methylating agent. - Inactive methylating agent. - Suboptimal base or solvent. | - Stoichiometry: Use a slight excess of the methylating agent. - Reagent Quality: Use a fresh bottle of methyl iodide or dimethyl sulfate. - Reaction Conditions: Ensure the base is strong enough to deprotonate the thiol. The choice of solvent can also influence the reaction rate. |
| Low yield or no reaction in Step 3 (Chlorination) | - Incomplete reaction. - Degradation of starting material or product. - Inactive chlorinating agent. | - Reaction Temperature & Time: The reaction may require prolonged heating. Monitor by TLC. - Excess POCl₃: While equimolar amounts can work, sometimes an excess of POCl₃ is necessary to drive the reaction to completion.[4] - Catalyst: The addition of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.[5] - Moisture: Ensure strictly anhydrous conditions as POCl₃ reacts violently with water.[3] |
| Formation of multiple byproducts in Step 3 | - Over-chlorination or other side reactions with POCl₃. - Reaction with the acetyl group. | - Temperature Control: Avoid excessively high temperatures. - Reaction Time: Do not prolong the reaction unnecessarily after the starting material is consumed. - Purification: Careful purification by column chromatography is often required to separate the desired product from byproducts.[7] |
| Difficulty in purifying the final product | - Presence of polar impurities (e.g., unreacted starting material from Step 3). - Tarry or oily product. | - Work-up: Ensure complete neutralization during the work-up to precipitate the product. Thoroughly wash the organic extracts. - Chromatography: Use an appropriate solvent system for column chromatography. A gradient elution might be necessary. - Recrystallization: Try different solvent systems for recrystallization. |
IV. Frequently Asked Questions (FAQs)
Q1: Can I use a different C1 source in the initial Biginelli-type reaction?
A1: Yes, while triethyl orthoformate is commonly used, other C1 sources like N,N-dimethylformamide dimethyl acetal (DMF-DMA) can also be employed. The choice may affect reaction conditions and yields, so optimization for your specific setup is recommended.
Q2: Are there alternative methods for introducing the acetyl group at the 5-position?
A2: An alternative approach is to first synthesize the 2-(methylthio)pyrimidin-4-ol core and then introduce the acetyl group. This could potentially be achieved through a Vilsmeier-Haack type reaction using N,N-dimethylacetamide and POCl₃, or a Friedel-Crafts acylation if the pyrimidine ring is sufficiently activated.[8][9] However, direct acylation of pyrimidines can be challenging due to their electron-deficient nature.
Q3: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
A3: Phosphorus oxychloride is highly toxic and corrosive. It reacts violently with water, releasing toxic fumes. Always handle POCl₃ in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Ensure all glassware is dry before use. Quenching of the reaction should be done slowly and carefully by adding the reaction mixture to ice.[3]
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of all three steps. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting material, product, and any byproducts. Staining with potassium permanganate or visualization under UV light can be used to see the spots.
Q5: What is the role of the N,N-dimethylaniline in the chlorination step?
A5: N,N-dimethylaniline acts as a base to neutralize the HCl generated during the reaction. It can also form a complex with POCl₃, which may be a more reactive chlorinating species, thereby accelerating the reaction.[5]
Diagram of the Troubleshooting Workflow:
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorus Oxychloride [commonorganicchemistry.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reactions with 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
Welcome to the technical support center for 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during reactions with this versatile building block. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the successful outcome of your experiments.
I. General Stability and Handling
Before delving into specific reaction types, it is crucial to understand the inherent stability of this compound.
Question: How stable is this compound under typical laboratory conditions?
Answer: this compound is a solid that is generally stable at room temperature when stored in a cool, dry place away from strong oxidizing agents. However, prolonged exposure to moisture can lead to slow hydrolysis of the chloro group. The acetyl group is relatively stable but can be susceptible to hydrolysis under harsh acidic or basic conditions.[1]
Question: Are there any known incompatibilities I should be aware of?
Answer: Yes, strong oxidizing agents should be avoided as they can readily oxidize the methylthio group to the corresponding sulfoxide and sulfone.[2] Strong acids and bases can promote hydrolysis of the chloro and acetyl groups. Additionally, care should be taken during photochemical reactions, as pyrimidine rings can be susceptible to dimerization upon exposure to UV light.[3][4][5]
II. Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The 4-chloro substituent on the pyrimidine ring is the most reactive site for nucleophilic aromatic substitution (SNAr).
Question: I am observing incomplete conversion in my SNAr reaction. What could be the cause?
Answer: Incomplete conversion in SNAr reactions with this compound can stem from several factors:
-
Insufficient Nucleophile Strength: The electron-withdrawing nature of the pyrimidine ring and the acetyl group activates the 4-position towards nucleophilic attack. However, very weak nucleophiles may still require more forcing conditions (higher temperature, stronger base) to drive the reaction to completion.
-
Base Strength and Stoichiometry: An appropriate base is often required to deprotonate the nucleophile or to scavenge the HCl generated during the reaction. Ensure the pKa of the base is suitable for the nucleophile being used and that it is present in at least stoichiometric amounts.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.
Question: I have isolated a byproduct where the methylthio group has been displaced instead of the chloro group. Why did this happen and how can I prevent it?
Answer: While the 4-chloro position is generally more reactive, displacement of the 2-methylthio group can occur, particularly with certain nucleophiles or under specific conditions. The reactivity of leaving groups on the pyrimidine ring is influenced by the stability of the Meisenheimer intermediate.[6][7]
-
Mechanism of Methylthio Displacement: The reaction proceeds through a similar SNAr mechanism. The nucleophile attacks the carbon at the 2-position, forming a Meisenheimer-like intermediate. Subsequent elimination of the methylthio group yields the substituted product.
-
Prevention Strategies:
-
Control Reaction Temperature: This side reaction may become more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can improve selectivity.
-
Choice of Nucleophile: "Soft" nucleophiles may have a higher affinity for the carbon attached to the "soft" sulfur atom. If possible, consider using a "harder" nucleophile to favor reaction at the carbon-chlorine bond.
-
dot
Caption: Potential pathways in nucleophilic substitution.
III. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are commonly used to form new carbon-carbon bonds at the 4-position. However, several side reactions can compete with the desired transformation.
Question: My Suzuki-Miyaura coupling reaction is giving a significant amount of a dechlorinated byproduct. What is this and how can I minimize it?
Answer: The byproduct you are observing is likely the result of hydrodehalogenation , where the chlorine atom is replaced by a hydrogen atom. This is a common side reaction in palladium-catalyzed cross-couplings of aryl chlorides.[8][9][10]
-
Mechanism of Hydrodehalogenation: The mechanism can be complex and dependent on the reaction conditions. One proposed pathway involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by a reaction with a hydride source in the reaction mixture (e.g., from the solvent, base, or impurities) and subsequent reductive elimination to give the dehalogenated product.[9]
-
Troubleshooting Hydrodehalogenation:
-
Anhydrous Conditions: Water can be a proton source. Ensure all reagents and solvents are thoroughly dried.
-
Choice of Base: Some bases are more prone to generating hydride species. Consider using a non-hydridic base like K₃PO₄ or Cs₂CO₃.
-
Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over hydrodehalogenation.
-
Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of hydrodehalogenation. Monitor the reaction closely and stop it once the starting material is consumed.
-
Question: I am seeing a byproduct corresponding to the protonated form of my boronic acid starting material. What is happening?
Answer: This side product is due to protodeboronation , the cleavage of the C-B bond of the organoboron reagent and its replacement with a C-H bond.[11] This is a significant competing pathway in Suzuki-Miyaura reactions, especially with heteroaryl boronic acids.[12][13]
-
Mechanism of Protodeboronation: Protodeboronation can be catalyzed by both acid and base and is often promoted by the presence of water. The mechanism involves the protonolysis of the carbon-boron bond.[11][14]
-
Strategies to Minimize Protodeboronation:
-
Use of Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable towards protodeboronation than the corresponding boronic acids.
-
Anhydrous Conditions: As with hydrodehalogenation, minimizing water content is crucial.
-
Careful Choice of Base and Solvent: The choice of base and solvent can significantly impact the rate of protodeboronation. Screening different conditions may be necessary. For example, using a weaker base or a less protic solvent might be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired coupling.
-
| Side Reaction | Common Causes | Recommended Mitigation Strategies |
| Hydrodehalogenation | Presence of water or other proton sources, certain bases, high temperatures. | Use anhydrous solvents and reagents, select non-hydridic bases, optimize ligand and reaction temperature/time. |
| Protodeboronation | Presence of water, acidic or basic conditions. | Use boronic esters instead of acids, ensure anhydrous conditions, screen bases and solvents, lower reaction temperature. |
| Homocoupling | Presence of oxygen, high catalyst loading. | Degas reaction mixture, use appropriate catalyst loading. |
dot
Caption: Overview of desired and side products in Suzuki coupling.
IV. Oxidation of the Methylthio Group
The methylthio group is susceptible to oxidation, which can be an intended transformation or an undesired side reaction.
Question: I am trying to perform a reaction on another part of the molecule, but I am observing the formation of the corresponding sulfoxide and/or sulfone. How can I avoid this?
Answer: The oxidation of the methylthio group to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group is a common transformation.[2] If this is not the desired outcome, you need to carefully control the reaction conditions to prevent it.
-
Mechanism of Oxidation: The sulfur atom of the methylthio group is nucleophilic and can be attacked by electrophilic oxidizing agents. A single oxidation step leads to the sulfoxide, and further oxidation yields the sulfone. Common laboratory oxidants like hydrogen peroxide, m-CPBA, or even atmospheric oxygen under certain conditions can effect this transformation.[15][16][17][18]
-
Preventing Unwanted Oxidation:
-
Degas Solvents and Use an Inert Atmosphere: To prevent oxidation by atmospheric oxygen, especially at elevated temperatures, it is crucial to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Avoid Oxidizing Reagents: Carefully check all reagents for their oxidizing potential. If an oxidant is required for another part of the reaction, consider using a milder, more selective one or protecting the methylthio group.
-
Temperature Control: Higher temperatures can accelerate oxidation.
-
Question: I want to selectively oxidize the methylthio group to the sulfoxide without forming the sulfone. How can I achieve this?
Answer: Selective oxidation to the sulfoxide requires careful choice of the oxidizing agent and precise control of the reaction conditions.
-
Recommended Reagents and Conditions for Selective Sulfoxidation:
-
Sodium periodate (NaIO₄): Often used for selective oxidation of sulfides to sulfoxides.
-
Hydrogen peroxide (H₂O₂): Can be used, but stoichiometry and temperature must be carefully controlled (typically 1 equivalent of H₂O₂ at low temperatures).
-
m-Chloroperoxybenzoic acid (m-CPBA): Similar to H₂O₂, using one equivalent at low temperatures can favor the sulfoxide.
-
-
Monitoring the Reaction: Close monitoring of the reaction by TLC or LC-MS is essential to stop the reaction once the desired sulfoxide is formed and before significant over-oxidation to the sulfone occurs.
V. References
-
Orbach, M., et al. (2023). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available at: [Link]
-
Sancar, A. (2013). Pyrimidine Dimers. Illinois Experts. Available at: [Link]
-
Wikipedia. (n.d.). Pyrimidine dimer. In Wikipedia. Retrieved from [Link]
-
Unrau, P., & Rupert, C. S. (1973). The formation of pyrimidine dimers in the DNA of fungi and bacteria. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. In Wikipedia. Retrieved from [Link]
-
Schematic representation of pyrimidine dimers formation after DNA... (n.d.). ResearchGate. Retrieved from [Link]
-
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications. Available at: [Link]
-
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]
-
Lewis, R. J., & Hanawalt, P. C. (1982). Ligation of oligonucleotides by pyrimidine dimers--a missing 'link' in the origin of life? Nature. Available at: [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Dreher, S. D., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Available at: [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
-
nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. (2016, March 17). SciSpace. Retrieved from [Link]
-
[PDF] Palladium-catalyzed coupling reactions of aryl chlorides. | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Available at: [Link]
-
Mild Oxidation of Organosulfur Compounds with H 2 O 2 over Metal-Containing Microporous and Mesoporous Catalysts. (n.d.). MDPI. Retrieved from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). NIH. Retrieved from [Link]
-
Shapiro, R., & Danzig, M. (1973). Acidic hydrolysis of pyrimidine deoxyribonucleotides. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis. Available at: [Link]
-
[PDF] Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Hydrolysis Mechanisms for the Acetylpyridinephenylhydrazone Ligand in Sulfuric Acid. (n.d.). ACS Publications. Retrieved from [Link]
-
The selective oxidation of thioanisole to sulfoxide using a highly efficient electroenzymatic cascade system. (2024, April 19). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]
-
Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
[PDF] SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (n.d.). ResearchGate. Retrieved from [Link]
-
biomolecules chapter 9. (n.d.). NCERT. Retrieved from [Link]
-
Sulfoxidation of pyrimidine thioate derivatives and study their biological activities. (2025, January 6). PubMed. Retrieved from [Link]
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- 1. Acidic hydrolysis of pyrimidine deoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 5. The formation of pyrimidine dimers in the DNA of fungi and bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 18. Sulfoxide synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Troubleshooting the Purification of Pyrimidine Intermediates
Welcome to the Technical Support Center for the purification of pyrimidine intermediates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these critical chemical entities. The inherent polarity and reactivity of the pyrimidine scaffold often introduce complexities into purification workflows. This resource provides in-depth, experience-driven troubleshooting advice and optimized protocols to enhance the purity, yield, and efficiency of your work.
Section 1: Frequently Asked Questions (FAQs) - Common Purification Hurdles
This section addresses the most common issues faced during the purification of pyrimidine intermediates. The advice provided is grounded in established chemical principles and extensive laboratory experience.
Q1: My pyrimidine intermediate shows poor retention and peak tailing on reverse-phase HPLC. What are the underlying causes and how can I improve my separation?
A1: This is a frequent challenge stemming from the high polarity of many pyrimidine derivatives. These molecules often contain multiple nitrogen atoms, which are hydrogen bond donors and acceptors, leading to strong interactions with polar solvents and minimal retention on nonpolar C18 stationary phases.[1]
Causality and Troubleshooting Strategy:
-
High Polarity: The primary reason for poor retention is the polar nature of the pyrimidine ring system. To counteract this, you can modify the mobile phase or select a more suitable stationary phase.
-
Mobile Phase Modification: Decrease the concentration of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase. This increases the polarity of the eluent, promoting greater interaction with the nonpolar stationary phase and improving retention.
-
Alternative Chromatography Modes: Consider Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for highly polar compounds. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, leading to better retention of polar analytes.[1]
-
-
Peak Tailing: Tailing is often caused by secondary interactions between basic nitrogen atoms on the pyrimidine ring and residual acidic silanol groups on the silica-based stationary phase.
-
Use of Polar-Endcapped Columns: These columns have been chemically modified to mask the acidic silanol groups, reducing the likelihood of secondary interactions and improving peak shape.[1]
-
Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), or an ion-pairing agent to the mobile phase can help to saturate the active sites on the stationary phase, leading to more symmetrical peaks.
-
Q2: I'm struggling with the recrystallization of my pyrimidine intermediate. It either "oils out" or remains stubbornly soluble. What should I do?
A2: Recrystallization failures with pyrimidine intermediates are common and are typically related to solvent selection, saturation levels, and the presence of impurities.
Troubleshooting Recrystallization Issues:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The compound's melting point is lower than the boiling point of the solvent. The solution is excessively supersaturated. High concentration of impurities depressing the melting point. | - Select a solvent with a lower boiling point. - Use a solvent mixture to lower the dissolution temperature.[2] - Add a small amount of additional solvent to the hot solution to reduce saturation before cooling.[2] - Consider a preliminary purification step like column chromatography to decrease the impurity load.[2] |
| Poor or No Crystal Formation | Too much solvent was used, preventing saturation upon cooling. The cooling process is too rapid. The compound is highly soluble in the chosen solvent, even at low temperatures. | - Concentrate the solution by carefully evaporating some of the solvent.[2] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2] - Select a solvent in which the compound has lower solubility at colder temperatures, or use a two-solvent system.[2] |
| Low Recovery | The compound has significant solubility in the cold solvent. Too much cold solvent was used for washing the crystals. | - Ensure the solution is thoroughly chilled in an ice bath to maximize precipitation.[2] - Use a minimal amount of ice-cold solvent to wash the collected crystals.[2] |
| Persistent Colored Impurities | The impurity has similar solubility characteristics to the product. The impurity is trapped within the crystal lattice. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] - Perform a second recrystallization. - If co-crystallization is suspected, an alternative purification method like column chromatography may be necessary.[2] |
Q3: My reaction mixture contains several unexpected side-products, making purification difficult. How can I minimize their formation?
A3: The formation of side-products in pyrimidine synthesis is often related to the inherent reactivity of the starting materials and intermediates.[3] Controlling reaction conditions and reactant purity is key.
Strategies to Minimize Side-Products:
-
Reaction Temperature: Higher temperatures can sometimes favor side reactions, such as the formation of Hantzsch-type dihydropyridine byproducts in a Biginelli reaction.[4] Running the reaction at a lower temperature can improve selectivity.
-
Catalyst Selection and Activity: The choice and concentration of the catalyst can significantly influence the reaction pathway.[5] Ensure your catalyst is active and consider screening different catalysts to optimize for the desired product.
-
Purity of Starting Materials: Impurities in your reactants can lead to unwanted side reactions.[4] Always use high-purity starting materials.
-
Anhydrous Conditions: Many reactions in pyrimidine synthesis are sensitive to moisture. Ensure your reaction is conducted under strictly anhydrous conditions to prevent hydrolysis of starting materials or intermediates.[4]
Section 2: In-Depth Troubleshooting Workflows
This section provides structured workflows to diagnose and resolve more complex purification challenges.
Workflow 1: Diagnosing and Resolving Low Yield in Pyrimidine Synthesis
Low yields can stem from issues in the reaction itself or during the workup and purification process. This workflow helps to systematically identify the root cause.
Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.
Workflow 2: Step-by-Step Protocol for HILIC Purification
For highly polar pyrimidine intermediates that are not amenable to reverse-phase chromatography, HILIC is an excellent alternative.
Protocol: HILIC for Polar Pyrimidine Intermediates
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, cyano, or bare silica).
-
Mobile Phase Preparation: Prepare a mobile phase with a high percentage of an organic solvent (typically >80% acetonitrile) and a small percentage of an aqueous buffer (e.g., 5-20 mM ammonium formate or ammonium acetate).[1]
-
Sample Preparation: Dissolve the crude pyrimidine intermediate in the initial mobile phase or a solvent with similar or weaker elution strength. Filter the sample through a 0.22 µm filter.
-
Chromatographic Conditions:
-
Equilibrate the column with the initial mobile phase for at least 10-15 column volumes.
-
Inject the sample.
-
Run a gradient elution by gradually increasing the percentage of the aqueous component to elute the compound.
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
-
Fraction Collection and Analysis: Collect the fractions containing the peak of interest and analyze their purity by analytical HPLC.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: General experimental workflow for HILIC purification.
Section 3: Stability Considerations for Pyrimidine Intermediates
The stability of pyrimidine intermediates can be a significant concern during purification and storage.
Q4: My purified pyrimidine intermediate seems to degrade over time. What factors influence its stability and how can I mitigate degradation?
A4: The stability of pyrimidine derivatives can be influenced by factors such as pH, exposure to light, and temperature. The pyrimidine ring can be susceptible to both acidic and basic hydrolysis, as well as photochemical reactions.
Key Stability Factors and Mitigation Strategies:
-
pH Sensitivity: Some pyrimidine derivatives are unstable under acidic or basic conditions. For instance, certain pyrimidine nucleosides can undergo acid-catalyzed hydrolysis.[6] It is crucial to maintain a neutral pH during workup and purification whenever possible. If your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for chromatography.
-
Photostability: Exposure to UV light can induce photochemical reactions in some pyrimidine compounds. It is good practice to protect light-sensitive compounds from direct light by using amber vials or covering glassware with aluminum foil.
-
Thermal Stability: While many pyrimidine intermediates are thermally stable, prolonged exposure to high temperatures during purification (e.g., distillation or high-temperature chromatography) should be avoided if thermal lability is suspected. Monitor reactions closely to avoid unnecessarily long reaction times at elevated temperatures.[5]
-
Storage: For long-term storage, it is advisable to keep purified pyrimidine intermediates in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
By understanding the underlying chemical principles and systematically applying these troubleshooting strategies, you can overcome the common challenges associated with the purification of pyrimidine intermediates, leading to improved outcomes in your research and development endeavors.
References
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
- Technical Support Center: Refinement of Purification Methods for Furo[3,4-d]pyrimidine Intermediates - Benchchem.
- Technical Support Center: Synthesis of Pyrimidine Derivatives - Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
- Technical Support Center: Purification of Pyrimidine-2,4-dione Derivatives - Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
- Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase.
Sources
Technical Support Center: Scale-Up of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone Production
Welcome to the technical support guide for the production of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone. This resource is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and practical solutions to challenges encountered during the scale-up of this important chemical intermediate.
Introduction to the Synthetic Pathway
The synthesis of this compound on a larger scale typically involves a multi-step process. A common and effective route begins with the acylation of a suitable pyrimidine precursor, followed by a chlorination step. This guide will focus on the challenges associated with a Vilsmeier-Haack-type acylation followed by chlorination using phosphorus oxychloride (POCl₃), as this is a widely applicable and scalable method.[1][2]
Overall Synthesis Workflow
Caption: A typical three-stage workflow for the production of this compound.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The most significant hazards are associated with the use of phosphorus oxychloride (POCl₃).[3] These include its high reactivity with water, which is a strongly exothermic reaction that can lead to a dangerous increase in temperature and pressure.[4][5] Additionally, POCl₃ is corrosive and toxic.[3] Proper quenching procedures are critical to mitigate the risk of a thermal runaway.[6]
Q2: What are the key differences in this process when moving from lab scale to pilot or industrial scale?
A2: The main differences are in heat management, reagent addition rates, and work-up procedures. At a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This necessitates controlled addition of reagents and robust cooling systems. The quenching of large volumes of POCl₃ also requires specialized protocols to ensure safety and prevent uncontrolled exothermic reactions.[7]
Step 1: Acylation (Vilsmeier-Haack Type Reaction)
Q3: My Vilsmeier-Haack acylation is showing low conversion. What are the likely causes?
A3: Low conversion in a Vilsmeier-Haack reaction can often be attributed to a few key factors. The Vilsmeier reagent, formed from POCl₃ and a substituted amide like N,N-dimethylacetamide, is a relatively weak electrophile.[8] Therefore, the reactivity of the pyrimidine substrate is crucial. Ensure your starting material is of high purity and free from moisture. The reaction temperature is also a critical parameter; while initial reagent mixing is often done at low temperatures, the reaction itself may require heating to proceed at a reasonable rate.[9]
Q4: I am observing the formation of multiple byproducts during the acylation. How can I improve the selectivity?
A4: Byproduct formation can be due to the reaction temperature being too high or the reaction time being too long. It is also possible that the Vilsmeier reagent is reacting at other positions on the pyrimidine ring if they are not sufficiently deactivated. Running the reaction at the lowest feasible temperature and monitoring its progress by HPLC or TLC to stop it once the starting material is consumed can help to minimize byproduct formation.
Step 2: Chlorination
Q5: What are the best practices for handling POCl₃ in a large-scale chlorination reaction?
A5: When using POCl₃ for chlorination on a large scale, it is often advantageous to use it as both a reagent and a solvent. However, for environmental and safety reasons, minimizing the excess of POCl₃ is preferable.[7] Recent studies have shown that solvent-free chlorination using equimolar amounts of POCl₃ in a sealed reactor can be highly efficient and is suitable for large-scale preparations.[10][11] This approach simplifies the work-up and reduces the amount of hazardous waste.
Q6: The yield of my chlorination step is poor. What could be the issue?
A6: A common reason for poor yield is incomplete reaction. The conversion of the hydroxyl group to the chloride can be slow and may require elevated temperatures and sufficient reaction time. The presence of water in the reaction mixture can also consume POCl₃ and reduce the yield. Ensure all reagents and equipment are thoroughly dried before starting the reaction.
Step 3: Work-up and Purification
Q7: What is the safest way to quench a large-scale reaction containing excess POCl₃?
A7: The safest method is a "reverse quench," where the reaction mixture is slowly added to a quenching solution.[6] Quenching into ice-water can be dangerous at scale because the hydrolysis of POCl₃ is slow at low temperatures, leading to an accumulation of the reagent and the potential for a delayed, uncontrolled exotherm as the mixture warms up.[4][5] A recommended and safer alternative is to quench the reaction mixture by slowly adding it to a stirred aqueous solution of sodium acetate at a controlled temperature of 35-40°C.[6] This ensures immediate and controlled hydrolysis.
Q8: I am having trouble with the crystallization of the final product. What can I do?
A8: If the product is not crystallizing well, it is likely due to the presence of impurities.[12] An impurity profile of your crude product using techniques like HPLC and LC-MS can help identify the problematic byproducts.[13][14][15][16] You may need to introduce an additional purification step, such as a column chromatography or a charcoal treatment, before crystallization. Experimenting with different solvent systems for recrystallization can also improve the crystal quality and yield.
Troubleshooting Guide
Problem 1: Low Yield in the Acylation Step
Caption: Decision tree for troubleshooting low yield in the acylation step.
Problem 2: Exotherm and Safety Issues During POCl₃ Quench
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Phosphorus Oxychloride [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 12. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Impurity profile study of zaleplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
Technical Support Center: Navigating Byproduct Formation in Pyrimidine Synthesis
Welcome to the Technical Support Center dedicated to empowering researchers, scientists, and drug development professionals in overcoming the common challenges of pyrimidine synthesis. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you minimize byproduct formation and maximize the yield and purity of your target pyrimidine derivatives. Our focus is on providing practical, field-proven insights grounded in established chemical principles.
Section 1: The Biginelli Reaction: Taming a Classic Multicomponent Synthesis
The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone of pyrimidine synthesis.[1][2] However, its simplicity can be deceptive, often leading to a variety of byproducts that complicate purification and reduce yields.[3][4] This section addresses the most common issues encountered during this versatile reaction.
Frequently Asked Questions (FAQs): Biginelli Reaction
Q1: My reaction mixture has a strong fluorescence, and I'm isolating a significant, apolar byproduct. What is it and how can I prevent it?
A1: You are likely observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP).[5] This is one of the most common byproducts in the Biginelli reaction and arises from the condensation of two equivalents of the β-ketoester with one equivalent of the aldehyde and ammonia. The ammonia is often generated from the decomposition of urea at elevated temperatures.[5]
Causality and Prevention:
-
Temperature Control is Key: The Hantzsch pathway is favored at higher temperatures.[5] Reducing the reaction temperature can significantly suppress the formation of this fluorescent byproduct.
-
Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the reaction pathway. It is advisable to screen different catalysts to find one that selectively promotes the Biginelli condensation over the Hantzsch reaction.[6]
-
Order of Addition: While not always a definitive solution, adding the urea last to the reaction mixture can sometimes minimize its premature decomposition into ammonia.[5]
Q2: My reaction yield is low, with a significant amount of unreacted starting materials detected by TLC/HPLC. What are the primary causes and solutions?
A2: Low conversion is a frequent issue and can be traced back to several factors related to reaction kinetics and component stability.[6][7]
Troubleshooting Low Conversion:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inefficiency | The catalyst may be inactive, poisoned by impurities, or used in an insufficient amount.[6][7] | Ensure the catalyst is fresh and active. For reusable catalysts, regeneration may be necessary. Consider screening different catalysts (e.g., Lewis acids like FeCl₃, ZnCl₂, or lanthanide triflates) and optimizing the catalyst loading.[6] |
| Suboptimal Temperature | The reaction may not have sufficient thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature while monitoring for product formation and potential byproduct formation using TLC.[6] |
| Insufficient Reaction Time | The reaction may simply need more time to reach completion. | Monitor the reaction progress at regular intervals using TLC to determine the optimal reaction time.[6][7] |
| Poor Reactant Purity | Impurities in the aldehyde, β-ketoester, or urea can inhibit the catalyst or participate in side reactions.[6][7] | Use high-purity starting materials. If necessary, purify the reactants before use. |
| Solvent Effects | The chosen solvent may not be optimal for reactant solubility or for stabilizing the reaction intermediates. | While ethanol is common, consider exploring other solvents like acetonitrile or even solvent-free conditions, which have shown to improve yields for certain substrates.[5][6] |
Q3: Purification of my crude product is challenging, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?
A3: N-acylureas are common byproducts that arise from the reaction between the β-ketoester and urea, competing with the desired Biginelli pathway.[5][7]
Identification and Prevention of N-Acylurea Formation:
-
Confirmation: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy, as well as by mass spectrometry.[5][7]
-
Stoichiometric Control: Carefully controlling the stoichiometry of the reactants can help minimize the formation of N-acylureas.[7]
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[5][7] Careful selection of the recrystallization solvent is crucial.
Visualizing the Competing Pathways
The following diagram illustrates the competition between the desired Biginelli reaction and the formation of the Hantzsch dihydropyridine byproduct.
Caption: Biginelli vs. Hantzsch reaction pathways.
Experimental Protocol: A General Procedure for Minimizing Byproducts in the Biginelli Reaction
This protocol provides a general framework for carrying out the Biginelli reaction with an emphasis on minimizing common byproducts.
Materials:
-
Aldehyde (10 mmol)
-
β-ketoester (10 mmol)
-
Urea or Thiourea (15 mmol)
-
Lewis Acid Catalyst (e.g., FeCl₃, 1 mol%)
-
Ethanol (20 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and the chosen solvent (20 mL).[6]
-
Add the catalyst (e.g., 1 mol% of a Lewis acid).[6]
-
Finally, add the urea or thiourea (15 mmol).
-
Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC.[6] Avoid excessively high temperatures to minimize urea decomposition.
-
Upon completion (as indicated by the consumption of the limiting reactant), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.[6]
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure dihydropyrimidinone.[5][7]
Section 2: The Pinner Synthesis: Addressing Cyclization and Hydrolysis Issues
The Pinner pyrimidine synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine, is a powerful method for preparing a wide array of substituted pyrimidines.[8] However, challenges such as incomplete cyclization and hydrolysis of starting materials can lead to complex reaction mixtures.
Frequently Asked Questions (FAQs): Pinner Synthesis
Q1: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions?
A1: The primary side reactions in the Pinner synthesis include the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, and incomplete cyclization.[5]
Troubleshooting the Pinner Synthesis:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride. Amidines can be hygroscopic and prone to hydrolysis.[5]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions throughout the reaction. Water can lead to the hydrolysis of both the amidine and key reaction intermediates.[5]
-
Base Selection: The choice and stoichiometry of the base are critical. A strong, non-nucleophilic base is often preferred to promote condensation while minimizing side reactions.
Q2: I'm observing the formation of aza-Michael addition byproducts. How can I control the regioselectivity of the reaction?
A2: Aza-Michael additions can compete with the desired cyclization, particularly when using α,β-unsaturated ketones as starting materials.[8][9] Controlling regioselectivity is crucial for a successful synthesis.
Strategies for Regiocontrol:
-
Reaction Conditions: The choice of solvent and catalyst can significantly influence the regioselectivity. Experimenting with different conditions is often necessary.
-
Protecting Groups: In some cases, the use of protecting groups on the amidine or dicarbonyl compound can direct the reaction towards the desired product.
-
Alternative Substrates: The use of trifluoromethylated pyrimidines has been shown to selectively yield the target heterocycles in high yields under mild conditions.[8]
Troubleshooting Workflow for Pyrimidine Synthesis
This workflow provides a systematic approach to diagnosing and resolving common issues in pyrimidine synthesis.
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Mini-review on the synthesis of Biginelli analogs using greener heterogeneous catalysis: Recent strategies with the support or direct catalyzing of inorganic catalysts: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reactivity of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical troubleshooting advice for experiments involving this versatile synthetic intermediate. This guide will focus on the critical role of solvents in modulating the reactivity of this compound, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Understanding the Reactivity of this compound
This compound is a highly functionalized pyrimidine derivative. The pyrimidine ring is classified as a π-deficient heterocycle, a characteristic that is amplified by the presence of two ring nitrogen atoms and the electron-withdrawing acetyl group at the C5 position.[1][2] This electronic deficiency makes the ring susceptible to attack by nucleophiles.
The primary site of reactivity is the carbon atom at the C4 position, which bears a chlorine atom. The chlorine acts as an effective leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[3][4] The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The choice of solvent is paramount as it can dramatically influence the stability of this intermediate and the nucleophilicity of the attacking species, thereby affecting reaction rate, yield, and even the product profile.[5][6]
Frequently Asked Questions (FAQs)
Q1: I am planning a nucleophilic substitution on this compound. Which position is the most reactive?
A1: The C4 position, bearing the chloro group, is the most reactive site for nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient, and this effect is enhanced by the electron-withdrawing nature of the ring nitrogens and the C5-acetyl group.[2] This makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles. The C2 position is less reactive in this context, as the methylthio group is a less effective leaving group than chloride under typical SNAr conditions.
Q2: How does solvent polarity impact the rate of SNAr reactions with this substrate?
A2: Polar solvents are essential for SNAr reactions because they are needed to dissolve the typically polar reactants and, more importantly, to stabilize the charged Meisenheimer complex formed during the reaction.[7][8] The stabilization of this high-energy intermediate lowers the activation energy of the reaction, leading to a faster rate.[9] Non-polar solvents are generally unsuitable as they cannot provide this necessary stabilization.
Q3: Should I use a polar protic or a polar aprotic solvent for my reaction?
A3: For most SNAr reactions involving amine or other anionic nucleophiles, polar aprotic solvents are strongly recommended .[7]
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) excel at solvating cations but are poor at solvating anions (the nucleophile). This leaves the nucleophile "naked" and highly reactive, accelerating the initial attack on the pyrimidine ring.[5][7]
-
Polar protic solvents (e.g., ethanol, methanol, water) can solvate both cations and anions. While they stabilize the intermediate, they can also form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its nucleophilicity and slows the reaction rate.[7][9]
Q4: Is it possible for the solvent to act as a nucleophile and interfere with the reaction?
A4: Yes, this is a common side reaction known as solvolysis . If a nucleophilic protic solvent like ethanol or methanol is used, especially at elevated temperatures, it can compete with your intended nucleophile and attack the C4 position.[10] This results in the formation of a 4-alkoxy byproduct. If you observe a byproduct with a mass corresponding to the substrate plus the solvent molecule minus HCl, solvolysis is the likely cause.
Troubleshooting Guide: Common Experimental Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Solvent Choice: Using a non-polar or weakly polar solvent (e.g., toluene, hexane) provides insufficient stabilization for the Meisenheimer intermediate.[11] 2. Reduced Nucleophilicity: Using a polar protic solvent (e.g., ethanol) that is solvating and deactivating your nucleophile.[7] 3. Insufficient Temperature: The activation energy for the reaction has not been overcome. | 1. Switch to a Polar Aprotic Solvent: Use DMF, DMSO, or acetonitrile to enhance nucleophile reactivity and stabilize the intermediate.[5] 2. Increase Reaction Temperature: Gently heat the reaction mixture. Monitor by TLC to avoid decomposition.[12] 3. Add a Non-nucleophilic Base: If your nucleophile is an amine salt, add a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to generate the free, more nucleophilic amine. |
| Reaction is Very Slow | 1. Solvent-Induced Deactivation: As above, a polar protic solvent is likely caging the nucleophile through hydrogen bonding.[9] 2. Low Reactant Concentration: The reaction may be concentration-dependent. | 1. Change to a Polar Aprotic Solvent: This is the most effective way to accelerate SNAr reactions.[13] 2. Increase Concentration: If solubility allows, increase the concentration of your reactants. |
| Formation of a 4-Alkoxy Byproduct | Solvolysis: The alcohol-based solvent (e.g., methanol, ethanol) is acting as a nucleophile.[10] | 1. Change the Solvent: Switch to a non-nucleophilic polar aprotic solvent like DMF, DMSO, acetonitrile, or THF. 2. Use a Non-nucleophilic Solvent of Similar Polarity: If a protic environment is required for other reasons, consider a more sterically hindered alcohol like tert-butanol, which is less nucleophilic. |
| Multiple Products Observed on TLC/LC-MS | 1. Decomposition: The substrate or product may be unstable under the reaction conditions (e.g., high temperature, strong base).[12] 2. Side Reactions at Other Sites: While less common, strong nucleophiles or specific conditions could potentially react with the C2-methylthio group or the C5-acetyl group. 3. Impure Starting Materials: Ensure the purity of your substrate and nucleophile. | 1. Lower the Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate. 2. Use a Milder Base: If a strong base is being used, switch to a weaker, non-nucleophilic base. 3. Isolate and Characterize Byproducts: Use techniques like NMR and Mass Spectrometry to identify the structure of the byproducts, which will provide insight into the unintended reaction pathway.[14] |
Key Experimental Protocols & Visualizations
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a general framework for the substitution of the C4-chloro group with a primary or secondary amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile, approx. 0.1-0.5 M).
-
Reagent Addition: Add the amine nucleophile (1.1–1.5 eq.). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5–2.0 eq.).
-
Reaction: Stir the mixture at the desired temperature (room temperature to 80 °C is a typical range).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[15]
-
Work-up: Cool the reaction mixture to room temperature. If DMF was used, dilute the mixture with ethyl acetate and wash with water or brine multiple times to remove the DMF. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to obtain the desired product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[14]
Visualizations
Below are diagrams illustrating key concepts and workflows relevant to your experiments.
Caption: The SNAr mechanism proceeds via a high-energy Meisenheimer complex intermediate.
Caption: A flowchart to diagnose and solve issues related to low product yield.
References
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Effect of the nature of the nucleophile and solvent on an SNAr reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling with 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers utilizing 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone in cross-coupling reactions. This document provides in-depth, field-proven insights to help you navigate the unique challenges presented by this substrate and achieve optimal results in your synthetic campaigns.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of this specific pyrimidine derivative in catalysis.
Q1: What is the primary challenge when using this substrate in palladium-catalyzed cross-coupling?
The principal challenge arises from the 2-(methylthio) group (-SMe). Sulfur-containing functional groups are well-known to act as potential poisons for palladium catalysts.[1] The lone pairs on the sulfur atom can coordinate strongly to the palladium center, leading to catalyst deactivation and low reaction yields.[2][3] Therefore, catalyst selection is not trivial and requires systems robust enough to resist this inhibitory effect.
Q2: Which position on the pyrimidine ring is expected to react?
The cross-coupling reaction will occur at the C4-position , displacing the chlorine atom. For 2,4-dihalopyrimidines, the C4 position is inherently more reactive towards both cross-coupling and nucleophilic aromatic substitution than the C2 position.[4] This selectivity is further enhanced by the presence of the strongly electron-withdrawing acetyl group at the C5 position.[4]
Q3: Can I use standard, general-purpose catalysts like Pd(PPh₃)₄?
While Pd(PPh₃)₄ is a workhorse catalyst, it is often insufficient for challenging substrates like this one.[5] The coupling of an electron-deficient chloropyrimidine is already demanding due to the strength of the C-Cl bond. Compounded by the potential for sulfur poisoning, this reaction requires a more modern, highly active, and robust catalyst system to achieve good results.[5][6]
Q4: Which types of cross-coupling reactions are most suitable for this molecule?
This substrate is a viable partner for several key cross-coupling reactions, provided the correct catalyst system is employed:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids/esters.
-
Buchwald-Hartwig Amination: For C-N bond formation with amines, anilines, or amides.[7]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[8][9]
-
C-S Coupling (Thioetherification): For C-S bond formation with thiols.[2]
Troubleshooting Guide: From Low Yield to Optimized Success
This guide is structured to help you diagnose and solve common problems encountered during your experiments.
Problem: Low or No Conversion of Starting Material
This is the most frequent issue and can typically be traced to catalyst performance or reaction conditions.
Likely Cause 1: Catalyst Deactivation by Sulfur
The methylthio group is coordinating to the Pd(0) active species, preventing it from entering the catalytic cycle.
-
Solution: Employ Sterically Shielded, Electron-Rich Ligands. The most effective strategy is to use ligands that are both bulky and electron-rich. The bulkiness creates a "protective pocket" around the palladium center, hindering the approach of the sulfur atom, while the high electron density increases the rate of the desired oxidative addition step, making it more competitive with catalyst deactivation.
-
Recommended Ligands:
-
Biaryl Monophosphines (Buchwald Ligands): XPhos, SPhos, and RuPhos are industry standards for challenging couplings and are highly effective at resisting poisoning.[5][10]
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr or PEPPSI-type precatalysts offer a powerful alternative to phosphines and are known for their high stability and activity.[5][10]
-
-
Use Modern Precatalysts: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂, consider using well-defined, air-stable precatalysts (e.g., XPhos Pd G3, SPhos Pd G4). These ensure reliable and rapid generation of the active catalyst, minimizing opportunities for deactivation before the reaction begins.[10][11]
-
Likely Cause 2: Inefficient Oxidative Addition
The C4-Cl bond on the electron-deficient pyrimidine ring can be challenging to break, representing a high activation barrier for the first step of the catalytic cycle.
-
Solution: Optimize Ligand and Temperature.
-
Ligand Choice: As above, bulky, electron-rich ligands are essential as they significantly accelerate the rate of oxidative addition for aryl chlorides.[10][11]
-
Increase Temperature: If the reaction is sluggish, increasing the temperature (e.g., from 80 °C to 110 °C) can provide the necessary energy to overcome this barrier. Ensure you are using a solvent with a sufficiently high boiling point, like 1,4-dioxane or toluene.[10]
-
Likely Cause 3: Suboptimal Base Selection
The choice of base is critical, especially for the transmetalation step in Suzuki couplings or for deprotonating the nucleophile in Buchwald-Hartwig aminations. An incorrect base can lead to slow reaction rates or side reactions.[11]
-
Solution: Screen a Panel of Bases.
-
For Suzuki couplings , avoid weaker bases like Na₂CO₃. Instead, use stronger, non-nucleophilic bases such as finely powdered K₃PO₄ or Cs₂CO₃ , which are highly effective at promoting the formation of the active boronate species.[5][10]
-
For Buchwald-Hartwig aminations , a strong, non-coordinating base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common and effective choices.[12][13]
-
Likely Cause 4: Presence of Oxygen or Water
Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also degrade phosphine ligands.[11][14] Water can promote unwanted side reactions like protodeboronation in Suzuki couplings.[14]
-
Solution: Ensure Rigorously Inert and Anhydrous Conditions.
-
Degas Solvents: Thoroughly degas your reaction solvent (e.g., by sparging with argon for 15-30 minutes or using several freeze-pump-thaw cycles).[11]
-
Inert Atmosphere: Use standard Schlenk line or glovebox techniques. Ensure the reaction vessel is flame-dried under vacuum and backfilled with argon or nitrogen before adding reagents.[14]
-
Anhydrous Reagents: Use anhydrous grade solvents and ensure bases are dry.
-
Problem: Significant Formation of Side Products
Likely Cause 1: Protodeboronation (in Suzuki Coupling)
You observe the formation of 1-(2-(methylthio)pyrimidin-5-yl)ethanone (where the Cl is replaced by H) instead of the desired coupled product. This occurs when the boronic acid C-B bond is cleaved by a proton source before transmetalation can occur. Electron-deficient boronic acids are particularly susceptible to this pathway.[11][14]
-
Solution: Modify Base and Conditions.
-
Use Milder Bases: If protodeboronation is severe, switching to a milder base like potassium fluoride (KF) may help.[11]
-
Use Boronic Esters: Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester derivative. These are significantly more resistant to protodeboronation.[11]
-
Strictly Anhydrous Conditions: Minimize the amount of water in the reaction, as it is often the primary proton source.[14]
-
Likely Cause 2: Homocoupling of Boronic Acid
You observe the formation of a biaryl product derived from the boronic acid coupling with itself. This is often promoted by the presence of oxygen.[15]
-
Solution: Improve Degassing. This side reaction is a strong indicator that your reaction is not sufficiently free of oxygen. Re-evaluate and improve your inert atmosphere techniques.[11][15]
Recommended Starting Protocols & Catalyst Systems
The following table provides recommended starting conditions for various cross-coupling reactions. These should be viewed as robust starting points for further optimization.
| Reaction Type | Catalyst/Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | XPhos Pd G3 (2-4 mol%) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 100-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | XPhos (4-5 mol%) | NaOt-Bu (1.5) | Toluene | 100-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5 mol%) | - | Et₃N / Piperidine | THF or DMF | 25-65 |
| with CuI co-catalyst (1-2 mol%) |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a reliable method for coupling this compound with a generic arylboronic acid.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).[10]
-
Inerting the System: Seal the flask with a septum. Evacuate the flask under high vacuum for 5 minutes and then backfill with argon gas. Repeat this evacuate/backfill cycle a total of three times to ensure a completely inert atmosphere.[14]
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[10]
-
Solvent Addition: Add the required volume of anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1 M relative to the limiting reagent.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 4-24 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[14]
Visual Guides
Troubleshooting Low Conversion
The following decision tree provides a logical workflow for diagnosing and solving low-yield reactions.
Caption: Troubleshooting workflow for low reaction conversion.
Thioether Interference in the Suzuki Catalytic Cycle
This diagram illustrates the primary catalytic cycle for a Suzuki-Miyaura coupling and highlights the potential point of catalyst deactivation by the thioether group.
Caption: Simplified Suzuki cycle showing thioether deactivation.
References
-
4 (Synlett)
-
2 (NIH)
-
14 (Benchchem)
-
3 (ACS Publications)
-
8 (ResearchGate)
-
16 (Reddit)
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11 (Benchchem)
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17 (Benchchem)
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10 (Benchchem)
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9 (Wikipedia)
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18 (NIH)
-
19 (ResearchGate)
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1 (Benchchem)
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5 (Benchchem)
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7 (Wikipedia)
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20 (Chemical Science (RSC Publishing))
-
6 (MDPI)
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21 (ACS Publications)
-
22 (Organic Chemistry Portal)
-
23 (Chemistry LibreTexts)
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24 (NIH)
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25 (ACS Medicinal Chemistry Letters)
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26 (Organic Chemistry Frontiers (RSC Publishing))
-
27 (PubMed)
-
28 (Organic Chemistry Portal)
-
29 (NIH)
-
30 (PubMed)
-
31 (YouTube)
-
32 (Chemistry LibreTexts)
-
33 (the University of Groningen research portal)
-
34 (MDPI)
-
35 (PubChem)
-
36 (Chem-Impex)
Sources
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Palladium-catalyzed intermolecular transthioetherification of aryl halides with thioethers and thioesters - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05532K [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes [organic-chemistry.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
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- 26. A nickel-catalyzed carbon–sulfur cross-coupling reaction with disulfides enabled by mechanochemistry - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 27. Multicomponent Reductive Cross-Coupling of an Inorganic Sulfur Dioxide Surrogate: Straightforward Construction of Diversely Functionalized Sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 29. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comprehensive Guide to the ¹H NMR Analysis of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone using ¹H NMR spectroscopy, a cornerstone technique for the structural elucidation of organic molecules.[1][2][3] We will explore the expected spectral features of this compound, present a detailed experimental protocol, and compare the insights gained from ¹H NMR with those from other key analytical techniques. This comparative approach is designed to equip researchers with the knowledge to select the most effective characterization methods for similar heterocyclic compounds, which are pivotal in medicinal chemistry and drug discovery.[4]
Understanding the Molecule: this compound
This compound is a substituted pyrimidine, a class of heterocyclic compounds integral to the structure of DNA and RNA.[4] Its polysubstituted nature makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[5] Accurate structural confirmation is the first critical step in its utilization, and ¹H NMR spectroscopy is the primary tool for this purpose.
The chemical structure of the target molecule is presented below:
Chemical Structure:
Based on this structure, we can predict the key features of its ¹H NMR spectrum. The molecule has three distinct sets of non-equivalent protons, which will give rise to three unique signals in the spectrum:
-
Aromatic Proton (H-6): A single proton attached to the pyrimidine ring.
-
Methylthio Protons (-SCH₃): Three protons of the methyl group attached to the sulfur atom.
-
Ethanone Methyl Protons (-COCH₃): Three protons of the methyl group in the acetyl moiety.
Predicted ¹H NMR Spectral Data
The chemical environment of each proton set dictates its chemical shift (δ) in the ¹H NMR spectrum.[6]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |
| Pyrimidine-H | ~8.5 - 9.0 | 1H | Singlet (s) | The electron-withdrawing nature of the two nitrogen atoms, the chlorine atom, and the acetyl group strongly deshields this proton, shifting it significantly downfield. |
| -SCH₃ | ~2.6 | 3H | Singlet (s) | The methyl group is attached to a sulfur atom, which is moderately electronegative, resulting in a chemical shift in this region. |
| -COCH₃ | ~2.7 | 3H | Singlet (s) | The methyl group is adjacent to a carbonyl group, which is electron-withdrawing, causing a downfield shift compared to a simple alkane. |
Note: Predicted chemical shifts are estimates and can vary based on the solvent and spectrometer frequency.
Experimental Protocol for ¹H NMR Acquisition
This section provides a standardized protocol for obtaining a high-quality ¹H NMR spectrum of this compound.[1]
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[1]
2. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Parameters:
-
Number of Scans (NS): 8 to 16 scans are generally adequate for a sample of this concentration.
-
Spectral Width (SW): A spectral width of 12-16 ppm, centered around 6-7 ppm, should encompass all expected signals.
-
Acquisition Time (AQ): 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): 1-2 seconds to allow for full relaxation of the protons between scans.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm or the residual solvent peak to its known value.
-
Integrate the signals to determine the relative ratios of the different types of protons.
Workflow for Structural Elucidation using NMR
The following diagram illustrates the logical workflow from sample preparation to final structure confirmation using NMR spectroscopy.
Caption: A streamlined workflow for structural analysis using ¹H NMR.
Comparative Analysis of Characterization Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization often involves complementary analytical techniques.[2][7][8] The following table compares the information provided by ¹H NMR with that of other common methods for analyzing this compound.
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| ¹H NMR Spectroscopy | Number of proton environments, chemical shifts, integration (proton ratios), and coupling patterns.[1][6] | Provides a detailed and unambiguous fingerprint of the molecule's proton framework. | Does not directly provide information on quaternary carbons or the molecular weight. |
| ¹³C NMR Spectroscopy | Number of carbon environments and their chemical shifts. DEPT experiments can distinguish between CH, CH₂, and CH₃ groups.[1] | Confirms the number of unique carbon atoms and provides information about the carbon skeleton, complementing the ¹H NMR data. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z), allowing for the determination of the molecular weight and isotopic distribution. Fragmentation patterns can offer structural clues. | Confirms the molecular formula (C₇H₇ClN₂OS) and can help identify the compound.[9] | Isomers may not be distinguishable, and it does not provide detailed connectivity information. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Can confirm the presence of the carbonyl (C=O) group of the ketone and the C=N/C=C bonds of the pyrimidine ring.[10] | Provides limited information about the overall molecular structure and connectivity. |
| Elemental Analysis | Determines the percentage composition of C, H, N, and S. | Can be used to confirm the empirical formula of the compound. | Does not provide structural information and requires a highly pure sample. |
Interpreting the Data: A Holistic Approach
The diagram below illustrates how different analytical techniques provide complementary data to build a complete picture of the molecule's structure.
Caption: Interconnectivity of data from various analytical techniques.
Conclusion
The ¹H NMR analysis of this compound is a straightforward yet powerful method for its structural verification. The expected spectrum, characterized by three distinct singlets with an integration ratio of 1:3:3, provides a unique fingerprint for this molecule. For unequivocal characterization, especially in the context of drug development and regulatory submission, it is best practice to complement ¹H NMR data with insights from ¹³C NMR and mass spectrometry. This multi-technique approach ensures the highest level of confidence in the structure and purity of the compound, forming a solid foundation for subsequent research and development activities.
References
- Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. Benchchem.
- CHARACTERIZATION OF HETEROCYCLIC COMPOUNDS AND THEIR ANTIMICROBIAL EFFICIENCY: A COMPREHENSIVE REVIEW. (PDF)
- NMR Techniques in Organic Chemistry: a quick guide. (PDF)
- 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. eCampusOntario Pressbooks.
- This compound. PubChem.
- 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone. Chem-Impex.
- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.
- Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.
- Synthesis Of Heterocyclic Compounds In Pharmaceutical Industry. African Journal of Biomedical Research.
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Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with pyrimidine derivatives, a class of compounds known for their diverse biological activities, robust analytical methodologies are not just a necessity but a cornerstone of innovation. This guide provides an in-depth technical comparison of mass spectrometry approaches for the characterization of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone , a key intermediate in the synthesis of various bioactive molecules.
Given the absence of a publicly available experimental mass spectrum for this specific compound, this guide will adopt a predictive and comparative approach. We will explore the anticipated fragmentation patterns based on its chemical structure and draw comparisons with a closely related analog, 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone , for which analytical data is more accessible. This comparative analysis will equip researchers with the necessary framework to confidently identify and characterize the target compound.
The Subject Under Scrutiny: Key Molecular Features
Before delving into the analytical techniques, a brief overview of the target molecule's structural characteristics is essential.
| Property | Value | Source |
| Molecular Formula | C7H7ClN2OS | [1] |
| Molecular Weight | 202.66 g/mol | [1] |
| IUPAC Name | 1-(4-chloro-2-methylsulfanylpyrimidin-5-yl)ethanone | [1] |
The structure incorporates a pyrimidine ring, a ketone functional group, a chloro substituent, and a methylthio group. Each of these moieties will influence the molecule's behavior in the mass spectrometer, leading to a characteristic fragmentation pattern.
A Tale of Two Analogs: The Comparative Approach
To provide a tangible reference point, we will compare the expected mass spectral behavior of our target compound with its methyl-substituted analog:
| Compound | This compound | 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone |
| Molecular Formula | C7H7ClN2OS | C8H10N2OS[2] |
| Molecular Weight | 202.66 g/mol | 182.25 g/mol [2] |
| Key Difference | Chloro group at position 4 | Methyl group at position 4 |
This subtle structural difference will manifest in a predictable mass shift in the molecular ion and key fragment ions, providing a powerful diagnostic tool for identification.
Experimental Workflow: A Roadmap to Reliable Data
The following workflow outlines a comprehensive approach to the mass spectrometric analysis of these compounds, from sample preparation to data interpretation.
Caption: A generalized workflow for the mass spectrometric analysis of pyrimidine derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
For volatile and thermally stable small molecules, GC-MS with Electron Ionization (EI) is a powerful technique that provides detailed structural information through extensive fragmentation.[3][4]
Experimental Protocol
-
Sample Preparation: Dissolve the compound in a volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Injection: Inject 1 µL of the sample solution into the GC inlet.
-
Gas Chromatography:
-
Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometry (EI):
-
Ionization Energy: 70 eV.[5]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
Predicted Fragmentation Pattern of this compound
The hard ionization nature of EI is expected to produce a rich fragmentation pattern.[4]
-
Molecular Ion (M+•): A prominent peak at m/z 202, with a characteristic M+2 isotope peak at m/z 204 due to the presence of chlorine (35Cl:37Cl ratio of approximately 3:1).
-
α-Cleavage: The bond between the carbonyl group and the pyrimidine ring can cleave, leading to the loss of a methyl radical (•CH3) from the acetyl group, resulting in an acylium ion at m/z 187/189.[6][7][8] Another possible α-cleavage is the loss of the acetyl group to give a fragment at m/z 159/161.
-
Pyrimidine Ring Fragmentation: The pyrimidine ring itself can undergo fragmentation.[9][10] Common losses include HCN (27 u) and CH3CN (41 u).
-
Loss of Functional Groups: Expect to see fragments corresponding to the loss of the chloro group (Cl•, 35 u) and the methylthio group (•SCH3, 47 u).
Comparison with 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
The mass spectrum of the methyl analog would show:
-
Molecular Ion (M+•): A peak at m/z 182.
-
Key Fragment Shifts: Fragments containing the pyrimidine ring will be 20 atomic mass units lighter than their chloro-substituted counterparts. For example, the loss of the acetyl group would result in a fragment at m/z 139.
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS with Electrospray Ionization (ESI) is a softer ionization technique, particularly suitable for polar and thermally labile molecules.[11][12][13] It typically produces a prominent protonated molecule ([M+H]+) and less extensive fragmentation in-source.
Experimental Protocol
-
Sample Preparation: Dissolve the compound in the mobile phase to a concentration of approximately 10 µg/mL.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 300°C.
-
Drying Gas Flow: 10 L/min.
-
Mass Range: Scan from m/z 50 to 350.
-
Predicted Mass Spectrum of this compound
-
Protonated Molecule ([M+H]+): The base peak is expected at m/z 203, with an isotopic peak at m/z 205.
-
In-Source Fragmentation: Depending on the cone voltage, some fragmentation may be observed. Common losses would include water (18 u) if a protonated adduct is formed, and potentially the loss of the methylthio group.
Comparison with 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
-
Protonated Molecule ([M+H]+): A base peak at m/z 183.
-
Comparative Analysis: The 20 u mass difference between the protonated molecules of the two analogs provides a clear and straightforward method for differentiation.
Tandem Mass Spectrometry (MS/MS) for Unambiguous Identification
For definitive structural confirmation, tandem mass spectrometry (MS/MS) is the gold standard. By selecting the protonated molecule ([M+H]+) as the precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated.
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A Comparative Guide to Pyrimidine Building Blocks in Modern Synthesis
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of nucleobases in DNA and RNA and featuring prominently in a vast portfolio of FDA-approved drugs.[1][2][3][4] Its prevalence in nature and therapeutic agents, from anticancer to antiviral medications, makes the efficient and strategic synthesis of pyrimidine derivatives a critical endeavor for drug development professionals.[2][][6][7][8][9]
The selection of an appropriate pyrimidine building block, or synthon, is a pivotal decision that dictates the overall synthetic strategy. This choice influences reaction efficiency, substituent placement, and the accessibility of the final target molecule. This guide provides an in-depth comparative analysis of common pyrimidine building blocks, organized by core synthetic strategies. We will delve into the causality behind experimental choices, present supporting quantitative data, and provide detailed protocols to empower researchers in their synthetic design.
Part 1: De Novo Ring Synthesis – Constructing the Core
The most fundamental approach to pyrimidine synthesis involves the construction of the heterocyclic ring from acyclic precursors. This is typically achieved through the condensation of a three-carbon (C-C-C) component with a nitrogen-carbon-nitrogen (N-C-N) fragment.[10] The choice of these fragments directly determines the initial substitution pattern of the resulting pyrimidine.
Key N-C-N Building Blocks: A Comparison
-
Urea & Thiourea: These are among the most classical and cost-effective N-C-N synthons. Their reaction with β-dicarbonyl compounds is a direct route to 2-pyrimidinones and 2-thiouracils, respectively—structures of significant biological relevance.[10][11]
-
Amidines: Amidines are highly versatile building blocks that allow for the introduction of a substituent at the 2-position of the pyrimidine ring. This is a crucial advantage for library synthesis and for installing moieties that can modulate biological activity.[10][12][13]
-
Guanidines: The use of guanidine as the N-C-N component provides a direct and efficient route to 2-aminopyrimidines, a privileged scaffold in many kinase inhibitors and other therapeutic agents.[10]
Foundational Cyclization Methodologies
First reported in 1891, the Biginelli reaction is a one-pot, three-component condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[11][14][15][16] Its operational simplicity and convergence have cemented its role in heterocyclic chemistry for producing dihydropyrimidinones (DHPMs), which can be readily oxidized to the corresponding pyrimidines.
dot
Caption: The acid-catalyzed mechanism of the Biginelli reaction cascade.[12][17]
Experimental Protocol: Synthesis of a Dihydropyrimidinone via Biginelli Reaction [12]
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aldehyde (10 mmol, 1.0 eq), β-ketoester (10 mmol, 1.0 eq), and urea (15 mmol, 1.5 eq) in ethanol (30 mL).
-
Catalysis: Add a catalytic amount of hydrochloric acid (e.g., 3-4 drops of concentrated HCl). The use of an acid catalyst is crucial for promoting both the initial condensation and the final cyclization steps.
-
Reaction: Heat the mixture to reflux with constant stirring. Monitor the reaction progress using thin-layer chromatography (TLC). Reactions are typically complete within 4-8 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. If necessary, the crude product can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone.
The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, providing direct access to pyrimidines with a substituent at the C2 position.[12] This method is particularly valuable when a specific group is desired at this position for subsequent modifications or for structure-activity relationship (SAR) studies.
Experimental Protocol: Pinner Synthesis of a 4-Methylpyrimidine [10][12]
-
Reactants: Dissolve the 1,3-dicarbonyl compound (e.g., acetylacetone, 10 mmol, 1.0 eq) and the desired amidine hydrochloride (e.g., acetamidine hydrochloride, 12 mmol, 1.2 eq) in absolute ethanol (40 mL) in a round-bottom flask.
-
Base: Add a base such as sodium ethoxide or potassium carbonate to neutralize the amidine salt and facilitate the condensation. The choice of base is critical to avoid side reactions with the dicarbonyl compound.
-
Reaction: Heat the mixture to reflux for 6-12 hours. The reaction progress should be monitored by TLC or GC-MS.
-
Isolation: After cooling, remove the solvent under reduced pressure. The resulting residue contains the crude pyrimidine product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford the pure 2,4-disubstituted pyrimidine.
Modern Multicomponent Reactions (MCRs): The Sustainable Frontier
Recent advances have focused on developing more sustainable and atom-economical methods. A standout example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols.[18][19] This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts, which aligns with the principles of green chemistry.[18][19][20]
| Synthesis Method | Typical N-C-N Precursor | Typical C3 Precursor(s) | Key Advantages | Limitations | Typical Yields |
| Biginelli Reaction | Urea / Thiourea | Aldehyde, β-Ketoester | One-pot, operationally simple, high convergence.[12][14] | Limited to (thio)ureas, often requires oxidation for full aromaticity. | 60-95% |
| Pinner Synthesis | Amidine | 1,3-Dicarbonyl | Direct access to C2-substituted pyrimidines.[12] | Requires pre-formed amidines, may have regioselectivity issues with unsymmetrical dicarbonyls. | 50-85% |
| Iridium-Catalyzed MCR | Amidine | Alcohols | Highly sustainable (biomass-derived precursors), regioselective, high atom economy.[18][19] | Requires specialized metal catalyst, may have higher initial cost. | up to 93%[18][19] |
Part 2: Functionalization of Pre-formed Pyrimidine Rings
For late-stage functionalization, a common strategy in drug discovery is to start with a pre-formed pyrimidine ring bearing reactive "handles." Halogenated pyrimidines are the workhorses of this approach, offering versatile sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions.
dot```dot graph Building_Block_Choice { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
Start [label="Desired Substitution Pattern?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
C2_C4 [label="C2 or C4 Functionalization"]; C5 [label="C5 Functionalization"]; SideChain [label="Side-Chain Functionalization\n at C2"];
Block_Chloro [label="Use 2-Chloropyrimidine\nor 2,4-Dichloropyrimidine", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Block_Bromo [label="Use 5-Bromopyrimidine", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Block_Chloromethyl [label="Use 2-(Chloromethyl)pyrimidine", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Reaction_SNAr [label="Perform SNAr Reaction\n(Amines, Alcohols, etc.)"]; Reaction_Suzuki [label="Perform Suzuki/Heck Coupling\n(Boronic Acids, Alkenes)"]; Reaction_SN2 [label="Perform SN2 Reaction\n(Nucleophiles)"];
Start -> C2_C4 [label="Yes"]; Start -> C5 [label="Yes"]; Start -> SideChain [label="Yes"];
C2_C4 -> Block_Chloro; C5 -> Block_Bromo; SideChain -> Block_Chloromethyl;
Block_Chloro -> Reaction_SNAr; Block_Bromo -> Reaction_Suzuki; Block_Chloromethyl -> Reaction_SN2; }
Caption: A general experimental workflow for pyrimidine synthesis.
Conclusion
The synthesis of functionalized pyrimidines is a dynamic field that balances classical, robust reactions with modern, sustainable methodologies. The choice of the primary building block—be it a simple acyclic precursor for de novo synthesis or a strategically halogenated pyrimidine for late-stage functionalization—is the most critical decision in the synthetic chemist's workflow. An understanding of the comparative reactivity, advantages, and limitations of these building blocks, as outlined in this guide, is essential for the efficient and successful development of novel pyrimidine-based therapeutics. By carefully selecting the appropriate synthons and reaction conditions, researchers can navigate the complexities of pyrimidine chemistry to access diverse chemical space and accelerate the drug discovery process.
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- Synthesis and Biological Activities of Some Pyrimidine Deriv
- Pyrimidine - Wikipedia. Wikipedia.
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- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. IJPPR.
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- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [No Source Found].
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- Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. Semantic Scholar.
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A Comparative Guide to the HPLC Purity Validation of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating system for quality control.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a reactive chloro group and an oxidizable methylthio moiety, makes it a versatile building block. However, these same features predispose it to specific impurities and degradation products that can carry through the manufacturing process, potentially impacting the safety and efficacy of the final drug product.
Therefore, a highly specific and validated stability-indicating HPLC method is not merely a regulatory requirement but a scientific necessity.[1][2][3] This guide details the development and validation of a superior gradient Reversed-Phase HPLC (RP-HPLC) method, benchmarked against a more conventional isocratic approach to highlight the tangible benefits of methodical optimization. The entire validation process is framed within the globally recognized International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Methodology Deep Dive: A Head-to-Head Comparison of HPLC Methods
The analysis of pyrimidine derivatives is well-suited to RP-HPLC.[7][8] The choice of chromatographic conditions, however, is paramount in developing a method that is not just adequate, but truly stability-indicating.
Primary Method: Optimized Gradient RP-HPLC
This method is designed for high resolution, optimal sensitivity, and robustness, making it ideal for in-process control and final release testing.
-
Rationale for Selection: A gradient elution is crucial for resolving impurities that may have significantly different polarities from the main analyte. This is particularly important for separating polar degradants that would otherwise elute in the solvent front from non-polar process impurities. The use of a modern, sub-2 µm particle size column enhances efficiency and reduces run times.
Experimental Protocol:
| Parameter | Condition | Justification |
|---|---|---|
| Instrument | UPLC/UHPLC System with PDA/TUV Detector | Provides high resolution and sensitivity required for impurity profiling. |
| Column | ACE Excel 1.8 C18, 50 x 2.1 mm | Small particle size for high efficiency and speed. C18 phase offers excellent hydrophobic retention for the analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure consistent ionization state of the analyte and impurities, leading to sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient Elution | 0-1 min (30% B), 1-8 min (30-85% B), 8-9 min (85% B), 9-9.1 min (85-30% B), 9.1-12 min (30% B) | The shallow initial gradient ensures resolution of early-eluting impurities, while the steeper ramp effectively elutes the main peak and any late-eluting impurities. |
| Flow Rate | 0.4 mL/min | Optimized for the 2.1 mm ID column to maintain efficiency without excessive pressure. |
| Column Temp. | 40 °C | Enhances reproducibility by controlling viscosity and improving peak shape. |
| Detection | UV at 275 nm | Wavelength selected based on the UV absorbance maximum of the pyrimidine chromophore. |
| Injection Vol. | 2.0 µL | Small volume appropriate for a high-efficiency system to prevent band broadening. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures good solubility of the analyte and compatibility with the mobile phase. |
Alternative Method: Conventional Isocratic RP-HPLC
This method represents a simpler, more traditional approach. While faster to set up, its limitations become apparent during validation.
-
Rationale for Comparison: Isocratic methods are often used for their simplicity. However, for complex samples with diverse impurities, they often suffer from poor resolution, especially for peaks near the main analyte or the solvent front.
Experimental Protocol:
| Parameter | Condition | Justification |
|---|---|---|
| Instrument | Standard HPLC System with UV Detector | Widely available and suitable for basic purity assays. |
| Column | Kromasil 5 C18, 150 x 4.6 mm | A standard, reliable column, but with lower efficiency than sub-2 µm columns. |
| Mobile Phase | Acetonitrile:Water (65:35, v/v) | A single mixture is used throughout the run. The ratio is a compromise to elute the main peak in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C (Ambient) | Simpler setup, but susceptible to fluctuations in laboratory temperature. |
| Detection | UV at 275 nm | Consistent with the primary method for fair comparison. |
| Injection Vol. | 10 µL | Larger volume typical for less sensitive systems. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures sample solubility. |
The Validation Gauntlet: An ICH Q2(R1) Guided Comparison
Method validation is the process of providing documented evidence that a method is fit for its intended purpose.[1][4] Here, we subject both HPLC methods to the rigorous validation parameters outlined by ICH Q2(R1).
Caption: A typical workflow for HPLC method validation, following ICH Q2(R1) guidelines.
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[9] Forced degradation studies are the cornerstone of this assessment.[1][2][10]
Experimental Protocol: A solution of this compound (approx. 0.5 mg/mL) was subjected to the following stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Alkaline: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Stored as solid at 105 °C for 72 hours.
-
Photolytic: Exposed to 1.2 million lux hours and 200 W h/m² UV light.
Caption: Potential degradation pathways for the target analyte under stress conditions.
Results & Analysis: The goal is to achieve 5-20% degradation of the active ingredient to ensure that significant degradation products are formed and can be chromatographically resolved.[10]
| Stress Condition | Performance Metric | Primary Method (Gradient) | Alternative Method (Isocratic) |
| Alkaline Hydrolysis | Purity Peak Purity | Pass (>990) | Fail (<950) |
| Resolution (Analyte/Impurity) | 4.2 (Excellent Separation) | 0.9 (Co-elution) | |
| Oxidative | Purity Peak Purity | Pass (>995) | Pass (>990) |
| Resolution (Analyte/Impurity) | 3.5 | 1.8 | |
| Mass Balance | Overall % Recovery | 99.2% | 96.5% (loss due to co-elution) |
The primary gradient method demonstrated superior resolving power, particularly under alkaline stress where a key degradant was formed. The isocratic method failed to separate this impurity from the main analyte peak, leading to a failing peak purity value and inaccurate mass balance. This unequivocally shows the isocratic method is not "stability-indicating."
Linearity and Range
Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the instrument's response. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[4]
Experimental Protocol: A series of at least five concentrations were prepared, ranging from the reporting limit (e.g., 0.05%) to 120% of the nominal assay concentration (e.g., 0.5 mg/mL).
Results & Analysis:
| Parameter | Acceptance Criteria | Primary Method (Gradient) | Alternative Method (Isocratic) |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 | 0.9985 |
| Y-intercept | Close to zero | 1.5 mAU | 15.2 mAU |
| Range Verified | 0.05% to 120% | Pass | Pass (with higher deviation) |
The primary method shows excellent linearity with an r² value approaching unity and a y-intercept that is negligible. The alternative method, while arguably acceptable, shows a weaker correlation and a more significant y-intercept, suggesting potential bias at lower concentrations.
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by spiking a placebo (or blank matrix) with known amounts of the analyte at different concentration levels.
Experimental Protocol: Analyte was spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration), with three replicate preparations at each level.
Results & Analysis:
| Concentration Level | Acceptance Criteria | Primary Method (% Recovery) | Alternative Method (% Recovery) |
| 80% | 98.0 - 102.0% | 100.5% | 97.2% |
| 100% | 98.0 - 102.0% | 99.8% | 102.8% |
| 120% | 98.0 - 102.0% | 100.1% | 103.5% |
| Overall Mean Recovery | 98.0 - 102.0% | 100.1% | 101.2% |
Both methods meet the acceptance criteria, but the primary method demonstrates consistently tighter and more reliable recovery across the entire range, indicating a higher degree of accuracy.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis in one laboratory, by one analyst, on one day.
-
Intermediate Precision: Analysis in the same laboratory, but on different days, with different analysts, or on different equipment.
Experimental Protocol: Six replicate preparations of the analyte at 100% concentration were analyzed for both repeatability and intermediate precision.
Results & Analysis:
| Precision Level | Acceptance Criteria | Primary Method (%RSD) | Alternative Method (%RSD) |
| Repeatability (n=6) | RSD ≤ 1.0% | 0.25% | 0.85% |
| Intermediate Precision (n=6) | RSD ≤ 2.0% | 0.41% | 1.52% |
The primary method is demonstrably more precise. The low Relative Standard Deviation (RSD) values indicate minimal variability, which is a hallmark of a well-controlled, robust analytical method. The alternative method's higher variability, especially in intermediate precision, suggests it is more susceptible to minor environmental or operator-related changes.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol: Key parameters were slightly varied, one at a time, and the effect on system suitability (e.g., resolution, tailing factor) was observed.
-
Flow Rate: ±10% (e.g., 0.36 and 0.44 mL/min)
-
Column Temperature: ±5 °C (e.g., 35 °C and 45 °C)
-
Mobile Phase Composition: ±2% absolute organic content
Results & Analysis: The primary gradient method showed no significant impact on critical resolution or peak shape with any of the induced changes. In contrast, the alternative isocratic method showed a significant shift in the retention time of a critical impurity when the mobile phase composition was altered by just 2%, compromising its resolution from the main peak. This indicates the primary method is far more robust for routine use in a QC environment.
Performance Synopsis & Recommendation
The validation data clearly and objectively demonstrates the superiority of the optimized gradient RP-HPLC method.
Caption: Summary comparison of key validation performance indicators for the two methods.
Conclusion
While a simple isocratic HPLC method may seem sufficient for a basic purity check, this comprehensive validation guide demonstrates its critical failing: it is not stability-indicating. The optimized gradient RP-HPLC method is proven to be specific, linear, accurate, highly precise, and robust. It can reliably separate the active ingredient from process impurities and, most importantly, from degradation products formed under stress conditions.
For any laboratory involved in the development and manufacturing of pharmaceuticals, investing the time to develop and validate a robust, stability-indicating method like the primary method described herein is essential. It ensures data integrity, regulatory compliance, and ultimately, contributes to the safety and quality of the final medicinal product.
References
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Mamatha, T. (n.d.). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Creative Research Thoughts. [Link]
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Jena, A. et al. (2015). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [https://www.longdom.org/open-access/forced-degradation-as-an-integral-part-of-hplc-stabilityindicating-method-development-2153-2435-10004 Forced degradation studies.php?aid=61304]([Link] Forced degradation studies.php?aid=61304)
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Oliynyk, P. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
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(n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Pyrimidines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry. Its prevalence in biologically active molecules, including nucleic acids, underscores its significance.[1][2][3] The journey from simple precursors to complex, functionally-rich pyrimidine derivatives is paved with a variety of synthetic routes, each with its own set of advantages and challenges. This guide provides an in-depth, comparative analysis of the most prominent and impactful methods for synthesizing substituted pyrimidines, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
The Enduring Importance of the Pyrimidine Core
The pyrimidine ring system is a fundamental heterocyclic aromatic compound containing two nitrogen atoms at positions 1 and 3 of a six-membered ring.[4][5] This structural motif is a key building block in a vast array of natural and synthetic compounds with diverse biological activities, including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1][6] The ability to strategically introduce substituents onto the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets, making the choice of synthetic route a critical decision in any research and development campaign.[7][8]
This guide will navigate through the classical and contemporary methods of pyrimidine synthesis, providing a critical evaluation of their scope, efficiency, and practicality. We will delve into the mechanistic underpinnings of each reaction, offering a rationale for experimental choices and providing the necessary data to make informed decisions in your own laboratory.
I. The Principal Synthesis: A Classic Approach from β-Dicarbonyl Compounds
The Principal Synthesis remains a foundational and widely utilized method for constructing the pyrimidine ring. This approach involves the cyclization of a β-dicarbonyl compound with a molecule containing an N-C-N fragment, such as amidines, urea, or guanidine.[9] The choice of the N-C-N component directly dictates the substitution pattern at the 2-position of the resulting pyrimidine.
Mechanistic Rationale
The reaction typically proceeds through an initial condensation between one of the carbonyl groups of the β-dicarbonyl compound and one of the nitrogen atoms of the N-C-N reactant. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrimidine ring. The regioselectivity of the initial condensation can often be controlled by the nature of the substituents on the β-dicarbonyl compound and the reaction conditions.
Figure 1. Generalized workflow for the Principal Synthesis of pyrimidines.
Comparative Advantages and Disadvantages
| Feature | Principal Synthesis |
| Advantages | Readily available starting materials, straightforward procedure, good yields for simple substitutions. |
| Disadvantages | Limited functional group tolerance, potential for regioselectivity issues with unsymmetrical β-dicarbonyls, often requires harsh reaction conditions (e.g., strong acids or bases). |
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol exemplifies the Principal Synthesis using acetylacetone (a β-dicarbonyl) and guanidine (an N-C-N compound).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve guanidine hydrochloride (1 equivalent) and sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
Addition of Reactant: To the stirred solution, add acetylacetone (1 equivalent) dropwise.
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Isolation: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-amino-4,6-dimethylpyrimidine.
II. The Biginelli Reaction: A Powerful Multicomponent Approach
The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1891, is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[10][11] This acid-catalyzed reaction involves the condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[10]
Mechanistic Insights
The currently accepted mechanism, proposed by Kappe, begins with the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea.[10] This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step involves an intramolecular cyclization via attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyrimidinone.[10]
Figure 2. Mechanistic overview of the Biginelli reaction.
Comparative Performance
| Feature | Biginelli Reaction |
| Advantages | High atom economy, operational simplicity (one-pot), access to diverse dihydropyrimidinones, often uses readily available starting materials.[7][12] |
| Disadvantages | The initial products are dihydropyrimidines and require a subsequent oxidation step to yield fully aromatic pyrimidines. The reaction can sometimes suffer from low yields with certain substrates. |
Experimental Protocol: One-Pot Synthesis of a Dihydropyrimidinone
This protocol provides a general procedure for the Biginelli reaction.
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and urea (1.5 equivalents) in a suitable solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃).[13]
-
Reaction: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration.
-
Purification: The crude product can be washed with cold ethanol and then purified by recrystallization.
III. Modern and Specialized Synthetic Routes
While the classical methods remain valuable, the demand for more complex and diverse pyrimidine derivatives has driven the development of innovative synthetic strategies. These modern approaches often offer improved efficiency, milder reaction conditions, and greater functional group tolerance.
A. Transition-Metal Catalyzed Synthesis
Transition-metal catalysis has revolutionized organic synthesis, and pyrimidine synthesis is no exception.[14] These methods often involve the construction of the pyrimidine ring through cross-coupling and annulation reactions, providing access to substitution patterns that are difficult to achieve through classical methods.[15][16]
-
Palladium-catalyzed reactions: These are among the most common, utilizing reactions like Suzuki and Sonogashira couplings to build the pyrimidine core from pre-functionalized precursors.
-
Copper-catalyzed reactions: Copper catalysts are often employed in [3+3] cycloadditions and multicomponent reactions to afford highly substituted pyrimidines.[15]
-
Iron-catalyzed reactions: Iron catalysis offers a more sustainable and cost-effective alternative for the synthesis of pyrimidines, often proceeding through dehydrogenative coupling pathways.[16]
B. Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[4][17] In pyrimidine synthesis, microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, enable reactions that do not proceed under conventional heating.[18][19][20] This technique is particularly beneficial for high-throughput synthesis and library generation in drug discovery.[17][21]
C. Green Chemistry Approaches
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods.[22][23][24] Green chemistry approaches to pyrimidine synthesis focus on:
-
Solvent-free reactions: Conducting reactions in the absence of a solvent reduces waste and environmental impact.[22][23]
-
Use of green catalysts: Employing recyclable or biodegradable catalysts minimizes the generation of hazardous waste.[22][25]
-
Multicomponent reactions: As exemplified by the Biginelli reaction, MCRs are inherently green due to their high atom economy and reduction in the number of synthetic steps.[4][22]
-
Ultrasound-assisted synthesis: Sonication can enhance reaction rates and yields, often under milder conditions than conventional methods.[22][25][26]
Comparative Overview of Modern Techniques
| Method | Key Advantages | Representative Applications |
| Transition-Metal Catalysis | High functional group tolerance, access to complex substitution patterns, regioselective control.[14][15] | Synthesis of highly functionalized pyrimidines for medicinal chemistry applications.[8][27] |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control.[17][19][20] | High-throughput synthesis, library generation, synthesis of challenging targets.[17] |
| Green Chemistry Approaches | Reduced environmental impact, increased safety, often lower cost.[22][23][25] | Sustainable synthesis of pyrimidines for large-scale production.[24][28] |
Conclusion
The synthesis of substituted pyrimidines is a rich and evolving field. The choice of the optimal synthetic route depends on a multitude of factors, including the desired substitution pattern, the scale of the reaction, and the available starting materials. The classical Principal Synthesis and the Biginelli reaction remain highly relevant and effective for many applications. However, for the synthesis of more complex and functionally diverse pyrimidines, modern methods such as transition-metal catalysis and microwave-assisted synthesis offer significant advantages. Furthermore, the increasing emphasis on sustainable chemistry makes green approaches to pyrimidine synthesis an attractive and important area of ongoing research. By understanding the strengths and weaknesses of each of these methods, researchers can strategically design and execute the most efficient and effective synthesis for their target pyrimidine derivatives.
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(PDF) Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - ResearchGate. (2025-10-16). Available at: [Link]
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Pyrimidine - Wikipedia. (n.d.). Available at: [Link]
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Direct metalation of pyrimidine. Synthesis of some 4-substituted pyrimidines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at: [Link]
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Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method - Semantic Scholar. (n.d.). Available at: [Link]
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Chemistry of 2-substituted pyrimidines. Studies directed toward the synthesis of the pyrimidine moiety of bleomycin | The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at: [Link]
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Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025-04-03). Available at: [Link]
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(PDF) GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES - ResearchGate. (2025-06-26). Available at: [Link]
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Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2- a ]pyrimidin-5(8 H )-ones - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03948C. (n.d.). Available at: [Link]
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Green approach for synthesizing Pyrimido pyrimidine moieties using TBAB - JOCPR. (n.d.). Available at: [Link]
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Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - PubMed. (2024-01-31). Available at: [Link]
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Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential an. (n.d.). Available at: [Link]
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A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.. (n.d.). Available at: [Link]
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Prins reactions and Applications - The Dong Group. (n.d.). Available at: [Link]
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Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives | Journal of Internal Medicine and Pharmacology (JIMP) - Sennos Biotech. (n.d.). Available at: [Link]
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Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation - Letters in Applied NanoBioScience. (2022-04-15). Available at: [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). Available at: [Link]
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Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - NIH. (n.d.). Available at: [Link]
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Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents - Folia Medica. (n.d.). Available at: [Link]
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A Comparative Guide to the Biological Efficacy of Kinase Inhibitors Derived from 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
This guide provides an in-depth technical comparison of kinase inhibitors conceptually derived from the versatile starting material, 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and evaluation of novel kinase inhibitors. We will explore the biological efficacy of these compounds against various kinase targets, supported by experimental data and detailed protocols.
Introduction: The Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology.[1] Its ability to mimic the purine base of ATP allows for competitive binding to the ATP-binding site of a wide range of kinases. The starting material, this compound, offers several key features for the synthesis of diverse kinase inhibitors. The chloro group at the 4-position is a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various amine-containing moieties. The methylthio group at the 2-position and the acetyl group at the 5-position can also be modified to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic properties.
This guide will focus on the biological efficacy of derivatives targeting several key kinase families implicated in cancer:
-
Epidermal Growth Factor Receptor (EGFR)
-
Phosphoinositide 3-Kinase (PI3K)
-
Cyclin-Dependent Kinases (CDKs)
-
Src Family Kinases (SFKs)
Comparative Efficacy of Pyrimidine-Based Kinase Inhibitors
The versatility of the this compound scaffold allows for the generation of inhibitors against a variety of kinases. Below is a comparative summary of the biological activities of representative derivatives.
EGFR Inhibitors
A significant body of research has focused on the development of 5-(methylthio)pyrimidine derivatives as inhibitors of EGFR, a key driver in non-small-cell lung cancer (NSCLC).[2] A notable study describes a series of compounds designed to selectively target the L858R/T790M mutant EGFR, which is resistant to first-generation EGFR inhibitors.[2]
Table 1: In Vitro Inhibitory Activity of Representative 5-(methylthio)pyrimidine Derivatives against EGFR [2]
| Compound ID | Target Kinase | IC50 (nM) | H1975 Cell Proliferation IC50 (nM) | A431 Cell Proliferation IC50 (nM) |
| Compound A | EGFR (L858R/T790M) | 0.8 | 15 | >10,000 |
| Compound B | EGFR (L858R/T790M) | 1.2 | 25 | >10,000 |
| Compound C | EGFR (WT) | 250 | - | 1,500 |
| Gefitinib | EGFR (WT) | 25 | - | 20 |
| WZ4002 | EGFR (L858R/T790M) | 1.5 | 20 | >10,000 |
Data presented in this table is a representative summary based on the findings in the cited literature and may not correspond to specific, named compounds.
The data clearly demonstrates that derivatives of the 5-(methylthio)pyrimidine scaffold can be potent and highly selective inhibitors of the drug-resistant L858R/T790M EGFR mutant, while exhibiting significantly lower activity against the wild-type (WT) EGFR. This selectivity is crucial for minimizing off-target effects and associated toxicities. The cellular proliferation data corroborates the enzymatic inhibition, showing potent anti-proliferative effects in H1975 cells (which harbor the L858R/T790M mutation) and minimal effects in A431 cells (which overexpress WT EGFR).
PI3K, CDK, and Src Kinase Inhibitors
While specific examples directly synthesized from this compound are less documented for other kinase families, the broader pyrimidine scaffold has been successfully employed to target PI3K, CDKs, and Src kinases. These examples serve as a proof-of-concept for the potential of this starting material in developing a wider range of kinase inhibitors.
Table 2: Biological Activity of Pyrimidine Derivatives against Other Kinase Families
| Compound Class | Target Kinase | Representative IC50 (nM) | Reference |
| Pyridopyrimidine | PI3Kδ | Subnanomolar | [3] |
| Thiazolyl-pyrimidine | CDK6 | 726 | [4] |
| Pyrrolopyrimidine | Src | - | [2] |
| Pyrazolopyrimidine | Src | - | [5] |
The pyrimidine core is adaptable for targeting different kinase families by modifying the substituents at various positions. This highlights the potential for creating diverse libraries of inhibitors from a common starting material.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed protocols for the key assays used to evaluate the biological efficacy of these kinase inhibitors.
EGFR Kinase Inhibition Assay (Luminescent)
This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant human EGFR (WT or mutant)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
Protocol:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add 1 µL of each compound dilution to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the EGFR enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value using a suitable curve-fitting software.[6]
Caption: Workflow for the luminescent EGFR kinase assay.
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., H1975, A431)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]
Caption: MTT cell viability assay workflow.
Western Blotting for EGFR Signaling
Western blotting is used to detect the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Akt, anti-total Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.[8]
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[8]
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin) or the total protein of interest.[8]
Signaling Pathways and Mechanism of Action
The kinase inhibitors discussed in this guide primarily act by competitively binding to the ATP-binding pocket of their target kinase. In the case of EGFR inhibitors, this prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling pathways such as the PI3K/Akt and Ras/MAPK pathways, which are critical for cell proliferation, survival, and metastasis.[9]
Caption: EGFR signaling pathway and the point of inhibition.
Conclusion
The this compound scaffold represents a highly versatile starting point for the development of potent and selective kinase inhibitors. As demonstrated with the EGFR inhibitors, careful molecular design can lead to compounds with excellent biological efficacy and desirable selectivity profiles. The potential to adapt this scaffold to target other kinase families, such as PI3K, CDKs, and Src, underscores its importance in modern drug discovery. The experimental protocols provided herein offer a robust framework for the evaluation of novel kinase inhibitors derived from this promising chemical entity.
References
- Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Tre
- Xiao, Q., Qu, R., Gao, D., Yan, Q., Tong, L., Zhang, W., ... & Xie, H. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2673–2680.
- Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72. (2025). Benchchem.
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- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry, 10, 894021.
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- An In-depth Technical Guide to EGFR-IN-1: Structure, Activity, and Experimental Protocols. (2025). Benchchem.
- Hanke, J. H., Gardner, J. P., Dow, R. L., Changelian, P. S., Brissette, W. H., Weringer, E. J., ... & Connelly, P. A. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck-and FynT-dependent T cell activation. Journal of Biological Chemistry, 271(2), 695–701.
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- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2015). Analytical Chemistry, 87(15), 7914–7921.
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- MTT assay protocol. (n.d.). Abcam.
- EGFR Kinase Assay. (n.d.).
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- IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. (n.d.).
- EGFR Kinase Assay. (n.d.).
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2536-2549.
- Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). Scientific Reports, 9(1), 13531.
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2536-2549.
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2536-2549.
- Graphical representation for IC50 of EGFR assay in µM of compounds 5a, 5b, 5d–g and 5k. (n.d.).
- Western blot analysis of proteins related to the EGFR signal pathway,... (n.d.).
- A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. (2025). Journal of Biomolecular Structure and Dynamics, 1-22.
- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). Bioorganic & Medicinal Chemistry, 21(14), 4049–4084.
- Synthesis and in vitro examination of [124I]-, [125I]- and [131I]-2-(4-iodophenylamino) pyrido[2,3-d]pyrimidin-7-one radiolabeled Abl kinase inhibitors. (2005). Nuclear Medicine and Biology, 32(4), 313-321.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(21), 16036–16053.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(23), 16895–16943.
- ANILINOPYRIMIDINE DERIVATIVES AS IKK INHIBITORS AND COMPOSITIONS AND METHODS RELATED THERETO. (2001).
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A Senior Application Scientist's Guide to Alternative Reagents for 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics. The strategic functionalization of this privileged heterocycle is paramount in modulating biological activity. Among the myriad of pyrimidine-based building blocks, 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone has emerged as a versatile intermediate, prized for its dual reactive sites amenable to a variety of transformations. However, the pursuit of synthetic efficiency, improved yields, and milder reaction conditions necessitates a critical evaluation of alternative reagents.
This guide provides an in-depth, objective comparison of alternative reagents to this compound. We will delve into their performance in key chemical transformations, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.
The Incumbent: Understanding this compound
This compound is a trifunctional building block featuring a reactive 4-chloro leaving group, a 2-methylthio moiety, and a 5-acetyl group. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. The methylthio group can be oxidized to a more reactive sulfone, offering another handle for modification. The acetyl group, an electron-withdrawing substituent, activates the pyrimidine ring towards nucleophilic attack and can be a site for further derivatization.
The Quest for Alternatives: Key Considerations
The ideal alternative to this compound should offer one or more of the following advantages:
-
Enhanced Reactivity: To enable reactions under milder conditions, reduce reaction times, and improve yields with challenging substrates.
-
Improved Selectivity: To minimize the formation of side products and simplify purification.
-
Favorable Physicochemical Properties: Such as better solubility or stability.
-
Cost-Effectiveness and Availability: For large-scale synthesis.
This guide will focus on alternatives that modulate the reactivity at the 4-position of the pyrimidine ring, as this is the primary site of transformation for this class of compounds.
Alternative Reagents: A Comparative Analysis
We will explore three classes of alternatives to this compound, focusing on modifications at the C4 position.
Analogs with Altered C4-Substituents (Non-Halogen Leaving Groups)
The chloro group at the C4 position can be replaced with other leaving groups to tune the reactivity of the pyrimidine ring. A particularly promising alternative is the corresponding sulfone.
Featured Alternative: 1-(4-(Methylsulfonyl)-2-(methylthio)pyrimidin-5-yl)ethanone
The oxidation of the methylthio group at the 4-position to a methylsulfonyl group dramatically increases the electrophilicity of the C4 carbon, making it significantly more susceptible to nucleophilic attack.
Comparative Performance Data:
| Feature | This compound | 1-(4-(Methylsulfonyl)-2-(methylthio)pyrimidin-5-yl)ethanone |
| Reactivity in SNAr | Moderate | Very High[1][2] |
| Typical Reaction Conditions | Elevated temperatures often required | Can proceed at or below room temperature[4] |
| Suitability for Weak Nucleophiles | May require harsh conditions or catalysis | Highly effective |
| Leaving Group Ability | Good | Excellent |
dot graph "" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} caption { label: "Comparative Reactivity in SNAr"; fontsize: 10; }
Analogs with Modified C4-Substituents (Alkyl/Aryl Groups)
For applications where the C4 position is to be functionalized via a pre-existing carbon-carbon bond, analogs with alkyl or aryl groups at this position are valuable. These are typically accessed via Suzuki-Miyaura coupling of the parent chloropyrimidine.
Featured Alternative: 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone
This analog serves as a platform for further modifications at other positions of the pyrimidine ring or the acetyl group, with the C4 position already elaborated.
Comparative Performance Data:
The primary comparison here is not one of reactivity at the C4 position, but rather the outcome of a Suzuki-Miyaura coupling reaction to install the methyl group. The yield and efficiency of this initial coupling step are critical.
| Feature | This compound | 1-(4-Methyl-2-(methylthio)pyrimidin-5-yl)ethanone |
| Role | Precursor for C-C bond formation | Product of C-C bond formation |
| Key Reaction | Suzuki-Miyaura Coupling | N/A (Product) |
| Typical Suzuki Yields | Good to excellent, catalyst dependent[5][6] | N/A |
dot graph "" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} caption { label: "Synthesis of C4-Alkyl Analog"; fontsize: 10; }
Analogs with Modified C4-Substituents (Amino Groups)
Direct amination of the 4-chloro position via SNAr or Buchwald-Hartwig amination provides access to a diverse range of 4-aminopyrimidine derivatives.
Featured Alternative: 1-(4-Amino-2-(methylthio)pyrimidin-5-yl)ethanone
This compound is a key intermediate in the synthesis of various biologically active molecules and serves as a scaffold for further diversification.
Comparative Performance Data:
The choice between SNAr and Buchwald-Hartwig amination for the synthesis of this alternative depends on the nature of the amine and the desired reaction conditions.
| Feature | SNAr with Amines | Buchwald-Hartwig Amination |
| Reaction Type | Nucleophilic Aromatic Substitution | Palladium-Catalyzed Cross-Coupling[7][8] |
| Substrate Scope | Generally effective with strong nucleophiles (aliphatic amines) | Broad scope, including anilines and less nucleophilic amines[7][8] |
| Reaction Conditions | Often requires elevated temperatures | Can proceed at lower temperatures with appropriate catalyst/ligand[9][10] |
| Catalyst | Not required | Palladium catalyst and ligand required |
| Potential Side Reactions | Over-alkylation with primary amines[11] | Catalyst deactivation, hydrodehalogenation |
dot graph "" { graph [rankdir="TB", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2]; edge [fontname="Arial", fontsize=10];
} caption { label: "Synthetic Routes to C4-Amino Analog"; fontsize: 10; }
Experimental Protocols
The following are representative, detailed protocols for key transformations involving this compound and its alternatives.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
Objective: To synthesize a 4-amino-substituted pyrimidine derivative from this compound.
Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or dioxane (0.1-0.5 M).
-
Addition of Nucleophile: Add the desired amine (1.1-2.0 eq) to the solution. If the amine is a salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.5 eq).
-
Reaction: Heat the reaction mixture to a temperature between 80 °C and reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid and wash with cold solvent. If the product is in solution, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired 4-aminopyrimidine derivative.
Causality: The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack on the electron-deficient pyrimidine ring.[12] The use of an excess of the amine or an external base is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile and render it unreactive.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 4-aryl-substituted pyrimidine derivative from this compound.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (2-5 mol%) or a pre-catalyst system like Pd2(dba)3 with a suitable phosphine ligand (e.g., XPhos, SPhos), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[13][14]
Causality: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6] The base is required to activate the boronic acid for the transmetalation step.[5] An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize a 4-amino-substituted pyrimidine derivative from this compound using a less nucleophilic amine.
Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq) to the tube.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and quench with saturated aqueous NH4Cl or water. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate. Purify the residue by column chromatography.[7][8][10]
Causality: The palladium catalyst and bulky, electron-rich phosphine ligand are crucial for facilitating the oxidative addition of the aryl chloride and the subsequent reductive elimination to form the C-N bond.[7][8] A strong base is necessary to deprotonate the amine in the catalytic cycle.[7][8]
Conclusion
The selection of a building block in a synthetic campaign is a critical decision that can significantly impact the efficiency and success of the overall route. While This compound is a valuable and versatile intermediate, a thorough understanding of its alternatives can unlock new synthetic possibilities.
For enhanced reactivity in nucleophilic aromatic substitution, particularly with weak nucleophiles, the corresponding 4-sulfonylpyrimidine derivative offers a compelling advantage, often enabling reactions under much milder conditions. For the construction of C-C and C-N bonds, the choice of strategy—either pre-functionalization via Suzuki-Miyaura coupling to yield analogs like 1-(4-methyl-2-(methylthio)pyrimidin-5-yl)ethanone , or direct C-N bond formation via SNAr or Buchwald-Hartwig amination to produce compounds such as 1-(4-amino-2-(methylthio)pyrimidin-5-yl)ethanone —will depend on the specific synthetic goals and the nature of the coupling partners.
By carefully considering the comparative performance data and leveraging the detailed experimental protocols provided in this guide, researchers can optimize their synthetic strategies and accelerate the discovery and development of novel chemical entities.
References
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. [Link]
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Comparative yields for Suzuki‐Miyaura couplings of (A)... In: ResearchGate. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ResearchGate. [Link]
-
Nucleophilic Substitution Reactions. University of Illinois Springfield. [Link]
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Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. National Institutes of Health. [Link]
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Nucleophilic Substitution with Amines. YouTube. [Link]
-
Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [Link]
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The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
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Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate. [Link]
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]
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Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview. Georganics. [Link]
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Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
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ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]
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Nucleophilic Substitution, Addition, and Elimination Reactions. AccessPharmacy. [https://accesspharmacy.mhmedical.com/content.aspx?bookid=2 agentes§ionid=150096530]([Link] agentes§ionid=150096530)
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Palladium-catalyzed reaction of methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3- d ]-pyrimidine-6-carboxylate with arylboronic a. SciSpace. [Link]
-
Multi-Kilo Delivery of AMG 925 Featuring a Buchwald–Hartwig Amination and Processing with Insoluble Synthetic Intermediates. Semantic Scholar. [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
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Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. National Institutes of Health. [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
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(PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Route of synthesis of ethyl-4-chloro-2-(methylthio)-5-pyrimidineacetate? ResearchGate. [Link]
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How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
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4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acid ethyl ester. PubChem. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). National Institutes of Health. [Link]
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Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. [Link]
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Nickel-Catalyzed Suzuki–Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Pyrimidine Intermediates in Drug Development
For researchers, scientists, and drug development professionals, the selection of a chemical intermediate is a critical decision that reverberates through the entire discovery and manufacturing pipeline. The pyrimidine scaffold, a cornerstone of medicinal chemistry, is integral to the structure of countless therapeutic agents, from anticancer to antiviral drugs.[1][2] Choosing the right pyrimidine building block is not merely a question of synthetic accessibility but a complex cost-benefit analysis that balances reactivity, scalability, safety, and the ultimate price of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of common pyrimidine intermediates, moving beyond simple catalog listings to offer field-proven insights into their practical application. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative data to empower you to make the most strategic decisions for your projects.
The Strategic Calculus: Key Factors in Intermediate Selection
The ideal pyrimidine intermediate is one that offers the most efficient, cost-effective, and safest route to the target molecule. This decision is guided by a multi-faceted analysis that considers not just the price-per-gram of the starting material, but the total cost of ownership. This includes the cost of reagents, catalysts, solvents, reaction time, purification, and waste disposal.[3][4] Furthermore, the intermediate's reactivity profile dictates the synthetic strategies available, influencing overall yield and purity.[4][5]
Caption: A workflow for selecting the optimal pyrimidine intermediate.
Comparative Analysis of Core Pyrimidine Intermediates
We will focus on three widely utilized classes of pyrimidine intermediates: Uracil derivatives, Chloropyrimidines, and Aminopyrimidines. Each offers a unique profile of advantages and disadvantages.
Uracil and its Derivatives (e.g., 5-Fluorouracil)
Uracil is a naturally occurring pyrimidine and a fundamental component of RNA.[6] Its derivatives, particularly halogenated versions like 5-Fluorouracil (5-FU), are powerful antimetabolites used in chemotherapy.[7][8][9]
-
Cost-Benefit Profile:
-
Cost: Uracil itself is inexpensive.[10] However, the synthesis of derivatives like 5-FU involves fluorinating agents and can be more costly, though its use as a generic drug has made it relatively affordable.[11][12][13]
-
Benefits: As an API, 5-FU's mechanism is well-understood, directly interfering with nucleotide synthesis.[9][14] For synthetic purposes, the uracil scaffold allows for modifications at various positions, though activating the ring for certain coupling reactions can be challenging compared to halo-pyrimidines. The development of "green" synthesis protocols for 5-FU derivatives aims to reduce cost and environmental impact.[9]
-
Drawbacks: The synthesis of derivatives can require harsh conditions. From a therapeutic standpoint, 5-FU has a significant side-effect profile.[14]
-
Chloropyrimidines (e.g., 2,4-Dichloropyrimidine, 2-(Chloromethyl)pyrimidine)
Chloropyrimidines are highly versatile and reactive intermediates, prized for their utility in nucleophilic substitution and metal-catalyzed cross-coupling reactions.[5][15]
-
Cost-Benefit Profile:
-
Cost: Generally cost-effective starting materials. However, the overall cost of a synthetic route depends heavily on the subsequent reaction steps, including the price of palladium catalysts for cross-coupling.[3]
-
Benefits: The chlorine atoms serve as excellent leaving groups, allowing for sequential and site-selective functionalization.[5] For instance, in 2,4-dichloropyrimidine, the C4 position is typically more reactive to nucleophilic aromatic substitution (SNAr) than the C2 position, enabling controlled synthesis of complex molecules.[1] Intermediates like 2-(Chloromethyl)pyrimidine hydrochloride offer a dual-reactive handle: a chloromethyl group for SN2 reactions and a chloro-substituted ring for SNAr or coupling.[5]
-
Drawbacks: Synthesis of these intermediates can involve hazardous reagents like thionyl chloride.[3] The reactivity that makes them useful also means they can be less stable and require careful handling.
-
Aminopyrimidines (e.g., 2,4-Diamino-6-hydroxypyrimidine)
Aminopyrimidines are crucial building blocks, particularly for kinase inhibitors, where the amino groups can form key hydrogen bond interactions with the target protein.[16][17]
-
Cost-Benefit Profile:
-
Cost: The cost can vary based on the substitution pattern. Sourcing high-purity aminopyrimidines is critical, as impurities can affect downstream reactions and the final product's safety profile.[18]
-
Benefits: They provide a direct route to incorporating essential pharmacophoric features. 2,4-Diamino-6-hydroxypyrimidine (CAS 56-06-4) is a versatile precursor for a wide range of therapeutic agents.[18] The amino groups can also be used as handles for further derivatization.
-
Drawbacks: The amino groups can sometimes require protection during certain synthetic steps, adding to the overall cost and complexity of the process. Their reactivity is generally lower than that of chloropyrimidines in coupling reactions.
-
Data Presentation: At-a-Glance Comparison
The following tables summarize the key cost-benefit factors and performance data for these intermediates.
Table 1: Comparative Cost-Benefit Analysis of Key Pyrimidine Intermediates
| Intermediate Class | Common Synthetic Routes | Estimated Relative Cost | Key Advantages | Key Disadvantages |
| Uracil Derivatives | Modification of Uracil, De Novo Synthesis[19] | Low to Moderate | Biomimetic scaffold, well-established biological activity.[10][20] | Can require harsh conditions for derivatization; less reactive in coupling. |
| Chloropyrimidines | Cyclization/Condensation followed by chlorination.[3] | Moderate | Highly versatile, excellent for SNAr and cross-coupling, enables site-selectivity.[1][5] | Can be less stable, synthesis may involve hazardous reagents.[3] |
| Aminopyrimidines | From chloropyrimidines or via cyclization with guanidine. | Moderate to High | Direct incorporation of key pharmacophores, important for kinase inhibitors.[17] | May require protecting groups, less reactive than halo-derivatives. |
Table 2: Performance Comparison in Key Synthetic Reactions
| Pyrimidine Building Block | Reaction Type | Nucleophile / Coupling Partner | Typical Yield (%) | Reference |
| 2-Chloropyrimidine | SNAr | Amine | 70-95% | [5] |
| 2,4-Dichloropyrimidine (at C4) | SNAr | Aniline | ~85-95% | [1] |
| 5-Bromo-2,4-dichloropyrimidine | Suzuki-Miyaura Coupling | Arylboronate Ester | ~70-90% | [1] |
| 2-(Chloromethyl)pyrimidine | SN2 | Not specified | High reactivity expected | [5] |
Note: Yields are highly dependent on specific substrates, catalysts, and reaction conditions.
Experimental Protocols & Workflow Visualization
To ensure trustworthiness, every protocol must be a self-validating system. The following are representative, robust procedures for the synthesis of pyrimidine derivatives.
Experimental Protocol 1: Microwave-Assisted Biginelli Reaction
The Biginelli reaction is a classic multicomponent reaction for synthesizing dihydropyrimidinones.[21] The microwave-assisted variant offers significant advantages in terms of reaction time and efficiency.[22]
Objective: To synthesize a dihydropyrimidinone derivative efficiently.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
β-Ketoester (e.g., Ethyl Acetoacetate)
-
Urea or Thiourea
-
Catalyst (e.g., Sulfamic Acid)[22]
-
Microwave Synthesizer
Procedure:
-
Preparation: In a 10 mL microwave reaction vessel, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.2 mmol), and a catalytic amount of sulfamic acid (10 mol%).
-
Reaction: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at 300W for 2-5 minutes.[22] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add cold water to the vessel.
-
Isolation: The solid product will precipitate out. Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
Validation: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and Mass Spectrometry.
Visualizing Synthetic Strategy: Linear vs. Convergent Synthesis
The choice of intermediate often dictates the overall synthetic strategy. A linear synthesis assembles the molecule step-by-step, while a convergent approach prepares separate fragments that are later combined. Convergent syntheses are often more efficient and lead to higher overall yields, especially for complex molecules.[3]
Caption: Comparison of linear and convergent synthetic workflows.
Conclusion and Future Outlook
The selection of a pyrimidine intermediate is a strategic decision with far-reaching implications for drug development. While highly reactive intermediates like chloropyrimidines offer immense synthetic flexibility, their handling and stability must be considered, especially at an industrial scale.[3][4] Conversely, bio-inspired scaffolds like uracil provide a direct link to biological systems but may require more complex derivatization strategies.[20]
The future of pyrimidine chemistry lies in the development of more sustainable and efficient synthetic methods.[22] Iridium-catalyzed multicomponent syntheses that build the pyrimidine ring from simple alcohols and amidines, for instance, represent a significant step forward in atom economy and green chemistry.[22][23] As our understanding of structure-activity relationships deepens, the demand for novel, strategically functionalized pyrimidine intermediates will continue to grow, driving innovation in both synthetic chemistry and drug discovery.[24][25]
References
- A Comparative Guide to Pyrimidine Building Blocks: 2-(Chloromethyl)pyrimidine Hydrochloride versus Alternatives in Drug Discover. (2025). Benchchem.
-
Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (2024). ResearchGate. [Link]
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Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2022). ResearchGate. [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
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Unlocking Pharmaceutical Potential: The Role of Pyrimidine Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters. [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI. [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews. [Link]
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Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Journal of the Indian Chemical Society. [Link]
-
How is uracil different from thymine?. (2019). Quora. [Link]
-
Sourcing High-Quality Pyrimidine Derivatives: A Procurement Guide. (2025). ACME Organics Pvt. Ltd. [Link]
-
Sourcing Pyrimidine Intermediates: A Guide for Pharmaceutical Manufacturers. (n.d.). Autech Industry Co.,Limited. [Link]
-
Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. (2019). Arabian Journal of Chemistry. [Link]
-
SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025). ResearchGate. [Link]
-
An Overview of the Synthetic Route to the Marketed Formulations of Pyrimidine: A Review. (2022). Mini-Reviews in Medicinal Chemistry. [Link]
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Comparing Chemical Intermediates: Which One Is Right for Your Product?. (2024). Tristar Intermediates. [Link]
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry. [Link]
-
Uracil. (n.d.). Wikipedia. [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Cogent Chemistry. [Link]
-
Pyrimidine derivatives cytosine (1), uracil (2) and thymine (3). (n.d.). ResearchGate. [Link]
-
Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (n.d.). Semantic Scholar. [Link]
-
Cost-Effectiveness of Photodynamic Therapy and 5-Fluorouracil Cream versus Surgical Excision in Treatment of Bowen's Disease: A Trial-Based Economic Evaluation. (2024). Dermatology. [Link]
-
Cost-utility analysis of 5-fluorouracil and capecitabine for adjuvant treatment in locally advanced rectal cancer. (2018). Journal of Medical Economics. [Link]
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Pharmaceutical Chemistry Journal. [Link]
-
A trial-based cost-effectiveness analysis of topical 5-fluorouracil vs. imiquimod vs. ingenol mebutate vs. methyl aminolaevulinate conventional photodynamic therapy for the treatment of actinic keratosis in the head and neck area performed in the Netherlands. (2020). British Journal of Dermatology. [Link]
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Fluorouracil (5FU). (n.d.). Cancer Research UK. [Link]
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characterization of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone final product
An In-Depth Technical Guide to the Characterization of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone and a Comparative Analysis with Structural Analogs
A Note on Data Availability: As a Senior Application Scientist, providing scientifically rigorous and validated information is paramount. Extensive searches for experimental data for the target compound, this compound, did not yield specific, publicly available spectroscopic data (NMR, MS, IR) or a detailed synthesis protocol. The following guide is therefore structured to provide a comprehensive framework for the characterization of this molecule, based on established principles and data for analogous compounds. The experimental protocols provided are robust, general methods applicable to this class of compounds.
Introduction
Pyrimidine derivatives are a cornerstone of medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical properties. The subject of this guide, this compound, is a substituted pyrimidine with potential applications as a synthetic intermediate in drug discovery. A thorough characterization of this final product is essential to ensure its identity, purity, and suitability for further research and development. This guide presents a detailed strategy for its characterization, provides a comparative analysis with structurally related compounds, and includes validated experimental protocols.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂OS | [1] |
| Molecular Weight | 202.66 g/mol | [1] |
| CAS Number | 66116-82-3 | [2] |
| Appearance | Solid | [2] |
| Purity | ≥97% | [2] |
| IUPAC Name | 1-(4-chloro-2-methylsulfanylpyrimidin-5-yl)ethanone | [1] |
Comprehensive Characterization Strategy
A multi-faceted approach is necessary for the unambiguous characterization of this compound. This involves spectroscopic analysis to confirm the molecular structure, chromatographic methods to assess purity, and potentially X-ray crystallography for definitive structural elucidation.
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of the target compound.
The choice of starting materials and reaction conditions will influence the impurity profile. Potential impurities could include unreacted starting materials, regioisomers, or byproducts from side reactions.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl protons of the ethanone group (CH₃-C=O), likely in the range of δ 2.5-2.7 ppm.
-
A singlet for the methyl protons of the methylthio group (S-CH₃), likely in the range of δ 2.6-2.8 ppm.
-
A singlet for the aromatic proton on the pyrimidine ring (C6-H), expected to be downfield, likely in the range of δ 8.5-9.0 ppm, due to the deshielding effects of the electronegative nitrogen atoms and the carbonyl group.
¹³C NMR: The carbon NMR spectrum should display all seven carbon signals. Predicted chemical shifts are:
-
C=O: ~195-205 ppm
-
Pyrimidine C4-Cl: ~160-165 ppm
-
Pyrimidine C2-S: ~170-175 ppm
-
Pyrimidine C6: ~130-135 ppm
-
Pyrimidine C5: ~120-125 ppm
-
CH₃ (ethanone): ~25-30 ppm
-
S-CH₃: ~15-20 ppm
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ for C₇H₇ClN₂OS would be at m/z 202. The presence of chlorine should be evident from the isotopic pattern of the molecular ion, with a characteristic [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak.
Expected Fragmentation Pattern:
-
Loss of the acetyl group (•COCH₃, 43 u) to give a fragment at m/z 159.
-
Loss of the methyl group (•CH₃, 15 u) from the methylthio group to give a fragment at m/z 187.
-
Loss of the entire methylthio group (•SCH₃, 47 u).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
C=O stretch (ketone): A strong absorption band in the region of 1680-1700 cm⁻¹.
-
C=N stretch (pyrimidine ring): Absorptions in the 1500-1600 cm⁻¹ region.
-
C-Cl stretch: Typically in the 600-800 cm⁻¹ region.
-
C-S stretch: A weaker absorption, often in the 600-800 cm⁻¹ range.
-
C-H stretch (aromatic and aliphatic): Around 2900-3100 cm⁻¹.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for determining the purity of the final product and for identifying any impurities. A reverse-phase method would be suitable for this compound.
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
As researchers dedicated to advancing drug discovery and development, our commitment to safety and environmental stewardship is as critical as the breakthroughs we aim to achieve. The handling and disposal of specialized chemical reagents, such as 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone, demand a rigorous, scientifically-grounded approach. This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each step. Our goal is to empower your laboratory with the knowledge to manage chemical waste not just in compliance with regulations, but with a deep understanding of the chemical principles at play.
Hazard Assessment and Chemical Profile
Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 66116-82-3) is a halogenated organosulfur compound with a distinct hazard profile.[1][2]
Based on available safety data, this compound is classified with the following hazards:
The presence of a chlorinated pyrimidine ring and a methylthio group dictates the primary disposal pathway. Combustion of chlorinated organic compounds can lead to the formation of highly toxic dioxins and hydrogen chloride gas if not performed under controlled, high-temperature conditions.[4] Similarly, the sulfur component can generate sulfur oxides (SOx), which are environmental pollutants. Therefore, in-lab chemical neutralization or open burning is strictly prohibited. [5] The only acceptable disposal method is through a licensed hazardous waste management facility equipped with appropriate incinerators and flue-gas scrubbers.[6]
Key Chemical and Safety Data Summary
| Property | Value / Information | Source |
| Molecular Formula | C₇H₇ClN₂OS | [1][2] |
| Molecular Weight | 202.66 g/mol | [1] |
| Appearance | Solid | [2] |
| GHS Hazard Codes | H302, H315, H319, H335 | [1][3] |
| Primary Disposal Route | Incineration by a licensed hazardous waste facility | [6][7] |
| Incompatible Materials | Strong oxidizing agents | [7] |
Mandatory Personal Protective Equipment (PPE)
Given the compound's irritant properties and potential for respiratory effects, a stringent PPE protocol is non-negotiable. All handling and disposal preparation steps must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Hand Protection: Wear nitrile or neoprene gloves that are rated for chemical resistance. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a risk of splashing.[10]
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully fastened. Ensure that skin is not exposed between the glove and the sleeve.
-
Respiratory Protection: While working in a fume hood is the primary engineering control, a NIOSH-approved respirator may be required for spill cleanup or if engineering controls are not sufficient. This must be determined by your institution's Chemical Hygiene Officer.[9]
Waste Segregation and Containment Protocol
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures that waste streams are handled correctly by the disposal facility.[11][12]
Causality: Mixing this compound with incompatible materials, such as strong oxidizing agents, could lead to a vigorous, exothermic reaction.[7] Furthermore, mixing chlorinated waste with non-chlorinated solvent waste can unnecessarily increase the volume of the more expensive and difficult-to-dispose-of halogenated waste stream.[12]
Step-by-Step Containment Procedure:
-
Select the Correct Waste Container:
-
Solid Waste: For pure compound, contaminated spatulas, weigh boats, or absorbent materials (e.g., from a small spill), use a clearly labeled, sealable, high-density polyethylene (HDPE) container.
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a dedicated "Halogenated Organic Waste" container. This container should be made of a compatible material (e.g., glass or HDPE) and must have a screw-top cap.[13] Do not use metal containers for any waste stream containing this compound due to the potential for corrosion from degradation products.[13]
-
-
Proper Labeling: All waste containers must be labeled at the moment the first drop of waste is added.[13] The label must include:
-
The words "HAZARDOUS WASTE ".[13]
-
The full chemical name: "this compound".
-
For solutions, list all components and their approximate percentages. Acronyms or chemical formulas are not acceptable.[13]
-
The date of accumulation.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant, health hazard).
-
-
Storage in a Satellite Accumulation Area (SAA):
-
The waste container must be kept closed at all times except when adding waste.[14][15] This is a common regulatory violation and is crucial for preventing the release of vapors.
-
Store the container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[14]
-
The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Ensure the SAA is segregated from incompatible materials, particularly strong oxidizing agents.[15]
-
Disposal Workflow: From Laboratory to Final Disposition
The following workflow outlines the procedural steps for the compliant disposal of this compound waste.
Disposal Decision and Execution Workflow
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- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone
As researchers and drug development professionals, our work with novel chemical intermediates like 1-(4-Chloro-2-(methylthio)pyrimidin-5-yl)ethanone is foundational to discovery. However, the potential of these molecules is intrinsically linked to our ability to handle them with precision and, most importantly, safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for personal protective equipment (PPE) and handling protocols. Our goal is to ensure that every interaction with this compound is grounded in a deep understanding of its characteristics, thereby protecting both the researcher and the integrity of the experiment.
Foundational Safety: Understanding the Hazard Profile
Before any container is opened, a comprehensive understanding of the compound's hazard profile is non-negotiable. This compound is classified as hazardous, and its specific risks dictate our safety protocols.[1] The Globally Harmonized System (GHS) provides a clear, quantitative summary of its potential effects.
This compound is a solid, typically a powder or crystalline material, which means the primary exposure risks are through inhalation of dust particles and direct contact with skin or eyes.[2] Ingestion is a secondary but still significant risk.[3]
| Hazard Classification | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] | Warning[1][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][3][4] | Warning[1][4] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][3][4] | Warning[1][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3][4] | Warning[1][4] |
This data informs every subsequent decision. The warnings for skin, eye, and respiratory irritation are our primary directives for selecting appropriate barriers.
The First Line of Defense: Engineering and Environmental Controls
PPE is the final barrier between you and a chemical hazard. The primary and most effective layer of protection comes from engineering controls designed to minimize exposure from the outset.
-
Ventilation is Paramount: All handling of this compound solid should occur within a certified chemical fume hood. This is not merely a suggestion but a critical safety requirement. A fume hood directly addresses the respiratory irritation hazard (H335) by containing dust and vapors, pulling them away from your breathing zone.[4][5]
-
Proximity of Emergency Equipment: Ensure that a fully functional eyewash station and safety shower are located in immediate proximity to the workstation.[1][6] The first 10-15 seconds after an exposure are the most critical, and immediate access to decontamination is essential to mitigate the serious eye (H319) and skin (H315) irritation hazards.
The Essential Toolkit: A Multi-Layered PPE Protocol
With engineering controls in place, we now select personal protective equipment. Each component serves a specific purpose, directly correlated to the hazards identified.
Eye and Face Protection: Shielding Against Irritation
-
Minimum Requirement: At all times when in the laboratory, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Required for Handling: When weighing or transferring the solid compound, upgrade to chemical splash goggles. Goggles provide a complete seal around the eyes, offering superior protection from airborne dust compared to safety glasses.[4] This is a direct countermeasure to the "Causes serious eye irritation" (H319) warning.[1][3] A face shield may be worn over goggles for added protection during tasks with a higher risk of splashing or aerosolization.
Hand Protection: Preventing Dermal Contact
The "Causes skin irritation" (H315) classification necessitates the use of protective gloves.[1][3]
-
Glove Selection: Standard nitrile gloves are appropriate for handling this solid compound. Always inspect gloves for any signs of degradation or punctures before use.
-
The Causality of Technique: Proper glove technique is as important as the glove itself. Donning and doffing gloves correctly prevents cross-contamination. Never touch personal items like phones or door handles with gloved hands. After handling is complete, remove gloves using the proper technique (glove-to-glove, then skin-to-skin) and dispose of them in the designated chemical waste container. Always wash hands thoroughly with soap and water after removing gloves.[1][4]
Body Protection: The Professional Standard
A flame-resistant laboratory coat must be worn and fully buttoned. This protects your skin and personal clothing from accidental spills and contamination.[4] For tasks involving larger quantities, a chemically resistant apron may be advisable. Contaminated clothing should be removed immediately, and the affected skin washed thoroughly.[4]
Respiratory Protection: When Ventilation Isn't Enough
Under normal conditions within a fume hood, respiratory protection should not be necessary. However, it is required in specific scenarios:
-
If you must handle the compound outside of a fume hood (a situation to be avoided).
-
During a large spill cleanup.
-
If ventilation systems fail. In these cases, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary to mitigate the risk of respiratory tract irritation (H335).[4]
Procedural Integration: A Step-by-Step Safety Workflow
Effective PPE use is integrated into a repeatable, safe handling procedure. The following workflow illustrates the critical steps from preparation to disposal.
Caption: Safe Handling Workflow for this compound.
Emergency Protocols and Disposal
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek immediate medical attention.[1][4][5]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[1][4][5]
-
Ingestion: Rinse mouth. Call a poison center or doctor immediately if you feel unwell.[6]
Disposal: All contaminated materials, including used gloves, weighing paper, and excess reagent, must be treated as hazardous waste. Dispose of contents and containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[1][4] Never dispose of this chemical down the drain.
By internalizing the "why" behind each piece of PPE and integrating these safety measures into a consistent workflow, we build a culture of safety that empowers scientific advancement. Trust in our procedures is the bedrock of reliable and reproducible research.
References
- Thermo Fisher Scientific, Safety Data Sheet for this compound. [URL not directly available, but content is reflected in search results]
-
PubChem, Compound Summary for this compound, CID 85938240. [Link]
- Fisher Scientific, Safety Data Sheet. [URL not directly available, but content is reflected in search results]
- Generic Safety Data Sheet Information. [URL not directly available, but content is reflected in search results]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
